molecular formula C10H9NO2 B3326647 1-(5-Amino-1-benzofuran-2-yl)ethanone CAS No. 27408-34-0

1-(5-Amino-1-benzofuran-2-yl)ethanone

Cat. No.: B3326647
CAS No.: 27408-34-0
M. Wt: 175.18 g/mol
InChI Key: SCXZAKMQIFBWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-1-benzofuran-2-yl)ethanone is a chemical compound based on the benzofuran scaffold, a structure of high significance in medicinal chemistry and drug discovery. Benzofuran derivatives are extensively studied due to their wide spectrum of biological activities, with research highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents . The benzofuran core is a privileged structure in numerous biologically active natural and synthetic substances, and around 65% of marketed anticancer drugs incorporate heterocycles like benzofuran in their chemical compositions . This compound features an acetyl group (ethanone) at the 2-position and an amino substituent at the 5-position of the benzofuran ring. The amino group provides a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. Such modifications are a common strategy to develop innovative drugs, as incorporating substituents at specific positions on the benzofuran core can yield unique structural characteristics with excellent therapeutic value . Key Research Areas & Potential Mechanisms: • Anticancer Agent Development: Structurally similar benzofuran-2-yl ethanone derivatives have demonstrated potent cytotoxic and pro-apoptotic effects against various human cancer cell lines, including leukemia, lung, and colon cancers . These compounds often exert their effects by inducing apoptosis, generating reactive oxygen species (ROS), and inhibiting pro-inflammatory cytokines like IL-6 . • Antimicrobial Research: Benzofuran-triazine hybrids and other derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacterial strains, making them candidates for developing new anti-infective agents . • Chemical Synthesis Intermediate: This compound serves as a key synthetic intermediate for constructing more complex molecular architectures, such as benzofuran-indole hybrids or amide-based derivatives, which are often explored for enhanced biological activity . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXZAKMQIFBWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Profile of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and properties of 1-(5-Amino-1-benzofuran-2-yl)ethanone , a critical intermediate in the development of bioactive benzofuran derivatives.

Executive Summary

1-(5-Amino-1-benzofuran-2-yl)ethanone (also known as 5-amino-2-acetylbenzofuran ) is a bicyclic heterocyclic scaffold belonging to the benzofuran class. Characterized by a fused benzene-furan core substituted with an acetyl group at the C2 position and a primary amine at the C5 position, this molecule serves as a high-value pharmacophore in medicinal chemistry. Its structural duality—combining a lipophilic aromatic core with distinct hydrogen bond donor (amine) and acceptor (ketone) motifs—makes it a versatile precursor for kinase inhibitors , antimicrobial agents , and tubulin polymerization inhibitors .

Molecular Architecture & Physicochemical Profile

Structural Identity

The molecule consists of a benzofuran ring system where the furan ring is fused to the benzene ring across the C2-C3 bond of the furan and C1-C2 of the benzene.[1][2] The numbering convention assigns the oxygen atom as position 1.

  • IUPAC Name: 1-(5-amino-1-benzofuran-2-yl)ethanone

  • Common Name: 5-Amino-2-acetylbenzofuran

  • Molecular Formula: C₁₀H₉NO₂[3]

  • CAS Number (Precursor): 23136-39-2 (refers to the 5-nitro analog, the direct synthetic parent).

Physicochemical Data Table

The following properties define the compound's behavior in solution and biological systems.

PropertyValue (Experimental/Predicted)Significance
Molecular Weight 175.19 g/mol Fragment-like; ideal for fragment-based drug design (FBDD).
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; suggests good membrane permeability.
Topological Polar Surface Area (TPSA) ~63 ŲWell within the limit (<140 Ų) for oral bioavailability (Veber's Rules).
H-Bond Donors 1 (Primary Amine)Critical for active site binding (e.g., hinge region of kinases).
H-Bond Acceptors 2 (Ketone O, Furan O)The ketone oxygen is a strong acceptor; furan oxygen is weak.
pKa (Conjugate Acid) ~3.5 – 4.0 (Aniline-like)The amine is weakly basic due to conjugation with the aromatic ring.
Melting Point 145–150 °C (Estimated)Solid at room temperature; stable crystalline form expected.

Synthetic Pathways & Process Chemistry

The most robust synthetic route for 1-(5-amino-1-benzofuran-2-yl)ethanone avoids direct electrophilic substitution on the sensitive amino-benzofuran core. Instead, it utilizes a Rap-Stoermer condensation followed by a selective nitro-reduction .

Validated Synthesis Protocol
Step 1: Rap-Stoermer Condensation
  • Reactants: 5-Nitrosalicylaldehyde + Chloroacetone.

  • Catalyst/Base: Potassium carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    ).
  • Solvent: DMF or Acetone (reflux).

  • Mechanism: Base-mediated alkylation of the phenol followed by an intramolecular aldol-type condensation and dehydration to close the furan ring.

Step 2: Selective Nitro Reduction
  • Precursor: 1-(5-Nitro-1-benzofuran-2-yl)ethanone (CAS: 23136-39-2).

  • Reagents: Iron powder (

    
    ) and Ammonium Chloride (
    
    
    
    ) in Ethanol/Water (Bechamp Reduction) OR Stannous Chloride (
    
    
    ).
  • Why this method? Catalytic hydrogenation (

    
    ) can sometimes reduce the C2-acetyl group to an alcohol or reduce the C2-C3 double bond of the furan ring. The Fe/NH4Cl method is chemoselective for the nitro group, preserving the ketone and the aromatic furan core.
    
Synthetic Workflow Diagram (Graphviz)

SynthesisPath Figure 1: Chemoselective synthesis via Rap-Stoermer condensation and Nitro reduction. Start 5-Nitrosalicylaldehyde Intermediate Intermediate: 1-(5-Nitro-1-benzofuran-2-yl)ethanone (CAS: 23136-39-2) Start->Intermediate Rap-Stoermer Condensation Reagent1 Chloroacetone (+ K2CO3/DMF) Reagent1->Intermediate Product Target: 1-(5-Amino-1-benzofuran-2-yl)ethanone Intermediate->Product Nitro Reduction Reagent2 Fe / NH4Cl (Chemoselective Reduction) Reagent2->Product

Caption: Figure 1: Chemoselective synthesis via Rap-Stoermer condensation and Nitro reduction.

Spectroscopic Characterization

To validate the structure of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (300 MHz, DMSO-d₆):

    • 
       2.55 ppm (s, 3H):  Methyl group of the acetyl moiety (
      
      
      
      ).[4]
    • 
       5.10 ppm (br s, 2H):  Amino group protons (
      
      
      
      ), exchangeable with
      
      
      .
    • 
       6.80 ppm (dd, 1H, J=8.5, 2.2 Hz):  Proton at C6 (ortho to amine).
      
    • 
       6.95 ppm (d, 1H, J=2.2 Hz):  Proton at C4 (meta to amine, ortho to furan oxygen).
      
    • 
       7.45 ppm (d, 1H, J=8.5 Hz):  Proton at C7.
      
    • 
       7.75 ppm (s, 1H):  Proton at C3 (characteristic furan ring singlet).
      
Infrared Spectroscopy (FT-IR)
  • 3350 & 3450 cm⁻¹: Primary amine

    
     stretching (doublet).
    
  • 1665–1675 cm⁻¹: Conjugated ketone

    
     stretching.
    
  • 1580–1600 cm⁻¹: Aromatic

    
     skeletal vibrations.
    
  • 1260 cm⁻¹:

    
     asymmetric stretch (furan ring).
    

Pharmacological Potential & Applications[1][2][3][5][6][7][8]

The 1-(5-amino-1-benzofuran-2-yl)ethanone scaffold acts as a "privileged structure" in drug discovery.

Kinase Inhibition (Src/Abl Pathways)

The 2-acetylbenzofuran moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of protein kinases. The C5-amino group provides a vector for extending the molecule into the solvent-exposed region or the hydrophobic back pocket, depending on derivatization (e.g., amide coupling).

Antimicrobial Activity

Derivatives of 2-acetylbenzofuran have shown potency against Gram-positive bacteria (S. aureus).[5] The mechanism often involves the disruption of bacterial cell wall synthesis or interference with DNA gyrase, where the planarity of the benzofuran allows for DNA intercalation.

Structure-Activity Relationship (SAR) Map

SAR Figure 2: Pharmacophore mapping of the 5-amino-2-acetylbenzofuran scaffold. Core Benzofuran Scaffold Pos2 Position 2 (Acetyl) Core->Pos2 Pos5 Position 5 (Amino) Core->Pos5 Act3 Hydrophobic Interactions (Pi-Stacking) Core->Act3 Intrinsic Act1 H-Bond Acceptor (Hinge Binding) Pos2->Act1 Key Feature Act2 H-Bond Donor (Solvent Interaction/Derivatization) Pos5->Act2 Key Feature

Caption: Figure 2: Pharmacophore mapping of the 5-amino-2-acetylbenzofuran scaffold.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.

  • Handling: Use engineering controls (fume hood) to avoid inhalation of dust. The amine functionality can make the compound sensitive to oxidation over time; store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • Kirilmis, C. et al. (2008). "Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry. Link

  • Rida, S. M. et al. (2006). "Synthesis of novel benzofuran derivatives as potential anti-inflammatory agents." Archives of Pharmacal Research. Link

  • PubChem Database. "1-(5-Nitro-1-benzofuran-2-yl)ethanone (CAS 23136-39-2)." National Center for Biotechnology Information. Link

  • Ohishi, Y. et al. (1985). "Antibacterial activity and polarographic half-wave reduction potential of 2-nitrobenzo[b]furans." Chemical and Pharmaceutical Bulletin. Link

  • Miao, Y. et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][2][6] RSC Advances. Link

Sources

Pharmacological Potential of 5-Amino-Benzofuran Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring is a privileged heterocyclic scaffold ubiquitous in natural products and synthetic pharmacology. Among its functionalized variants, 5-amino-benzofuran derivatives have emerged as highly versatile building blocks. The strategic positioning of the amino group at the C5 position provides a critical synthetic handle for developing diverse therapeutic agents, ranging from targeted anti-glioblastoma compounds to dual-acting serotonergic antidepressants[1][].

This technical guide synthesizes the current pharmacological landscape of 5-amino-benzofuran derivatives, detailing their mechanisms of action, structural optimization strategies, and the self-validating experimental protocols required for their development.

Chemical Synthesis & Structural Optimization

The foundational building block for most derivatives in this class is ethyl 5-aminobenzofuran-2-carboxylate . The synthesis relies on the precise O-alkylation of 5-nitrosalicylaldehyde, followed by ring closure and selective reduction[3].

Rationale for Scaffold Selection

In the development of marine-derived proximicin antibiotics, the native di-furan unit presents severe synthetic bottlenecks due to low yields and instability. Replacing the di-furan core with a benzofuran ring not only bypasses these synthetic challenges but significantly enhances the antiproliferative bioactivity of the resulting analogues[1].

Synthesis A 5-Nitrosalicylaldehyde + Ethyl Bromoacetate B O-Alkylation & Dehydration (K2CO3, Reflux, 8h) A->B C Ethyl 5-nitrobenzofuran-2-carboxylate (Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2, EtOH, 15-25°C) C->D E Ethyl 5-aminobenzofuran-2-carboxylate (Core Scaffold) D->E

Caption: Workflow for synthesizing the ethyl 5-aminobenzofuran-2-carboxylate scaffold.

Protocol 1: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

This protocol is designed as a self-validating system to ensure high regioselectivity and complete conversion.

Step 1: O-Alkylation and Ring Closure

  • Reagents: Dissolve 5-nitrosalicylaldehyde (1 eq) in anhydrous N-methylpyrrolidone (NMP) or acetone.

  • Catalysis: Add anhydrous

    
     (6 eq). Causality: A large molar excess of 
    
    
    
    acts as a basic dehydrating agent. It neutralizes the generated HBr and prevents the protonation of the reactive phenoxide intermediate, driving the O-alkylation forward[1].
  • Reaction: Dropwise add ethyl bromoacetate (3 eq) and reflux for 8 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material validates the completion of the etherification and subsequent ring closure to form ethyl 5-nitrobenzofuran-2-carboxylate.

Step 2: Catalytic Hydrogenation

  • Setup: Transfer the purified nitro-intermediate to a 1L autoclave. Add 5% Pd/C catalyst and absolute ethanol[3].

  • Reduction: Pressurize with

    
     (2 MPa) and maintain at 15-25°C for 4 hours. Causality: Low-temperature catalytic hydrogenation prevents the over-reduction of the benzofuran double bonds while selectively reducing the nitro group to an amine.
    
  • Validation: Filter through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure. The shift in the

    
     spectrum (appearance of a broad singlet at 
    
    
    
    3.66 ppm for the
    
    
    protons) confirms the successful synthesis of the 5-amino target[3].

Pharmacological Landscape & Mechanisms of Action

Neuropsychiatric Applications (Serotonergic Modulation)

5-amino-benzofuran is a critical intermediate in the synthesis of advanced neuropsychiatric drugs, most notably Vilazodone [][4]. Vilazodone utilizes the benzofuran core attached to a piperazine ring to exert a dual mechanism of action. It functions as both a Selective Serotonin Reuptake Inhibitor (SSRI) and a


 receptor partial agonist[5].

MoA A 5-Aminobenzofuran Derivative (e.g., Vilazodone) B Serotonin Transporter (SERT) Inhibition A->B C 5-HT1A Receptor Partial Agonism A->C D Increased Synaptic 5-HT Concentration B->D E Modulated Post-Synaptic Neurotransmission C->E F Antidepressant & Anxiolytic Efficacy D->F E->F

Caption: Dual serotonergic mechanism of 5-aminobenzofuran derivatives via SERT and 5-HT1A.

Oncology: Targeted Anti-Glioblastoma Activity

Glioblastoma (GBM) is highly aggressive and notoriously resistant to standard chemotherapeutics like temozolomide. Recent developments have synthesized proximicin analogues where the parent di-furan scaffold is replaced by an aminobenzofuran moiety[6].

These analogues exhibit potent antiproliferative activity against human U-87 MG glioblastoma cells. Furthermore, conjugating these derivatives to Carbon Dots (CDs) via a hydrazone linkage creates a pH-responsive delivery system. The acidic tumor microenvironment (pH 6.2–6.9) triggers the protonation of the C=N bond, selectively releasing the cytotoxic aminobenzofuran payload directly into the cancer cells[7].

pH_Release A CD@PROXI Conjugate (Systemic Circulation, pH ~7.4) B Tumor Microenvironment (Acidic, pH 6.2 - 6.9) A->B C Protonation of C=N Bond (Hydrazone Linkage) B->C D Cleavage & Dissociation of Carrier C->D E Release of Active Proximicin Analogue D->E F Targeted Glioblastoma (U-87 MG) Apoptosis E->F

Caption: pH-responsive dissociation of proximicin conjugates in acidic tumor environments.

Antimicrobial and Antiarrhythmic Profiles

Beyond CNS and oncology targets, 5-aminobenzofuran derivatives demonstrate broad-spectrum utility:

  • Antitubercular Activity: Schiff bases derived from 5-aminobenzofuran-2-carboxylate, particularly when complexed with

    
     and 
    
    
    
    , exhibit minimum inhibitory concentrations (MICs) as low as 1.6 μg/mL against Mycobacterium tuberculosis. They act by inhibiting the biosynthesis of mycolic acids, leading to mycobacterial cell death[8].
  • Antiarrhythmic Activity: Derivatives such as N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea have shown superior long-acting suppression of ouabain-induced ventricular arrhythmias compared to legacy drugs like quinidine[9].

Quantitative Pharmacological Data

The following table summarizes the comparative efficacy of key 5-amino-benzofuran derivatives across different therapeutic domains.

Compound ClassPharmacological Target / DiseaseRepresentative DerivativeKey Efficacy MetricReference
Proximicin Analogues Glioblastoma (U-87 MG)Furan-benzofuran hybrid 23(16)

= 6.54 μg/mL
[6]
Standard Chemo (Control) Glioblastoma (U-87 MG)Temozolomide

= 29.19 μg/mL
[6]
Schiff Base Complexes M. tuberculosis H37 RVCu(II) 5-aminobenzofuran complexMIC = 1.6 μg/mL[8]
Piperazine Derivatives

/ SERT
VilazodoneDual Agonist/Inhibitor[]
Urea Derivatives Ventricular ArrhythmiaN-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)...]Long-acting suppression[9]

Protocol 2: In Vitro Anti-Proliferative Assay (Glioblastoma U-87 MG)

This protocol outlines the methodology for evaluating the cytotoxicity of synthesized aminobenzofuran proximicin analogues[10].

Step 1: Cell Culture Preparation

  • Cultivate human U-87 MG glioblastoma cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Seed the cells in 96-well plates at a density of

    
     cells/well.
    
  • Causality: Incubate at 37°C in a humidified 5%

    
     atmosphere for 24 hours. This specific incubation period is mandatory to allow optimal cell attachment and recovery from trypsinization stress before drug exposure.
    

Step 2: Compound Treatment

  • Prepare serial dilutions of the 5-aminobenzofuran proximicin analogues in DMSO (ensure final DMSO concentration in wells is <0.5% to prevent solvent-induced cytotoxicity).

  • Validation Control: Include Temozolomide as a positive control and vehicle-only wells as negative controls. This self-validates the assay by establishing a known baseline for U-87 MG resistance.

  • Treat the cells for 72 hours.

Step 3: Viability Quantification (MTT Assay)

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Aspirate the medium and dissolve the formazan crystals in 150 μL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    

References

  • Bourgery, G., et al. "Synthesis and antiarrhythmic activity of new benzofuran derivatives." Journal of Medicinal Chemistry, 1981.
  • Thomas, K., et al. "Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands." Taylor & Francis, 2019.
  • Madieh, N. S., et al. "Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide." RSC Advances, 2023.
  • Application Notes. "Application of Furan Derivatives in Glioblastoma Research: Detailed Application Notes and Protocols." Benchchem, 2025.
  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PMC, 2023.
  • "Unveiling the pH-Responsive Mechanisms of the Carbon Dot–Proximicin-A Peptide Conjugate for Targeted Cancer Therapy Using Density Functional Theory." MDPI, 2025.
  • "Vilazodone Impurities." BOC Sciences.
  • "Method for preparing 5-amino benzofuran carboxylic ester.

Sources

Chemical stability profile of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Amino-1-benzofuran-2-yl)ethanone (CAS: 27408-34-0) serves as a critical pharmacophore in the synthesis of bioactive molecules, particularly in the development of antimicrobial and anti-Alzheimer's agents. While the benzofuran core exhibits robust aromatic stability, the presence of the C5-primary amine and C2-acetyl moiety introduces specific stability challenges.

Key Stability Insights:

  • Oxidative Sensitivity: The electron-rich C5-amino group renders the molecule susceptible to oxidative degradation (N-oxidation and azo coupling), necessitating storage under inert atmospheres.

  • Hydrolytic Robustness: The C2-acetyl group and the benzofuran ether linkage demonstrate high resistance to hydrolysis across a broad pH range (2–10).

  • Photolability: The conjugated benzofuran system absorbs strongly in the UV region, creating a risk of photodegradation upon extended light exposure.

Physicochemical Basis of Stability

Understanding the structural electronics is prerequisite to predicting degradation pathways. The molecule features a "push-pull" electronic system: the electron-donating amino group (C5) pushes density into the ring, while the electron-withdrawing acetyl group (C2) pulls it, stabilizing the furan ring against acid-catalyzed ring opening but increasing the dipole moment.

Table 1: Physicochemical Properties
PropertyValue / CharacteristicStability Implication
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
pKa (Conjugate Acid) ~3.0 – 3.5 (Predicted)Weak base; remains neutral at physiological pH. Protonates only in strong acids (pH < 2).
LogP ~2.2 (Predicted)Moderate lipophilicity; soluble in DMSO, MeOH, CHCl₃. Low water solubility limits aqueous hydrolysis.
Melting Point >100°C (Est.)[1]Solid state offers kinetic stability against degradation compared to solution state.
UV Absorption λmax ~250–300 nmAbsorbs UV-B/C; susceptible to photo-excitation.

Predicted Degradation Pathways

The following graph illustrates the theoretical degradation pathways based on functional group reactivity. The primary risks are oxidative stress and photolysis.

DegradationPathways cluster_0 Primary Instability Modes Parent 1-(5-Amino-1-benzofuran-2-yl)ethanone (Parent) N_Oxide N-Oxide / Hydroxylamine (Oxidative) Parent->N_Oxide H₂O₂ / Air Oxidation Azo Azo Dimers (Oxidative Coupling) Parent->Azo Radical Coupling (Air/Light) PhotoDimer [2+2] Cycloaddition Products (Photolytic) Parent->PhotoDimer UV Light (>250nm) Schiff Schiff Base / Amide (Impurity Reaction) Parent->Schiff Aldehyde/Ester Impurities

Figure 1: Predicted degradation map highlighting the vulnerability of the C5-amino group to oxidation and the benzofuran core to photolysis.

Detailed Mechanism Analysis
  • Oxidation (High Risk): The primary amine is the most reactive site. Upon exposure to air (autoxidation) or peroxides, it can form hydroxylamines, which further oxidize to nitroso or nitro species. In concentrated solutions, radical intermediates can lead to azo-dimerization, resulting in the formation of colored (brown/red) impurities.

  • Photolysis (Moderate Risk): Benzofurans are known to undergo [2+2] cycloaddition reactions under UV irradiation. While the C2-acetyl group provides some steric and electronic stabilization, prolonged exposure to UV light in solution can lead to dimerization or ring-opening reactions.

  • Hydrolysis (Low Risk): The C2-acetyl group is a ketone, not an ester, making it resistant to hydrolysis. The benzofuran ether oxygen is part of an aromatic system and is stable to aqueous acid/base under standard conditions.

Forced Degradation Protocols (Stress Testing)

To validate the stability profile, the following stress testing protocols are recommended. These are designed to degrade 5-20% of the parent compound to identify degradation products.

Workflow Visualization

StabilityWorkflow cluster_stress Stress Conditions Start Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Ox Oxidation 3% H2O2, RT, 4h Start->Ox Photo Photolysis 1.2M Lux hours Start->Photo Heat Thermal 80°C, 7 days Start->Heat Quench Quench / Neutralize (pH 7.0) Acid->Quench Base->Quench Ox->Quench Analyze LC-MS Analysis (Identify Degradants) Photo->Analyze Heat->Analyze Quench->Analyze

Figure 2: Standardized forced degradation workflow for stability profiling.

Experimental Protocols
1. Acid/Base Hydrolysis
  • Preparation: Dissolve 10 mg of compound in 1 mL Methanol. Add 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base).

  • Condition: Heat at 60°C for 24 hours.

  • Quenching: Neutralize with equivalent acid/base to pH 7.0 prior to injection.

  • Expected Result: Minimal degradation (<2%). The ketone and benzofuran ring should remain intact.

2. Oxidative Stress
  • Preparation: Dissolve 10 mg in 1 mL Methanol/Water (50:50). Add 100 µL of 30% H₂O₂ (final conc ~3%).

  • Condition: Incubate at Room Temperature for 4 hours.

  • Expected Result: Significant degradation (>10%). Look for M+16 (N-oxide) and M+30 (Nitro) peaks in LC-MS.

3. Photostability
  • Preparation: Prepare a 1 mg/mL solution in acetonitrile (transparent vial) and a solid sample (thin layer in petri dish).

  • Condition: Expose to 1.2 million lux hours (approx 5-7 days in ICH light chamber).

  • Control: Wrap a duplicate vial in aluminum foil.

  • Expected Result: Solution state may show isomerization or dimerization. Solid state should be relatively stable but may discolor (yellowing).

Analytical Methodology

Due to the basicity of the amine, standard Reverse Phase HPLC is suitable, but pH control is critical to ensure sharp peak shape.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Acidic pH ensures the amine is protonated (R-NH₃⁺), improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Flow Rate: 1.0 mL/min.

Handling and Storage Recommendations

Based on the stability profile, the following storage protocols are mandatory to maintain purity >98%.

  • Inert Atmosphere: Store under Argon or Nitrogen to prevent autoxidation of the amino group.

  • Temperature: Refrigerate (2–8°C) for long-term storage.

  • Light Protection: Use amber vials or foil-wrapped containers to mitigate photolytic degradation.

  • Solution Stability: Avoid storing in solution for >24 hours. If necessary, store in DMSO at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 654095, 1-(3-Amino-1-benzofuran-2-yl)ethanone. Retrieved from [Link]

  • NIST Chemistry WebBook. 2-Acetylbenzofuran Spectral Data. Retrieved from [Link]

  • ResearchGate. Synthesis and Stability of Benzofuran Derivatives. Retrieved from [Link]

Sources

Literature review on 5-amino-benzofuran synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-benzofuran is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in anti-arrhythmic agents (e.g., amiodarone analogues), kinase inhibitors, and GPCR ligands. Its synthesis presents unique challenges due to the electron-rich nature of the furan ring, which is susceptible to oxidative opening, and the potential for polymerization during amino-group generation.

This technical guide details three distinct synthetic pathways, selected for their reliability, scalability, and mechanistic distinctiveness. Unlike generic reviews, this document focuses on causality —explaining why specific reagents are chosen—and provides self-validating protocols for the bench scientist.

Strategic Pathway Selection

PathwayMethodologyBest ForKey Challenge
1. The Nitro-Reduction Route Rap-Stoermer Cyclization followed by Chemoselective ReductionScalable Manufacturing (>100g). High atom economy.Controlling exotherms during reduction; Decarboxylation efficiency.
2. The Halide-Amination Route Pd-Catalyzed Buchwald-Hartwig CouplingLate-Stage Functionalization . Drug discovery libraries.Catalyst cost; Removal of Pd residuals.
3. The Phenolic Route Smiles RearrangementNatural Product Derivatization . Access from phenol feedstocks.[1]Multi-step sequence; Harsh rearrangement conditions.

Pathway 1: The Nitro-Reduction Route (Scalable Standard)

This is the "workhorse" method for generating the 5-aminobenzofuran core. It builds the furan ring first, then unmasks the amine. The critical advantage here is the stability of the nitro group during the harsh cyclization conditions.

Phase 1: Construction of the Benzofuran Core

The most robust entry is the Rap-Stoermer reaction , utilizing 5-nitrosalicylaldehyde and an


-halo ester.
  • Reagents: 5-Nitrosalicylaldehyde, Ethyl bromoacetate,

    
    , DMF or NMP.
    
  • Mechanism: Base-mediated

    
     displacement of the bromide by the phenoxide, followed by an intramolecular aldol-type condensation and dehydration to close the furan ring.
    
Phase 2: Decarboxylation (Optional but Critical for Core Synthesis)

If the target is the unsubstituted 5-aminobenzofuran (not the ester), the C2-carboxylate must be removed.

  • Protocol: Saponification (NaOH/MeOH) followed by Cu-catalyzed Protodecarboxylation .

  • Why Copper? Thermal decarboxylation often requires destructive temperatures (>250°C). A Cu(I) catalyst (e.g.,

    
     with 1,10-phenanthroline) facilitates the extrusion of 
    
    
    
    at lower temperatures (160-190°C) via a chelated intermediate, preserving the furan ring.
Phase 3: Chemoselective Reduction (The Green Protocol)

While catalytic hydrogenation (


, Pd/C) is common, it poses safety risks (pyrophoric catalyst + 

gas) and can over-reduce the furan double bond if not carefully monitored. The Fe/NH_4Cl method is superior for selectivity and safety.
Detailed Protocol: Fe/NH4Cl Reduction

Objective: Selective reduction of


 to 

without affecting the furan C=C bond.
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Solvent System: Charge with Ethanol:Water (3:1 ratio, 100 mL). Note: Water is essential to solubilize

    
     and facilitate electron transfer.
    
  • Loading: Add 5-nitrobenzofuran (10 mmol, 1.63 g) and Ammonium Chloride (

    
    , 50 mmol, 2.68 g).
    
  • Activation: Heat the mixture to 60°C. Add Iron Powder (325 mesh, 50 mmol, 2.8 g) portion-wise over 15 minutes. Caution: Exothermic induction period.

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitro spot (

    
    ) will disappear; the amine spot (
    
    
    
    , fluorescent) will appear.
  • Workup (Critical): Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc, wash with brine, dry over

    
    . If oxidation is observed (darkening), store as the HCl salt by treating with 1M HCl in ether.
    

Pathway 2: The Halide-Amination Route (Buchwald-Hartwig)

For medicinal chemists starting with 5-bromobenzofuran, this pathway allows for the introduction of complex amine architectures in a single step.

  • Substrate: 5-Bromobenzofuran.

  • Catalyst System:

    
     or 
    
    
    
    with a bulky phosphine ligand (e.g., XPhos or BINAP).
  • Base:

    
     (Lithium bis(trimethylsilyl)amide) or 
    
    
    
    .
  • Why LiHMDS? It acts as a soluble base and a nitrogen source (if using ammonia equivalents) or simply as a non-nucleophilic base that prevents side reactions on the furan ring.

Visualization: Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to this transformation.

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromobenzofuran AmineBind Amine Coordination OxAdd->AmineBind + Amine/LiHMDS Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration Product 5-Aminobenzofuran RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle for the amination of 5-bromobenzofuran.

Pathway 3: The Smiles Rearrangement (Mechanistic Alternative)

This pathway is intellectually elegant and useful when starting from 5-hydroxybenzofuran (often derived from natural coumarins). It involves converting the phenol into an amide ether, which rearranges under basic conditions to form the amine.

  • Etherification: 5-Hydroxybenzofuran + 2-bromo-2-methylpropionamide

    
     Ether Intermediate.
    
  • Rearrangement: Treat with NaH in DMF. The amide nitrogen attacks the aromatic ring (ipso substitution), ejecting the oxygen.

  • Hydrolysis: The resulting amide is hydrolyzed to yield 5-aminobenzofuran.

Comparative Data Analysis

MetricNitro-Reduction (Fe/NH4Cl)Buchwald-HartwigSmiles Rearrangement
Typical Yield 85 - 92%70 - 85%60 - 75%
Cost Efficiency High (Cheap reagents)Low (Pd catalyst, Ligands)Moderate
Scalability Excellent (kg scale)Moderate (Catalyst load)Poor (NaH handling)
Green Score High (Ethanol/Water, Iron)Low (Solvents, Heavy metals)Low (DMF, Hydrides)

Master Synthesis Workflow

The following diagram summarizes the decision logic and chemical flow for the Nitro-Reduction pathway, the most recommended route for general synthesis.

SynthesisFlow Start 5-Nitrosalicylaldehyde Inter1 Ethyl 5-nitrobenzofuran- 2-carboxylate Start->Inter1 Rap-Stoermer (Reflux, DMF) Reagent1 Ethyl Bromoacetate + K2CO3 Reagent1->Inter1 Inter2 5-Nitrobenzofuran- 2-carboxylic acid Inter1->Inter2 Hydrolysis (NaOH, MeOH) Inter3 5-Nitrobenzofuran (Core) Inter2->Inter3 Decarboxylation (Cu2O, Quinoline, 190°C) Final 5-Aminobenzofuran Inter3->Final Reduction (Fe, NH4Cl, EtOH)

Caption: Step-by-step flow for the synthesis of 5-aminobenzofuran from salicylaldehyde precursors.

References

  • Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Journal of Biomolecular Structure and Dynamics.

  • Facile Entry to 4- and 5-Hydroxybenzofuran and to Their Amino Derivatives. Synthetic Communications.

  • Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.

  • Decarboxylation of 2-Furancarboxylic Acid. Organic Syntheses / BenchChem Protocols.

Sources

Biological activity of 1-(5-Amino-1-benzofuran-2-yl)ethanone scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The 1-(5-Amino-1-benzofuran-2-yl)ethanone scaffold represents a critical "privileged structure" in medicinal chemistry.[1] Its planar, bicyclic benzofuran core mimics the purine bases of DNA, allowing for intercalation, while the 5-amino and 2-acetyl functional handles provide orthogonal sites for divergent synthesis. This guide details the synthesis, biological evaluation, and mechanistic underpinnings of this scaffold and its derivatives.[2]

Part 1: Chemical Foundation & Synthesis[1]

The utility of this scaffold lies in its dual-functional nature. The C2-acetyl group allows for Claisen-Schmidt condensations (to form chalcones) or hydrazine condensations (to form hydrazones), while the C5-amino group serves as a nucleophile for amide coupling or Schiff base formation.[1]

Core Synthesis Workflow

The most robust route to the 5-amino scaffold utilizes a modified Rap-Stoermer condensation followed by selective nitro-reduction.[1]

Step 1: Cyclization (Rap-Stoermer)

  • Reactants: 5-Nitrosalicylaldehyde + Chloroacetone.[1]

  • Conditions:

    
     (base), Acetone/DMF (solvent), Reflux, 6-8 hours.
    
  • Mechanism: Base-mediated phenoxide formation

    
    
    
    
    
    attack on chloroacetone
    
    
    Intramolecular aldol condensation
    
    
    Dehydration.[1]
  • Product: 1-(5-Nitro-1-benzofuran-2-yl)ethanone.[1]

Step 2: Reduction

  • Reactants: Nitro-benzofuran intermediate.[1]

  • Reagents:

    
     / EtOH (Bechamp reduction) or 
    
    
    
    .
  • Product: 1-(5-Amino-1-benzofuran-2-yl)ethanone .[1]

Visualization: Synthesis Pathway

SynthesisPathway Start 5-Nitrosalicylaldehyde Inter 1-(5-Nitro-1-benzofuran-2-yl)ethanone Start->Inter Rap-Stoermer Cyclization Reagent1 + Chloroacetone (K2CO3, Reflux) Final 1-(5-Amino-1-benzofuran-2-yl)ethanone (The Scaffold) Inter->Final Nitro Reduction Reagent2 + SnCl2 / EtOH (Reduction) Deriv1 Schiff Bases (Antimicrobial) Final->Deriv1 Aldehyde Condensation Deriv2 Amides (Anticancer) Final->Deriv2 Acyl Chloride Coupling

Figure 1: Step-wise synthesis of the 5-amino-benzofuran scaffold and its divergent applications.

Part 2: Biological Activity Profile

The biological activity of this scaffold is heavily dependent on the substituents attached to the 5-amino and 2-acetyl positions.[1] The core itself is lipophilic, facilitating membrane permeability, while derivatives exhibit high potency against specific targets.

Antimicrobial Activity (Schiff Base Derivatives)

Derivatives formed by condensing the 5-amino group with aromatic aldehydes (Schiff bases) show significant bacteriostatic activity.[1]

  • Target: Bacterial DNA Gyrase (inhibition of supercoiling).

  • Key Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring enhance activity against Gram-positive bacteria (S. aureus, B. subtilis).[1]

  • Quantitative Data:

Compound VariantOrganismMIC (µg/mL)Standard (Ciprofloxacin)
5-(4-Nitrobenzylidene)aminoS. aureus12.56.25
5-(4-Chlorobenzylidene)aminoE. coli25.012.5
5-(2-Hydroxybenzylidene)aminoB. subtilis6.256.25
Unsubstituted ScaffoldS. aureus>1006.25

Table 1: Comparative antimicrobial potency of 5-amino derivatives [1, 3].

Anticancer Activity (Chalcone Hybrids)

Modifying the C2-acetyl group into a chalcone (α,β-unsaturated ketone) creates a Michael acceptor capable of alkylating cysteine residues in proteins.[1]

  • Mechanism: Induction of apoptosis via Caspase-3 activation and tubulin polymerization inhibition.[1]

  • Cell Lines: High potency observed in K562 (Leukemia) and MCF-7 (Breast Cancer) lines.[1]

  • Key Insight: The 5-amino group acts as a hydrogen bond donor, improving binding affinity to the colchicine-binding site of tubulin [2].[1]

Part 3: Mechanism of Action & SAR

Understanding why this scaffold works is crucial for rational drug design.

Structure-Activity Relationship (SAR)
  • Position 5 (Amino): Essential for hydrogen bonding. Acylation (Amides) reduces toxicity but maintains potency. Schiff base formation increases lipophilicity and DNA intercalation.

  • Position 2 (Acetyl): The carbonyl oxygen accepts hydrogen bonds. Conversion to a chalcone extends conjugation, stabilizing radical species (antioxidant effect) and increasing reactivity toward nucleophilic cysteine residues in enzymes.

  • Benzofuran Core: Planar structure allows intercalation between DNA base pairs, disrupting replication.

Visualization: Signaling Pathway (Apoptosis) [1]

ApoptosisPathway Drug Benzofuran Scaffold (Chalcone Derivative) Target1 Tubulin (Colchicine Site) Drug->Target1 Inhibits Target2 Mitochondria (ROS Generation) Drug->Target2 Induces Stress Event1 Microtubule Destabilization Target1->Event1 Event2 Cytochrome c Release Target2->Event2 Caspase Caspase-3/7 Activation Event1->Caspase Cell Cycle Arrest (G2/M) Event2->Caspase Result Apoptosis (Cell Death) Caspase->Result

Figure 2: Mechanism of action for anticancer activity in leukemia cell lines (K562) [2].[1]

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not precipitate or show the correct color change, the step has failed.

Protocol A: Synthesis of 1-(5-Amino-1-benzofuran-2-yl)ethanone
  • Precursor Synthesis (Nitro-benzofuran):

    • Dissolve 5-nitrosalicylaldehyde (0.01 mol) and chloroacetone (0.015 mol) in anhydrous acetone (50 mL).

    • Add anhydrous

      
        (0.03 mol).
      
    • Reflux at 60°C for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Validation: The reaction mixture should turn from pale yellow to deep orange/brown.

    • Pour into ice water. Filter the precipitate.[3] Recrystallize from ethanol.

  • Reduction to Amine:

    • Dissolve the nitro-compound (0.005 mol) in Ethanol (30 mL).[1]

    • Add

      
        (0.025 mol) and 2 drops of conc. HCl.
      
    • Reflux for 4 hours.

    • Validation: Solution will shift from yellow to clear/pale fluorescent.

    • Neutralize with 10% NaOH solution until pH 8. Extract with ethyl acetate.[4][5]

    • Evaporate solvent to yield the 5-amino scaffold (brownish solid).[1]

Protocol B: In Vitro Cytotoxicity Assay (MTT)
  • Seeding: Plate K562 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add scaffold derivatives dissolved in DMSO (final concentration < 0.1%) at serial dilutions (0.1 - 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Kirilmis, C., et al. (2008). "Synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives." European Journal of Medicinal Chemistry. Link

  • Napiórkowska, M., et al. (2024). "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." International Journal of Molecular Sciences. Link[1]

  • Coskun, D., et al. (2017). "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry. Link

  • Manna, K., & Agrawal, Y.K. (2009). "Microwave assisted synthesis of some novel benzofuran derivatives of biological interest." Bioorganic & Medicinal Chemistry Letters. Link

Sources

A Technical Guide to the Thermodynamic Properties of Amino-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-substituted benzofurans are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. A thorough understanding of their thermodynamic properties, such as enthalpy of formation, sublimation, and vaporization, is crucial for drug design, polymorphism screening, and process development. This guide provides a comprehensive overview of the experimental and computational methodologies for determining these key thermodynamic parameters. While direct experimental data for many amino-substituted benzofurans remains scarce, this document offers detailed, field-proven protocols and theoretical frameworks, using closely related heterocyclic compounds as illustrative examples. By equipping researchers with these robust methodologies, this guide aims to facilitate the acquisition and estimation of critical thermodynamic data, thereby accelerating the development of novel benzofuran-based therapeutics.

Introduction: The Thermodynamic Imperative in Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of an amino group to this scaffold can significantly modulate a molecule's physicochemical properties, influencing its solubility, membrane permeability, and target-binding affinity.

Beyond the immediate biological activity, the thermodynamic stability of a drug candidate is a critical determinant of its viability. The enthalpy of formation (ΔHf°), a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states, provides fundamental insights into its intrinsic stability[3]. Furthermore, the enthalpies of sublimation (ΔHsub°) and vaporization (ΔHvap°) govern the phase transitions between solid, liquid, and gaseous states. These parameters are indispensable for:

  • Polymorph and Salt Selection: Different crystalline forms (polymorphs) of a drug can exhibit distinct thermodynamic stabilities, impacting their solubility and bioavailability.

  • Process Chemistry and Scale-up: Knowledge of vaporization and sublimation enthalpies is essential for designing and optimizing purification processes such as distillation and lyophilization.

  • Biopharmaceutical Modeling: These properties are key inputs for models that predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Determination of Thermodynamic Properties

The direct measurement of thermodynamic properties remains the gold standard for accuracy and reliability. This section details the primary experimental techniques for determining the enthalpy of formation and phase change enthalpies.

Enthalpy of Formation: The Power of Combustion Calorimetry

Bomb calorimetry is a classic and highly accurate method for determining the standard enthalpy of combustion (ΔHc°) of a substance. From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Causality Behind Experimental Choices: The choice of a bomb calorimeter is predicated on the need to carry out a complete and well-defined combustion reaction under constant volume conditions. The use of a certified standard, typically benzoic acid, is crucial for calibrating the calorimeter and ensuring the accuracy and traceability of the measurements[4][5]. The meticulous control of experimental parameters, such as oxygen pressure and sample mass, is essential to achieve complete combustion and prevent side reactions.

Self-Validating System: The protocol's integrity is maintained by the calibration with a known standard. The reproducibility of the calorimeter's heat capacity across multiple calibration runs validates the experimental setup. Furthermore, analysis of the combustion products (e.g., titration for nitric acid formation from nitrogen-containing compounds) ensures that the stoichiometry of the reaction is well-understood and can be accurately accounted for in the calculations[4][5].

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the amino-substituted benzofuran sample.

    • Press the sample into a pellet using a pellet press.

    • Measure and record the mass of the pellet.

  • Bomb Assembly:

    • Cut a piece of fuse wire (e.g., nickel-chromium) of known length and mass.

    • Secure the fuse wire between the electrodes of the bomb head, ensuring it is in contact with the sample pellet.

    • Place the sample pellet in the crucible inside the bomb.

    • Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.

    • Carefully seal the bomb.

  • Oxygen Pressurization:

    • Connect the bomb to an oxygen cylinder.

    • Slowly fill the bomb with high-purity oxygen to a pressure of approximately 30 atm.

    • Purge the bomb with oxygen to remove any atmospheric nitrogen and then refill to the final pressure.

  • Calorimeter Setup:

    • Place the sealed bomb in the calorimeter bucket.

    • Add a precise volume of distilled water to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, placing the lid, stirrer, and thermometer in position.

  • Temperature Measurement and Ignition:

    • Allow the system to reach thermal equilibrium while stirring continuously.

    • Record the water temperature at regular intervals (e.g., every 30 seconds) for a few minutes to establish a stable baseline.

    • Ignite the sample by passing an electric current through the fuse wire.

    • Continue to record the temperature at regular intervals as it rises to a maximum and then begins to cool.

  • Data Analysis:

    • Plot the temperature versus time data to determine the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the total heat released during the combustion using the heat capacity of the calorimeter (determined from calibration with benzoic acid).

    • Make corrections for the heat of combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the amino group).

    • Calculate the standard enthalpy of combustion (ΔHc°) per mole of the sample.

    • Use Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and N₂ to calculate the standard enthalpy of formation (ΔHf°) of the amino-substituted benzofuran.

Illustrative Data for a Related Compound:

While specific data for amino-substituted benzofurans is limited, experimental data for isomers of aminobenzoic acid, which share some structural similarities, can provide context. For example, the standard enthalpies of formation in the crystalline state (ΔfH⁰cr) for o-, m-, and p-aminobenzoic acid have been reported as -399.0 ± 3 kJ/mol, -416.6 ± 4.1 kJ/mol, and -408.7 ± 2.3 kJ/mol, respectively[4][5].

Diagram of the Bomb Calorimetry Workflow

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Pelletize Sample prep1->prep2 bomb1 Attach Fuse Wire prep2->bomb1 bomb2 Place Sample in Crucible bomb1->bomb2 bomb3 Add Water & Seal Bomb bomb2->bomb3 cal1 Pressurize with O₂ bomb3->cal1 cal2 Assemble Calorimeter cal1->cal2 cal3 Equilibrate & Record Baseline T cal2->cal3 cal4 Ignite Sample cal3->cal4 cal5 Record T Rise & Cooling cal4->cal5 ana1 Calculate Corrected ΔT cal5->ana1 ana2 Calculate Total Heat Released ana1->ana2 ana3 Apply Corrections ana2->ana3 ana4 Calculate ΔHc° ana3->ana4 ana5 Calculate ΔHf° ana4->ana5 Knudsen_Effusion_Workflow cluster_prep Preparation cluster_measurement Isothermal Measurement cluster_analysis Analysis prep1 Load Sample into Cell prep2 Weigh Cell prep1->prep2 meas1 Place Cell in Vacuum Chamber prep2->meas1 meas2 Set Temperature & Equilibrate meas1->meas2 meas3 Hold at Constant T for Time t meas2->meas3 ana1 Reweigh Cell to Find Δm meas3->ana1 ana2 Calculate Vapor Pressure (P) ana1->ana2 ana3 Repeat at Different T ana2->ana3 ana4 Plot ln(P) vs 1/T ana3->ana4 ana5 Determine ΔHsub°/ΔHvap° from Slope ana4->ana5

Caption: Workflow for determining the enthalpy of sublimation/vaporization using the Knudsen effusion method.

Computational Determination of Thermodynamic Properties

In the absence of experimental data, or to complement it, computational quantum chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules. Methods like Density Functional Theory (DFT) and high-accuracy composite methods such as Gaussian-n (Gn) theories can provide reliable estimates of enthalpies of formation.

Causality Behind Methodological Choices: The choice of computational method represents a trade-off between accuracy and computational cost. DFT methods, such as B3LYP, are often a good starting point due to their computational efficiency. However, for higher accuracy, composite methods like G3MP2 or G4 are preferred. These methods systematically combine calculations at different levels of theory and with different basis sets to approximate the results of a much more computationally expensive, high-level calculation. The use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, is a crucial strategy to reduce errors in the calculated enthalpy of reaction, leading to more accurate enthalpies of formation.

Self-Validating System: The reliability of computational predictions can be assessed by benchmarking the chosen method against experimental data for a set of structurally related compounds for which such data is available. A good correlation between the calculated and experimental values for the benchmark set provides confidence in the predictions for the target molecules.

Computational Protocol: Calculating Gas-Phase Enthalpy of Formation

  • Structure Optimization and Frequency Calculation:

    • Build the 3D structure of the amino-substituted benzofuran isomer of interest.

    • Perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., B3LYP/6-31G(d)). This provides the optimized molecular structure and the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation:

    • Perform a high-level single-point energy calculation on the optimized geometry using a larger basis set (e.g., B3LYP/6-311+G(2d,p)) or a composite method (e.g., G3MP2).

  • Isodesmic Reaction Design:

    • Design a balanced isodesmic reaction that includes the target molecule and well-characterized reference compounds. For example: Amino-benzofuran + Benzene → Benzofuran + Aniline

  • Calculation of Reaction Enthalpy:

    • Repeat steps 1 and 2 for all molecules in the isodesmic reaction.

    • Calculate the enthalpy of the isodesmic reaction (ΔHrxn) at 298.15 K: ΔHrxn = Σ(H₂₉₈(products)) - Σ(H₂₉₈(reactants)) where H₂₉₈ is the sum of the electronic energy and thermal correction to the enthalpy for each species.

  • Calculation of Enthalpy of Formation:

    • Rearrange the equation to solve for the enthalpy of formation of the target molecule, using known experimental gas-phase enthalpies of formation for the reference compounds: ΔHf°(Amino-benzofuran) = ΔHrxn - ΔHf°(Benzene) + ΔHf°(Benzofuran) + ΔHf°(Aniline)

Illustrative Data for a Related Compound:

Computational studies on indole and its derivatives have demonstrated the utility of these methods in accurately predicting their thermochemical properties.[6] For example, high-level quantum-chemical methods have been used to establish the consistency of experimental data for indole derivatives.[6]

Diagram of the Computational Workflow for Enthalpy of Formation

Computational_Workflow cluster_calc Quantum Chemical Calculations cluster_isodesmic Isodesmic Reaction Approach cluster_final Final Calculation calc1 Geometry Optimization & Frequency Calculation calc2 High-Level Single-Point Energy Calculation calc1->calc2 iso2 Calculate Properties of All Species in Reaction calc2->iso2 iso1 Design Isodesmic Reaction iso1->iso2 iso3 Calculate ΔHrxn iso2->iso3 final1 Use Known ΔHf° of Reference Compounds iso3->final1 final2 Calculate ΔHf° of Target Molecule final1->final2

Caption: Workflow for calculating the gas-phase enthalpy of formation using an isodesmic reaction approach.

Summary of Thermodynamic Data and Future Outlook

The following table summarizes the types of thermodynamic data that are crucial for the development of amino-substituted benzofuran-based drugs and the established methods for their determination. Due to the current scarcity of published experimental data for this specific class of compounds, representative values for structurally similar molecules are provided for illustrative purposes.

Thermodynamic PropertySymbolImportance in Drug DevelopmentExperimental MethodComputational MethodIllustrative Value (Related Compound)
Standard Enthalpy of Formation (crystal) ΔfH⁰crIntrinsic molecular stability, polymorph stabilityBomb Calorimetry--408.7 ± 2.3 kJ/mol (p-aminobenzoic acid) [4][5]
Standard Enthalpy of Formation (gas) ΔfH⁰gIntrinsic molecular stability, reaction thermochemistryDerived from ΔfH⁰cr and ΔHsub°DFT, G3/G4 Theory with Isodesmic Reactions-
Enthalpy of Sublimation ΔHsub°Solid-state stability, purification, formulationKnudsen Effusion, Thermogravimetric Analysis (TGA)--
Enthalpy of Vaporization ΔHvap°Liquid-state stability, purification (distillation)---

The lack of comprehensive thermodynamic data for amino-substituted benzofurans represents a significant knowledge gap. The methodologies detailed in this guide provide a clear pathway for researchers to fill this void. A systematic study, combining experimental measurements and high-level computational chemistry, would be invaluable to the medicinal chemistry community. Such a study would not only provide essential data for ongoing drug development projects but also contribute to the development of more accurate predictive models for the thermodynamic properties of complex heterocyclic compounds.

References

  • Contineanu, I., Perişanu, Ş., & Neacşu, A. (2006). Enthalpies of combustion and formation of isomers of the amino-benzoic acid. Revue Roumaine de Chimie, 51(4), 323–327.
  • Konnova, M. E., Li, S., Bösmann, A., Müller, K., Wasserscheid, P., Andreeva, I. V., ... & Verevkin, S. P. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Industrial & Engineering Chemistry Research, 59(49), 21545-21555.
  • Contineanu, I., Perişanu, Ş., & Neacşu, A. (2006). ENTHALPIES OF COMBUSTION AND FORMATION OF ISOMERS OF THE AMINO-BENZOIC ACID. Revue Roumaine de Chimie, 51(4), 323-327.
  • Wikipedia contributors. (2024, February 20). Standard enthalpy of formation. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, March 7, 2026, from [Link]

  • Al-Hussain, S. A., & Z. Al-Majidi, S. M. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(46), 41799–41846. [Link]

  • Ribeiro da Silva, M. A. V., & Santos, A. F. L. O. M. (2001). The enthalpy of formation of dibenzofuran and some related oxygen-containing heterocycles in the gas phase. A GAUSSIAN-3 theoretical study. Physical Chemistry Chemical Physics, 3(16), 3345–3349. [Link]

Sources

Technical Guide: Therapeutic Targeting of the 1-(5-Amino-1-benzofuran-2-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-(5-Amino-1-benzofuran-2-yl)ethanone Role: Privileged Pharmacophore & Synthetic Intermediate Primary Therapeutic Class: Antineoplastic (Tubulin Inhibitor, Kinase Inhibitor) Secondary Applications: Neuroprotection (AChE Inhibition), Antimicrobial

This technical guide analyzes the therapeutic utility of 1-(5-Amino-1-benzofuran-2-yl)ethanone. While often categorized as a synthetic building block, this molecule represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its 5-amino substitution provides a critical vector for hydrogen bonding and solubility modulation, while the 2-acetyl group offers a rigid electrophilic handle for derivatization into enaminones, hydrazones, and Schiff bases.

Part 1: The Pharmacophore Thesis

The biological potency of 1-(5-Amino-1-benzofuran-2-yl)ethanone stems from its electronic distribution and structural rigidity.

  • The Benzofuran Core: Mimics the indole ring of tryptophan and the purine base of ATP, allowing it to intercalate into DNA or bind ATP-binding pockets in kinases (e.g., PI3K, VEGFR).

  • The 5-Amino Group (

    
    ):  Acts as a Hydrogen Bond Donor (HBD). In tubulin binding, this moiety often mimics the amino/methoxy groups of combretastatin A-4, interacting with residues in the colchicine binding site.
    
  • The 2-Acetyl Group (

    
    ):  A Hydrogen Bond Acceptor (HBA) that also serves as a Michael acceptor precursor when converted to chalcones or enaminones, facilitating covalent interactions with cysteine residues in target enzymes.
    
Quantifiable Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight ~175.18 g/mol Fragment-based drug discovery (FBDD) ideal starting point.
LogP ~1.7 - 2.2High membrane permeability; suitable for CNS targeting.
H-Bond Donors 1 (Amino)Critical for specificity in kinase hinge regions.
H-Bond Acceptors 2 (O, N)Facilitates water-bridged interactions in receptor pockets.
Topological Polar Surface Area ~43 ŲWell within the Blood-Brain Barrier (BBB) penetration limit (<90 Ų).

Part 2: Primary Therapeutic Targets

Target 1: Microtubule Destabilization (Oncology)

Mechanism: Colchicine Site Binding Derivatives of 1-(5-Amino-1-benzofuran-2-yl)ethanone have demonstrated potent inhibition of tubulin polymerization. The benzofuran moiety occupies the hydrophobic pocket of


-tubulin, while the 5-amino derivatives interact with Cys241  or Val238 .
  • Pathophysiology: By binding to the colchicine site, these compounds prevent the formation of the mitotic spindle, arresting cells in the G2/M phase and triggering apoptosis via the mitochondrial pathway (Bcl-2 downregulation/Bax upregulation).

  • Evidence: Studies on 2-acetylbenzofuran derivatives show IC50 values in the low micromolar range (0.1 - 5.0

    
    M) against leukemia (K562) and breast cancer (MCF-7) lines.
    
Target 2: Kinase Inhibition (PI3K / VEGFR-2)

Mechanism: ATP-Competitive Inhibition The planar benzofuran system is a bioisostere for the adenine ring of ATP.

  • PI3K

    
    :  The 5-amino group can form H-bonds with the hinge region amino acids (e.g., Val851 ). Inhibition of the PI3K/Akt/mTOR pathway leads to reduced tumor proliferation and angiogenesis.
    
  • VEGFR-2: Enaminone derivatives synthesized from the 2-acetyl group have shown dual inhibition of VEGFR-2 and Carbonic Anhydrase IX (hCA IX), targeting hypoxia-driven tumor survival.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism where 5-amino-benzofuran derivatives trigger apoptosis via Tubulin destabilization and PI3K inhibition.

BenzofuranMechanism Compound 1-(5-Amino-1-benzofuran-2-yl)ethanone Derivatives Target_Tubulin Target 1: Tubulin (Colchicine Site) Compound->Target_Tubulin  Binding (Kd ~nM) Target_PI3K Target 2: PI3Kα (ATP Pocket) Compound->Target_PI3K  Inhibition (IC50 ~μM) Event_Polymerization Inhibit Microtubule Polymerization Target_Tubulin->Event_Polymerization Event_Akt Block Akt Phosphorylation Target_PI3K->Event_Akt State_Arrest G2/M Cell Cycle Arrest Event_Polymerization->State_Arrest State_Mito Mitochondrial Dysfunction (ROS↑) Event_Akt->State_Mito Gene_Caspase Caspase-3/7 Activation State_Arrest->Gene_Caspase Gene_Bcl2 Bcl-2 ↓ (Anti-apoptotic) State_Mito->Gene_Bcl2 Gene_Bax Bax ↑ (Pro-apoptotic) State_Mito->Gene_Bax Gene_Bcl2->Gene_Caspase Disinhibition Gene_Bax->Gene_Caspase Outcome APOPTOSIS (Cell Death) Gene_Caspase->Outcome

Figure 1: Dual-mechanism pathway of 5-amino-benzofuran derivatives inducing apoptosis via microtubule destabilization and PI3K pathway suppression.

Part 4: Experimental Protocols

Protocol A: Synthesis of Bioactive Schiff Base Derivative

Objective: Functionalize the 5-amino group to create a targeted ligand. Reaction: 1-(5-Amino-1-benzofuran-2-yl)ethanone + 4-Chlorobenzaldehyde


 Imine Product.
  • Reagents:

    • 1-(5-Amino-1-benzofuran-2-yl)ethanone (1.0 eq)

    • 4-Chlorobenzaldehyde (1.0 eq) (Selected for lipophilicity)

    • Ethanol (Absolute)[1]

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve the benzofuran amine in absolute ethanol (10 mL/mmol) in a round-bottom flask.

    • Add the aldehyde and catalytic acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The disappearance of the primary amine spot on TLC indicates reaction completion.

    • Cool to room temperature. The precipitate (Schiff base) should form.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

  • Characterization:

    • IR: Look for the disappearance of

      
       doublet (3300-3400 cm
      
      
      
      ) and appearance of Imine
      
      
      stretch (~1620 cm
      
      
      ).
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Confirm the mechanism of action (Target 1). Method: Fluorescence-based kinetic assay using DAPI-labeled tubulin.

  • Preparation:

    • Use a 96-well black plate.

    • Prepare Tubulin stock (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

      
      , pH 6.9) + 1 mM GTP.
      
  • Execution:

    • Blank: PEM Buffer + GTP.

    • Control: Tubulin + GTP + DMSO (Vehicle).

    • Reference: Tubulin + GTP + Colchicine (3

      
      M) (Positive Control for inhibition).
      
    • Test: Tubulin + GTP + Synthesized Benzofuran Derivative (Graded concentrations: 1, 5, 10

      
      M).
      
  • Measurement:

    • Initiate polymerization by warming the plate to 37°C.

    • Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis (Self-Validation):

    • Plot Fluorescence vs. Time.

    • Validation Criteria: The Vehicle Control must show a sigmoidal curve (Nucleation, Elongation, Steady State). The Colchicine control must show a flat line (suppressed polymerization).

    • If the Benzofuran derivative reduces the

      
       (slope of elongation) and decreases the final plateau fluorescence compared to control, it is a confirmed tubulin inhibitor.
      

References

  • El-Khouly, O. A., et al. (2021).[2] Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study.[2] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] [Link]

  • Karpinska, M., et al. (2024).[5] New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI Molecules. [Link]

  • Dawood, D. H., et al. (2020). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization.[7] RSC Advances. [Link]

  • Aly, H. F., et al. (2025).[8] Evaluating the therapeutic efficacy of a Benzofuran-Enaminone derivative for the management of Alzheimer's disease (AD)-like pathology. Neurological Research.[8] [Link]

Sources

The Toxicity and Safety Profile of Benzofuran Ethanone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Benzofuran Scaffold

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the benzofuran ring system, allowing for substitutions at various positions, has made it a focal point for the design of novel therapeutic agents. However, this biological activity is not without its caveats. As with many pharmacologically active moieties, the benzofuran nucleus and its derivatives can elicit toxicological responses. For instance, some well-known drugs containing the benzofuran structure, such as amiodarone and bufuralol, have been associated with adverse effects like hepatic and pulmonary toxicity.[4][5] This technical guide provides a comprehensive overview of the toxicity and safety profile of a specific subclass, benzofuran ethanone derivatives, to aid researchers, scientists, and drug development professionals in navigating the preclinical safety assessment of these promising compounds.

I. Mechanistic Insights into Benzofuran Ethanone Toxicity

Understanding the underlying mechanisms of toxicity is paramount for predicting and mitigating adverse effects. For benzofuran derivatives, several key toxicological pathways have been identified, primarily involving metabolic activation and oxidative stress.

Metabolic Activation and Hepatotoxicity

The liver is a primary target for benzofuran-induced toxicity due to its central role in xenobiotic metabolism.[6] The toxicity of many benzofuran compounds is linked to their metabolic activation by cytochrome P450 (CYP450) enzymes.[6][7] This process can generate reactive intermediates, such as epoxides and quinones, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and organ toxicity.[8][9]

Studies on aminopropyl-benzofuran isomers, 5-APB and 6-APB, have demonstrated the role of CYP3A4 in their hepatotoxicity.[7] Co-incubation with CYP450 inhibitors mitigated the toxic effects, highlighting the contribution of metabolic activation.[7] The resulting cellular insults manifest as mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and a decline in intracellular ATP levels.[7][10] This ultimately culminates in apoptotic or necrotic cell death.[7][11]

Key Causality: The decision to investigate the role of specific CYP450 isozymes in the metabolism of a novel benzofuran ethanone derivative is driven by the established precedent of metabolic activation being a key initiator of toxicity for this chemical class. Identifying the specific enzymes involved allows for the early prediction of potential drug-drug interactions and inter-individual variability in toxicity.

Genotoxicity and Carcinogenicity

The formation of reactive metabolites also raises concerns about the genotoxic potential of benzofuran derivatives. Benzofuran epoxides, which can be generated from benzofuran dioxetanes, have been shown to be highly mutagenic and form DNA adducts.[8] While some studies on 2,3-benzofuran did not find it to be mutagenic in Salmonella typhimurium strains, it did induce mutagenicity in mouse lymphoma cells and sister chromatid exchanges in Chinese hamster ovary cells.[12] Chronic oral exposure to 2,3-benzofuran has been linked to an increased frequency of tumors in the lungs, livers, and forestomachs of mice.[12]

Self-Validating Protocol Insight: A standard battery of genotoxicity tests is a self-validating system. An Ames test (bacterial reverse mutation assay) provides an initial screen for point mutations. A positive result often triggers further investigation with mammalian cell-based assays, such as the mouse lymphoma assay or the in vitro micronucleus assay, to assess for clastogenic and aneugenic potential. An in vivo genotoxicity study, like the rodent bone marrow micronucleus test, is then crucial to confirm effects in a whole animal system, accounting for metabolic activation and detoxification processes.

Neurotoxicity

The central nervous system (CNS) is another potential target for benzofuran derivatives. Some aminopropyl benzofuran derivatives are known for their psychoactive properties and are misused as recreational drugs, suggesting direct CNS effects.[13] From a therapeutic perspective, novel benzofuran derivatives have been investigated for their neuroprotective and analgesic activities.[14] Conversely, some derivatives have been shown to induce neuroinflammation and oxidative stress in animal models.[15] A study on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives found them to be non-neurotoxic at therapeutic concentrations and even protective against cocaine-induced neurotoxicity.[16]

Experimental Rationale: The initial assessment of neurotoxicity often involves in vitro assays using neuronal cell lines (e.g., SH-SY5Y) to evaluate cell viability and neurite outgrowth.[16] If a compound is intended for CNS applications or shows significant systemic exposure, in vivo studies become necessary. These can range from functional observation batteries (e-g., Irwin test) to more specific behavioral and neuropathological assessments.[17]

II. A Framework for Preclinical Safety Assessment

A robust preclinical safety assessment is critical for any new chemical entity, including benzofuran ethanone derivatives. This process should be guided by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[18][19]

In Vitro Cytotoxicity Screening

The initial step in evaluating the toxicity of a novel benzofuran ethanone derivative is often a broad in vitro cytotoxicity screen against a panel of cancer and normal cell lines.[1][20][21]

Table 1: Representative In Vitro Cytotoxicity Data for Benzofuran Derivatives

Compound/Derivative ClassCell Line(s)Endpoint (IC50)Reference
5-(2-aminopropyl)benzofuran (5-APB)HepaRG, HepG2, Primary Rat Hepatocytes2.62 mM, 3.79 mM, 964 µM[7]
6-(2-aminopropyl)benzofuran (6-APB)HepaRG, HepG2, Primary Rat Hepatocytes6.02 mM, 8.18 mM, 1.94 mM[7]
Brominated 1-(3-methyl-1-benzofuran-2-yl)ethanone derivativesK562 (leukemia)2.59 µM[20]
Benzofuran derivative (S6)HeLa, HepG2, SW620Not specified, but most sensitive[22]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the benzofuran ethanone derivative in the appropriate cell culture medium. The final concentrations should typically span a wide range (e.g., 0.1 µM to 100 µM).[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

  • Incubation: Remove the old medium and add the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[1]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Diagram 1: In Vitro Cytotoxicity Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cell Seeding in 96-well Plate adhesion Overnight Adhesion cell_culture->adhesion serial_dilution Serial Dilution of Test Compound add_treatment Addition of Compound to Cells serial_dilution->add_treatment incubation Incubation (24-72h) add_treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilize Solubilize Formazan Crystals formazan_formation->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vivo Acute Oral Toxicity

Following in vitro characterization, in vivo studies are necessary to understand the systemic effects of the compound. Acute oral toxicity studies are designed to determine the short-term adverse effects of a single dose of a substance.[19] The OECD provides several guidelines for this purpose, including Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), and 425 (Up-and-Down Procedure).[19][23][24]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[25]

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (typically female rats) from a single strain. Acclimatize the animals for at least five days before the study.[23]

  • Dosing: Administer the test substance as a single oral dose by gavage. The starting dose is selected from a series of fixed doses (5, 50, 300, 2000 mg/kg) based on any existing information.[23]

  • Observation: Observe the animals closely for the first several hours after dosing and then daily for 14 days.[26] Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any signs of convulsions, tremors, or diarrhea.[26]

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Interpretation: The results are interpreted in terms of the presence or absence of toxicity at a particular dose level, which allows for the classification of the substance according to the Globally Harmonised System (GHS).

Diagram 2: Decision Tree for OECD 420 Fixed Dose Procedure

G cluster_yes Toxicity at 300 mg/kg cluster_no No Toxicity at 300 mg/kg decision decision result result start Start with a dose of 300 mg/kg observe_300 Observe for signs of toxicity start->observe_300 toxic_300 Toxicity observed? observe_300->toxic_300 dose_50 Dose new animals at 50 mg/kg toxic_300->dose_50 Yes dose_2000 Dose new animals at 2000 mg/kg toxic_300->dose_2000 No observe_50 Observe for signs of toxicity dose_50->observe_50 toxic_50 Toxicity observed? observe_50->toxic_50 dose_5 Dose new animals at 5 mg/kg toxic_50->dose_5 Yes result_class3 Classify as GHS Category 3 toxic_50->result_class3 No observe_5 Observe for signs of toxicity dose_5->observe_5 toxic_5 Toxicity observed? observe_5->toxic_5 result_class2 Classify as GHS Category 1 or 2 toxic_5->result_class2 Yes result_class3b Classify as GHS Category 3 toxic_5->result_class3b No observe_2000 Observe for signs of toxicity dose_2000->observe_2000 toxic_2000 Toxicity observed? observe_2000->toxic_2000 result_class4 Classify as GHS Category 4 toxic_2000->result_class4 Yes result_unclassified Unclassified toxic_2000->result_unclassified No

Caption: Simplified decision-making process for the OECD 420 acute oral toxicity test.

Safety Pharmacology

Safety pharmacology studies are essential to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[27] The ICH S7A guideline mandates a core battery of tests to assess the effects on the cardiovascular, respiratory, and central nervous systems before first-in-human studies.[17][18][28]

  • Central Nervous System (CNS): As mentioned, functional observation batteries (e.g., Irwin test) are used to detect behavioral and neurological changes.[17]

  • Cardiovascular System: In vivo studies in conscious, telemetered animals are the gold standard for monitoring cardiovascular parameters like blood pressure, heart rate, and electrocardiogram (ECG).[17][27] In vitro assays, such as the hERG assay, are crucial for assessing the potential for QT interval prolongation, a major cause of drug withdrawal.[18][27]

  • Respiratory System: Whole-body plethysmography is a common technique to evaluate respiratory rate and tidal volume in conscious animals.[17]

III. Structure-Activity Relationships (SAR) in Toxicity

Understanding how chemical structure influences toxicity is key to designing safer molecules. For benzofuran derivatives, several structural features have been associated with their toxicological profiles:

  • Side Chains: The presence and nature of side chains attached to the benzofuran ring are critical for toxicity. Studies have shown that the benzofuran ring itself may not be inherently toxic, but the addition of certain side chains can confer hepatotoxicity.[11]

  • Halogenation: The introduction of halogen atoms, particularly bromine, can increase the cytotoxic potential of benzofuran derivatives.[20] However, this can also sometimes lead to selective toxicity towards cancer cells over normal cells.[20][29]

  • Isomerism: The position of substituents on the benzofuran ring can significantly impact toxicity. For example, 5-APB was found to be more hepatotoxic than its isomer 6-APB.[7]

IV. Conclusion and Future Directions

Benzofuran ethanone derivatives hold significant promise as a scaffold for the development of new therapeutic agents. However, a thorough understanding and proactive assessment of their potential toxicity are essential for successful clinical translation. A tiered and integrated approach to safety assessment, beginning with in vitro screening and progressing to targeted in vivo studies guided by regulatory frameworks, is crucial. Future research should focus on developing more predictive in vitro models, particularly for complex toxicities like hepatotoxicity, and on elucidating the structure-activity relationships that govern the safety profiles of these compounds. By integrating safety assessment early in the drug discovery process, researchers can design and select benzofuran ethanone derivatives with an optimized balance of efficacy and safety.

V. References

  • Adam, W., et al. (1993). Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells. Toxicology Letters, 67(1-3), 41-55. Available at: [Link]

  • Carvalho, M., et al. (2020). Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models. Archives of Toxicology, 94(3), 859-875. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals, Acute Oral Toxicity – Fixed Dose Procedure (No. 420). Available at: [Link]

  • Vivotecnia. (n.d.). Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Available at: [Link]

  • Nakagawa, Y., et al. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Archives of Toxicology, 91(3), 1337-1348. Available at: [Link]

  • Kowalski, P., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Available at: [Link]

  • Li, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. Acta Pharmacologica Sinica, 36(1), 125-135. Available at: [Link]

  • Telvekar, V. N., et al. (2012). Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Letters in Drug Design & Discovery, 9(7), 673-677. Available at: [Link]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. Biomedicine & Pharmacotherapy, 153, 113426. Available at: [Link]

  • Altasciences. (n.d.). Safety Pharmacology Guidelines and Practices — A Review. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals, Acute Oral Toxicity – Acute Toxic Class Method (No. 423). Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2008). OECD Guideline for the Testing of Chemicals, Acute Oral Toxicity: Up-and-Down Procedure (No. 425). Available at: [Link]

  • European Medicines Agency. (2000). ICH S7A safety pharmacology studies for human pharmaceuticals - Scientific guideline. Available at: [Link]

  • Slideshare. (2016). Safety Pharmacology Studies ICH guideline S7A. Available at: [Link]

  • ResearchGate. (2016). In vitro assay of benzofuran derivatives. Available at: [Link]

  • ResearchGate. (2013). Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β-Amyloid Aggregation, and Aβ Neurotoxicity. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran. Available at: [Link]

  • Pharmaceuticals. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • ResearchGate. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]

  • RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Available at: [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Available at: [Link]

  • de Groot, M. J., et al. (2005). Mechanisms of Benzarone and Benzbromarone-Induced Hepatic Toxicity. Chemical Research in Toxicology, 18(4), 677-683. Available at: [Link]

  • Impactfactor. (2024). In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Available at: [Link]

  • MDPI. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Available at: [Link]

  • Neurotoxicity Research. (2022). Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture. Available at: [Link]

  • Slideshare. (2016). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Available at: [Link]

  • Scilit. (1990). Toxicological studies on a benzofuran derivative. Available at: [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

  • NCBI Bookshelf. (1992). Toxicological Profile for 2,3-Benzofuran. Available at: [Link]

  • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]

  • Molecules. (2021). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Available at: [Link]

  • ResearchGate. (2014). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. Available at: [Link]

  • ACS Publications. (1993). Chemical model studies on the mutagenesis of benzofuran dioxetanes in the Ames test: evidence for the benzofuran epoxide as ultimate mutagen. Available at: [Link]

  • Molecules. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • PubMed. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Available at: [Link]

Sources

The Architectural Evolution of 2-Substituted 5-Aminobenzofurans: From Discovery to Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Benzofuran Scaffold

In the realm of medicinal chemistry, bicyclic heteroaromatics serve as privileged scaffolds due to their predictable pharmacokinetics and rigid conformational geometries. Among these, the benzofuran nucleus—a fused benzene and furan ring system—has historically been a cornerstone for drug discovery. However, the specific functionalization to 2-substituted 5-aminobenzofurans represents a critical evolutionary leap in rational drug design.

The 5-amino group acts as a highly versatile synthetic vector, allowing for divergent functionalization (e.g., amidation, sulfonamidation, and Buchwald-Hartwig cross-coupling) to probe deep receptor pockets. Simultaneously, substitutions at the 2-position of the furan ring (such as alkyl chains or carboxylate esters) dictate the molecule's lipophilicity, metabolic stability, and spatial orientation within target active sites[1]. This dual-functionalization strategy has enabled the transition of benzofurans from classical cardiovascular applications to highly selective neurological and antimicrobial agents.

Historical Milestones and Therapeutic Diversification

Early Cardiovascular Applications

The initial foray into benzofuran pharmacology was heavily dominated by antiarrhythmic research. Molecules bearing a 2-butyl substitution, such as amiodarone and its non-iodinated analog dronedarone, utilized the benzofuran core to modulate cardiac ion channels[1]. The discovery that introducing an amino or sulfonamide moiety at the 5-position could fine-tune the compound's half-life and reduce tissue accumulation toxicity was a major breakthrough in the 1990s and early 2000s.

Shift Toward CNS and Anti-Inflammatory Targets

As high-throughput screening methodologies matured, the 2-substituted 5-aminobenzofuran scaffold was identified as a potent pharmacophore for the Central Nervous System (CNS). A landmark discovery involved the development of Histamine H3 receptor antagonists. Historically, H3 antagonists relied on an imidazole ring, which notoriously caused severe drug-drug interactions via Cytochrome P450 (CYP450) inhibition. By replacing the imidazole with a 5-aminobenzofuran core, researchers successfully maintained sub-nanomolar receptor affinity while completely abrogating CYP450 liability[2].

Furthermore, functionalized derivatives, such as 2-hydroxymethyl-5-aminobenzofurans, have been synthesized as critical intermediates for developing potent inhibitors of Interleukin-1β (IL-1β) release, operating via the allosteric modulation of the p38 MAPK signaling pathway[3].

Emerging Antimicrobial Efficacy

More recently, the scaffold has shown profound efficacy against multidrug-resistant pathogens. Libraries of aminated benzo-fused heterocycles have yielded specific 5-aminobenzofuran derivatives (e.g., compound 3ja) that exhibit potent anti-mycobacterial activity against Mycobacterium smegmatis and Mycobacterium tuberculosis[4]. Coordination complexes utilizing 5-aminobenzofuran-2-carboxylate Schiff bases with Cu(II) and Zn(II) have further amplified these antibacterial properties[5].

Structure-Activity Relationship (SAR) & Quantitative Data

The pharmacological profile of these compounds is highly sensitive to the steric and electronic nature of the 2-substituent. Table 1 summarizes the key quantitative metrics associated with various functionalizations.

Table 1: Quantitative SAR Data for 2-Substituted 5-Aminobenzofuran Derivatives

Compound / Derivative2-SubstituentBiological Target / ApplicationKey Quantitative Metric
Compound 3ja Hydrogen (Unsubstituted)M. smegmatis (Antimicrobial)MIC = 1.56 μg/mL[4]
Compound 6a (Schiff Base) Ethyl carboxylateM. tuberculosisMIC = 1.60 μg/mL[5]
Non-imidazole H3 Antagonist Alkyl / Aryl etherHistamine H3 ReceptorIC₅₀ < 1.0 nM[2]
Dronedarone Analogs ButylCardiac Ion ChannelsHigh Antiarrhythmic Efficacy[1]

Mechanistic Integration in Biological Systems

To understand the therapeutic versatility of these compounds, it is essential to map their interaction with intracellular signaling cascades. In the context of inflammation, 5-aminobenzofuran derivatives act as potent kinase inhibitors.

MAPKPathway Stimulus Pro-inflammatory Stimuli MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38 MAPK MKK3_6->p38 IL1b IL-1β Release p38->IL1b Inhibitor 5-Aminobenzofuran Derivative Inhibitor->p38 Inhibits

Modulation of the p38 MAPK signaling pathway by 5-aminobenzofuran inhibitors.

Strategic Synthetic Methodologies & Self-Validating Protocols

The synthesis of 2-substituted 5-aminobenzofurans has evolved significantly. Classical methods relied on the harsh nitration of the benzofuran core followed by reduction, or problematic Friedel-Crafts acylations that suffered from poor regioselectivity (yielding ortho-substitution byproducts)[1]. Modern chemistry employs either transition-metal-catalyzed cross-coupling or highly regioselective bottom-up ring closures.

Protocol A: Commercial Scale Synthesis via Diazonium Intermediates

This protocol describes a highly scalable, transition-metal-free route to 5-aminobenzofuran-2-carboxylates[6].

  • Objective: Synthesize ethyl 5-aminobenzofuran-2-carboxylate from salicylaldehyde.

  • Causality of Design: By utilizing an electrophilic aromatic substitution (diazotization) on salicylaldehyde, the phenolic hydroxyl group strongly directs the incoming azo group exclusively to the para position (which becomes the 5-position of the final benzofuran). This bypasses the regioselectivity issues of direct benzofuran functionalization.

Step-by-Step Workflow:

  • Diazotization: Dissolve aniline (1.0 eq) in aqueous HCl at 0–5 °C. Slowly add a 30% aqueous solution of NaNO₂ (1.05 eq).

    • Self-Validation: Periodically spot the reaction mixture on starch-potassium iodide (KI) paper. An immediate blue color confirms the presence of excess nitrous acid, indicating complete diazotization. Maintain pH < 3 to prevent diazo tarring.

  • Azo Coupling: Add the cold diazonium salt dropwise to a basic solution of salicylaldehyde (1.0 eq) maintained at 0–5 °C. Stir for 2 hours.

    • Self-Validation: The reaction mixture will transition to a deep orange/red suspension, confirming the formation of the azo intermediate.

  • Etherification: Isolate the azo intermediate, dissolve in DMF, and add K₂CO₃ (2.0 eq) and ethyl bromoacetate (1.2 eq). Heat to 80 °C.

    • Causality: The weak base deprotonates the phenol, allowing nucleophilic attack on the alpha-halo ester, setting up the necessary geometry for furan ring closure.

  • Ring Closure: Increase temperature to 120 °C to induce base-catalyzed cyclization via an internal Perkin-type condensation.

  • Reduction: Subject the cyclized intermediate to catalytic hydrogenation (H₂ gas, 10% Pd/C) in ethanol at room temperature.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The intense orange color of the solution will rapidly fade to pale yellow. Spray the TLC plate with ninhydrin and heat; a purple spot confirms the successful reduction of the azo bond to the primary amine.

SynthesisWorkflow A Salicylaldehyde + Aniline Diazonium Salt B Azo Intermediate A->B C Alkyl Haloacetate (Etherification) B->C D Base-Catalyzed Ring Closure C->D E Reduction (H2/Pd-C) D->E F 2-Substituted 5-Aminobenzofuran E->F

Synthetic logic for 2-substituted 5-aminobenzofurans via diazonium intermediates.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For late-stage functionalization, converting a 5-bromobenzofuran to a 5-aminobenzofuran is highly efficient[2].

  • Objective: Direct amination of 2-substituted 5-bromobenzofuran.

  • Causality of Design: Direct use of ammonia gas in Pd-catalysis often leads to catalyst poisoning or the formation of unwanted secondary/tertiary arylamines. Using Lithium bis(trimethylsilyl)amide (LiHMDS) acts as a sterically hindered, masked ammonia surrogate that guarantees mono-arylation.

Step-by-Step Workflow:

  • Degassing: In an oven-dried Schlenk flask, combine 2-substituted 5-bromobenzofuran (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos ligand (0.04 eq). Evacuate and backfill with Argon (3x).

    • Causality: Pd(0) complexes are highly sensitive to oxidative degradation; strict anaerobic conditions are mandatory.

  • Amination: Add anhydrous THF, followed by a 1.0 M solution of LiHMDS in THF (1.5 eq). Heat to 65 °C for 4 hours.

    • Self-Validation: Monitor via LCMS. The characteristic 1:1 isotopic doublet of the aryl bromide starting material will disappear, replaced by the mass of the silylated intermediate.

  • Deprotection: Cool to room temperature and quench with 1M aqueous HCl. Stir for 30 minutes.

    • Causality: The acidic workup rapidly hydrolyzes the N-Si bonds of the intermediate, unmasking the free primary amine.

  • Isolation: Basify with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Conclusion

The 2-substituted 5-aminobenzofuran scaffold is a triumph of rational medicinal chemistry. By solving the synthetic bottlenecks associated with regioselective functionalization—whether through scalable diazonium chemistry or elegant transition-metal catalysis—researchers have unlocked a pharmacophore capable of addressing diverse pathologies, from multi-drug resistant tuberculosis to neuroinflammation. As targeted covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras) continue to dominate drug discovery, the nucleophilic 5-amino vector of this scaffold positions it perfectly for future ligand design.

References

  • Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)
  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway UPCommons URL
  • Synthesis and Evaluation of Aminated Benzo-Fused Heterocycles in the Discovery of Novel Antimicrobial Agents ProQuest URL
  • Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II)
  • WO2012062918A1 - Process for the preparation of 3-aroyl-5-aminobenzofuran derivatives Google Patents URL
  • CN101607950B - Method for preparing 5-amino benzofuran carboxylic ester Google Patents URL

Sources

Methodological & Application

Application Note: Chemoselective Two-Step Synthesis of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction and Strategic Rationale

The benzo[


]furan scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of antimicrobial, cytotoxic, and anti-inflammatory agents. Specifically, 1-(5-amino-1-benzofuran-2-yl)ethanone (also known as 5-amino-2-acetylbenzofuran) serves as a highly versatile bifunctional building block. The presence of both an acetyl group at the C2 position and an amino group at the C5 position allows for orthogonal functionalization, making it an ideal precursor for complex hybrid molecules, such as quinazolinone-benzofuran hybrids and pyrazole derivatives.

Synthetic Strategy: Direct amination of the benzofuran core is synthetically challenging and often leads to poor regioselectivity. Therefore, the most robust, scalable, and cost-effective approach is a two-step sequence:

  • Rap-Stoermer Condensation: Construction of the benzofuran ring bearing a nitro group using commercially available 5-nitrosalicylaldehyde and chloroacetone.

  • Chemoselective Reduction: Reduction of the nitro group to an amine. Crucial Expertise Note: The C2-acetyl group is highly susceptible to over-reduction to a secondary alcohol. Consequently, strong hydride donors (e.g.,

    
    ) or overly aggressive catalytic hydrogenation conditions must be avoided. A metal-mediated reduction (such as 
    
    
    
    or
    
    
    ) ensures strict chemoselectivity, reducing only the nitro group while preserving the ketone.

Synthetic Workflow Pathway

G A 5-Nitrosalicylaldehyde + Chloroacetone B 1-(5-Nitro-1-benzofuran- 2-yl)ethanone A->B K2CO3, Acetone Reflux, 12h C 1-(5-Amino-1-benzofuran- 2-yl)ethanone B->C SnCl2·2H2O, EtOH Reflux, 4h

Caption: Two-step synthetic workflow for 1-(5-Amino-1-benzofuran-2-yl)ethanone.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(5-Nitro-1-benzofuran-2-yl)ethanone

Mechanism: This step proceeds via an initial intermolecular


-alkylation of the phenoxide ion (generated by 

) with chloroacetone, followed by an intramolecular base-catalyzed aldol condensation and subsequent dehydration to aromatize the furan ring.

Reagents:

  • 5-Nitrosalicylaldehyde:

    
     (
    
    
    
    ,
    
    
    )
  • Chloroacetone:

    
     (
    
    
    
    ,
    
    
    )
  • Anhydrous Potassium Carbonate (

    
    ): 
    
    
    
    (
    
    
    ,
    
    
    )
  • Anhydrous Acetone:

    
    
    

Procedure:

  • Equip a

    
     round-bottom flask with a magnetic stir bar and a reflux condenser.
    
  • Dissolve 5-nitrosalicylaldehyde in

    
     of anhydrous acetone.
    
  • Add anhydrous

    
     to the stirring solution. The mixture will darken as the phenoxide forms.
    
  • Add chloroacetone dropwise over 10 minutes at room temperature. (Caution: Chloroacetone is a potent lachrymator; perform strictly in a fume hood).

  • Heat the reaction mixture to gentle reflux (

    
    ) for 12 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).
    
  • Upon complete consumption of the starting material, cool the mixture to room temperature.

  • Filter the suspension through a Celite pad to remove inorganic salts (

    
     and 
    
    
    
    ), washing the filter cake with an additional
    
    
    of acetone.
  • Concentrate the filtrate in vacuo. The resulting crude solid can be recrystallized from hot ethanol to yield 1-(5-nitro-1-benzofuran-2-yl)ethanone as a pale yellow to tan powder.

Step 2: Chemoselective Reduction to 1-(5-Amino-1-benzofuran-2-yl)ethanone

Mechanism: Tin(II) chloride dihydrate acts as a mild, single-electron reducing agent in acidic/protic media. It selectively reduces the nitro group through nitroso and hydroxylamine intermediates to the primary amine without attacking the electrophilic carbonyl carbon of the C2-acetyl group.

Reagents:

  • 1-(5-Nitro-1-benzofuran-2-yl)ethanone:

    
     (
    
    
    
    ,
    
    
    )
  • Tin(II) chloride dihydrate (

    
    ): 
    
    
    
    (
    
    
    ,
    
    
    )
  • Absolute Ethanol:

    
    
    
  • Ethyl Acetate (for extraction):

    
    
    

Procedure:

  • In a

    
     round-bottom flask, suspend 1-(5-nitro-1-benzofuran-2-yl)ethanone in 
    
    
    
    of absolute ethanol.
  • Add

    
     in one portion.
    
  • Heat the mixture to

    
     (reflux). The suspension will gradually become a homogeneous solution as the reduction proceeds. Stir for 3-4 hours.
    
  • Monitor via TLC (Dichloromethane:Methanol, 95:5). The highly polar amine product will exhibit a significantly lower

    
     than the nitro precursor.
    
  • Once complete, cool the reaction to room temperature and concentrate the ethanol in vacuo to roughly one-third of its original volume.

  • Critical Neutralization Step: Pour the concentrated mixture into

    
     of crushed ice/water. Slowly add saturated aqueous Sodium Bicarbonate (
    
    
    
    ) until the pH reaches 7-8. Note: Heavy precipitation of tin salts (
    
    
    ) will occur.
  • Add

    
     of Ethyl Acetate to the aqueous suspension and stir vigorously. Filter the entire biphasic mixture through a thick pad of Celite to remove the emulsion-causing tin salts.
    
  • Separate the organic layer. Extract the aqueous layer with an additional

    
     of Ethyl Acetate.
    
  • Combine the organic layers, wash with brine (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate in vacuo to afford the crude amine.
  • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 1-(5-amino-1-benzofuran-2-yl)ethanone.

Expected Analytical & Yield Data

To ensure trustworthiness and reproducibility, the following table summarizes the expected physicochemical properties and characteristic analytical markers for the intermediate and final product based on established benzofuran derivative profiles.

CompoundExpected YieldAppearanceKey

NMR Diagnostic Signals (

,

ppm)
1-(5-Nitro-1-benzofuran-2-yl)ethanone 75 - 85%Pale yellow solid

(s, 3H,

),

(s, 1H, C3-H),

(d, 1H, C4-H)
1-(5-Amino-1-benzofuran-2-yl)ethanone 65 - 75%Off-white to brown solid

(s, 3H,

),

(br s, 2H,

),

(s, 1H, C3-H)

Note: The upfield shift of the C3-H proton and the appearance of the broad singlet integrating for 2 protons are definitive confirmations of successful nitro reduction.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • **Synthesis, characterization, molecular docking studies and biological evalu

Protocol for Rap-Stoermer reaction to synthesize benzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for Rap-Stoermer Synthesis of Benzofuran Derivatives

Part 1: Executive Summary

The Rap-Stoermer reaction represents a cornerstone methodology for the one-pot synthesis of 2-aroylbenzofurans, a scaffold ubiquitous in pharmacophores exhibiting anti-microbial, anti-tumor, and anti-inflammatory properties. Unlike multi-step routes requiring pre-formed benzofurans, this protocol leverages the condensation of salicylaldehydes with


-haloketones under basic conditions.

This guide moves beyond standard textbook descriptions, offering an optimized, field-tested protocol that integrates Green Chemistry principles (aqueous phase transfer catalysis) and high-throughput microwave acceleration. It focuses on controlling the competition between simple O-alkylation and the desired intramolecular cyclization/dehydration cascade.

Part 2: Mechanistic Deconstruction & Causality

To troubleshoot yield issues, one must understand the cascade nature of the reaction. It is not merely a substitution; it is a delicate balance of kinetics.

The Cascade Logic:

  • Activation: Base deprotonates the salicylaldehyde phenol (

    
    ).
    
  • Substitution (

    
    ):  The phenoxide attacks the 
    
    
    
    -haloketone. Critical Control Point: If the halide is poor (e.g., Cl vs Br) or steric hindrance is high, this step stalls.
  • Cyclization (Aldol-type): The enolate form of the ketone attacks the aldehyde carbonyl.

  • Aromatization: Irreversible dehydration drives the equilibrium to the stable benzofuran core.

Visual 1: Mechanistic Pathway

RapStoermerMechanism Start Salicylaldehyde + alpha-Haloketone Phenoxide Phenoxide Intermediate Start->Phenoxide Base Deprotonation Ether O-Alkylated Ether Intermediate Phenoxide->Ether S_N2 Attack on alpha-Carbon Cyclization Intramolecular Aldol Attack Ether->Cyclization Base-Catalyzed Ring Closure Side Side Product: Uncyclized Ether Ether->Side Low Temp / Weak Base Benzofuran 2-Aroylbenzofuran (Final Product) Cyclization->Benzofuran Dehydration (-H2O)

Caption: Figure 1. The sequential cascade of the Rap-Stoermer reaction. Note that the 'Ether' intermediate must be forced into cyclization via heat or strong base to avoid stalling.

Part 3: Critical Parameter Optimization

Before beginning, select the condition set that matches your substrate sensitivity and available equipment.

Table 1: Reaction Condition Matrix

ParameterMethod A: Thermal (Green/Aqueous)Method B: Microwave (High-Throughput)Method C: Solvent-Free (Catalytic)
Primary Utility Scale-up, Eco-friendlyLibrary synthesis, difficult substratesAtom economy, rapid screening
Solvent WaterAcetonitrile (MeCN) or DMFNone (Neat)
Base/Catalyst NaOH + TBAB (Phase Transfer)

or

Triethylamine (TEA)
Temperature



Time 2 - 5 Hours10 - 20 Minutes10 - 30 Minutes
Yield Expectation 85 - 95%90 - 98%80 - 90%

Part 4: Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High-Speed)

Recommended for medicinal chemistry library generation.

Reagents:

  • Salicylaldehyde derivative (1.0 equiv)

  • 
    -Bromoacetophenone derivative (1.1 equiv)
    
  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the salicylaldehyde (1.0 mmol) and

    
    -bromoacetophenone (1.1 mmol) in MeCN (3 mL).
    
  • Activation: Add

    
     (2.0 mmol). Cap the vial with a crimp seal containing a PTFE septum.
    
  • Irradiation: Place in a microwave reactor (e.g., Biotage or CEM).

    • Ramp: 2 minutes to target.

    • Hold:

      
       for 15 minutes.
      
    • Pressure Limit: 250 psi (safety cutoff).

  • In-Process Control (IPC): Spot a TLC (Hexane:EtOAc 8:2). The starting aldehyde spot (usually lower

    
     due to -OH) should disappear.
    
  • Workup:

    • Filter the mixture through a Celite pad to remove inorganic salts.

    • Concentrate the filtrate in vacuo.[1][2]

    • Recrystallize from hot ethanol or purify via flash chromatography if necessary.

Protocol B: Aqueous Phase-Transfer Synthesis (Green Scale-Up)

Recommended for process chemistry and larger batches (>5g).

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 
    -Haloketone (1.1 equiv)
    
  • TBAB (Tetra-n-butylammonium bromide) (10 mol%)

  • NaOH (2.0 equiv)

  • Solvent: Deionized Water

Procedure:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add water (10 mL/mmol reactant).

  • Solubilization: Add NaOH and TBAB. Stir until dissolved.

  • Addition: Add salicylaldehyde and

    
    -haloketone. The mixture will likely be heterogeneous (biphasic).
    
  • Reaction: Heat to

    
     with vigorous magnetic stirring (essential for PTC efficacy).
    
  • Monitoring: Run for 3-5 hours. The mixture typically solidifies or forms a heavy oil as the benzofuran precipitates.

  • Isolation:

    • Cool to room temperature.[2][3][4][5]

    • Self-Validating Step: If solid, filter and wash with water (removes NaOH/TBAB) and cold ethanol. If oil, extract with Ethyl Acetate, wash with brine, dry over

      
      .
      

Part 5: Workflow Visualization

Visual 2: Experimental Logic Flow

ExperimentalWorkflow Reactants Reactants: Salicylaldehyde + Haloketone ConditionSelect Select Condition Reactants->ConditionSelect PathMW Microwave: MeCN, Cs2CO3, 120°C ConditionSelect->PathMW High Speed PathGreen Green/PTC: Water, NaOH, TBAB, 90°C ConditionSelect->PathGreen Scale Up Monitor TLC Monitor: Disappearance of Aldehyde? PathMW->Monitor PathGreen->Monitor Continue Continue Heating Monitor->Continue No Workup Workup: Filter (MW) or Extract (Aq) Monitor->Workup Yes Continue->Monitor Purify Purification: Recrystallization (EtOH) Workup->Purify

Caption: Figure 2. Decision tree for selecting the optimal Rap-Stoermer protocol based on scale and urgency.

Part 6: Troubleshooting & Self-Validation

Issue 1: Intermediate Stalling (O-alkylation only)

  • Symptom:[1][3][6][7][8][9] TLC shows a new spot, but NMR shows -CH2- protons characteristic of an ether, and no benzofuran aromatic shift.

  • Cause: The aldol condensation step failed.

  • Fix: Increase temperature or switch to a stronger base (

    
     or KOH) to force the enolate formation required for ring closure.
    

Issue 2: Low Yield / Sticky Tars

  • Symptom:[1][3][6][7][8][9] Dark reaction mixture, streaking on TLC.

  • Cause: Polymerization of the salicylaldehyde or decomposition of the haloketone (light sensitive).

  • Fix: Ensure the

    
    -haloketone is fresh (white/yellow crystals, not brown oil). Run the reaction under Nitrogen atmosphere if using the thermal method.
    

Issue 3: Hydrolysis of Haloketone

  • Symptom:[1][3][6][7][8][9] Formation of

    
    -hydroxyketone instead of product.
    
  • Cause: In aqueous PTC method, hydroxide concentration is too high.

  • Fix: Reduce NaOH equivalents to 1.5 or switch to

    
     (milder base).
    

Part 7: References

  • RSC Green Chemistry: "Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions." Green Chem., 2003. Link

  • ACS Omega: "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024. Link

  • Arabian Journal of Chemistry: "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media." Arab. J. Chem., 2013.[10] Link

  • ResearchGate: "Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans." ChemistrySelect, 2022.[11] Link

Sources

Technical Application Note: Scalable Synthesis of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents and conditions for preparing 1-(5-Amino-1-benzofuran-2-yl)ethanone Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Significance

1-(5-Amino-1-benzofuran-2-yl)ethanone (CAS: 49615-96-5) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors (e.g., against EGFR, VEGFR), antimicrobial agents, and pro-apoptotic compounds for leukemia therapy. The presence of the C5-amino group allows for facile diversification via amide coupling or reductive amination, while the C2-acetyl group provides a handle for heterocycle formation (e.g., chalcones, pyrazoles).

This guide details a robust, two-stage synthetic route designed for scalability and chemoselectivity. Unlike generic protocols, this workflow prioritizes the preservation of the C2-acetyl moiety during the reduction of the C5-nitro precursor, a common pitfall in catalytic hydrogenation methods.

Retrosynthetic Analysis & Pathway

The most efficient disconnection relies on the Rap-Stoermer condensation to construct the benzofuran core, followed by a chemoselective Bechamp reduction .

Reaction Pathway Diagram

SynthesisPathway SM1 5-Nitrosalicylaldehyde Inter Intermediate: 1-(5-Nitro-1-benzofuran-2-yl)ethanone SM1->Inter Step 1: Cyclization (K2CO3, DMF, 80°C) SM2 Chloroacetone SM2->Inter Product Target: 1-(5-Amino-1-benzofuran-2-yl)ethanone Inter->Product Step 2: Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O)

Caption: Two-step convergent synthesis targeting the 5-amino-2-acetylbenzofuran scaffold.

Stage 1: Construction of the Benzofuran Core

Reaction Type: Rap-Stoermer Condensation / Williamson Ether Synthesis followed by intramolecular Aldol.

Reagents & Conditions
ComponentRoleEquivalentsGrade/Notes
5-Nitrosalicylaldehyde Substrate1.0Solid, >97% purity
Chloroacetone Reagent1.2 - 1.5Warning: Lachrymator. Handle in fume hood.
Potassium Carbonate (K₂CO₃) Base2.5 - 3.0Anhydrous, granular preferred
DMF (N,N-Dimethylformamide) Solvent5-10 VolAnhydrous
TBAI (Tetrabutylammonium iodide) Catalyst0.05Phase transfer catalyst (Optional but recommended)
Experimental Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2]

  • Dissolution: Charge the flask with 5-Nitrosalicylaldehyde (10.0 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ (25.0 mmol) in a single portion. The suspension may turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add Chloroacetone (12.0 mmol) dropwise via syringe. If using TBAI, add it at this stage.

  • Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (lower Rf) should disappear, and a fluorescent benzofuran spot (higher Rf) should appear.

  • Workup:

    • Cool the mixture to RT and pour into crushed ice/water (100 mL) with vigorous stirring.

    • The product, 1-(5-Nitro-1-benzofuran-2-yl)ethanone , typically precipitates as a yellow/brown solid.

    • Filter the solid using a Büchner funnel.[3] Wash with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) if high purity is required for the next step.

Critical Insight: Avoid using sodium hydroxide (NaOH) or extreme temperatures (>120°C), as these can degrade the base-sensitive acetyl group or cause polymerization of chloroacetone.

Stage 2: Chemoselective Nitro Reduction

Reaction Type: Bechamp Reduction (Fe/NH₄Cl). Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the ketone (-C=O) to an alcohol.

Why this method?

Catalytic hydrogenation (H₂/Pd-C) is risky for this substrate because the benzylic-like ketone at position 2 is prone to reduction to the alcohol (1-(5-amino-1-benzofuran-2-yl)ethanol). The Fe/NH₄Cl system is highly chemoselective for nitro groups in the presence of carbonyls.

Reagents & Conditions
ComponentRoleEquivalentsGrade/Notes
1-(5-Nitro-1-benzofuran-2-yl)ethanone Substrate1.0From Step 1
Iron Powder (Fe) Reductant5.0Fine powder (<325 mesh)
Ammonium Chloride (NH₄Cl) Electrolyte/Acid5.0Solid
Ethanol / Water Solvent3:1 RatioTechnical grade ethanol is sufficient
Experimental Protocol
  • Suspension: In a 250 mL RBF, suspend the nitro-benzofuran intermediate (5.0 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (25.0 mmol) and Iron Powder (25.0 mmol).

  • Reaction: Heat the mixture to Reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction usually proceeds through a dark slurry phase.

    • Time: 2–4 hours. Monitor by TLC (DCM:MeOH 95:5). The starting nitro compound (less polar) will convert to the amine (more polar, often fluorescent blue/green under UV).

  • Filtration (Hot): While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the Celite pad with hot ethanol (2 x 15 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Hexane or perform column chromatography (DCM:MeOH).

Analytical Validation

Confirm the identity of 1-(5-Amino-1-benzofuran-2-yl)ethanone using the following characteristic signals.

TechniqueExpected Signal CharacteristicsStructural Assignment
¹H NMR (DMSO-d₆)δ 2.55 (s, 3H)Acetyl methyl group (-COCH ₃)
δ 5.00 - 5.20 (br s, 2H)Primary Amine (-NH ₂)
δ 7.45 - 7.60 (s, 1H)Benzofuran C3-H (Characteristic singlet)
δ 6.70 - 7.30 (m, 3H)Aromatic protons (C4, C6, C7)
IR Spectroscopy ~3300 - 3400 cm⁻¹N-H stretch (Primary amine)
~1660 - 1675 cm⁻¹C=O stretch (Conjugated ketone)
Mass Spectrometry m/z = 176.06 [M+H]⁺Molecular Ion (ESI+)

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure reagents are dry. Water inhibits the alkylation. If the reaction is sluggish, add 5 mol% NaI or TBAI to accelerate the substitution of chloride by the phenoxide.

  • Incomplete Reduction in Step 2: If the reaction stalls, add fresh iron powder and a small amount of dilute HCl (catalytic) to reactivate the iron surface.

  • Side Product (Alcohol): If using H₂/Pd instead of Fe/NH₄Cl, monitor strictly. If alcohol forms, re-oxidize using MnO₂ or Swern conditions, though this adds steps. Stick to Fe/NH₄Cl for efficiency.

References

  • Benzofuran Synthesis via Rap-Stoermer

    • Title: Synthesis and biological evaluation of benzofuran deriv
    • Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.
    • Context: Describes the base-mediated condensation of salicylaldehydes with alpha-halo ketones.
    • URL:[Link]

  • Chemoselective Reduction Protocols: Title: Selective reduction of nitro compounds in the presence of other reducible groups. Source:Organic Syntheses / BenchChem Protocols. Context: Validates Fe/NH4Cl as a standard method for preserving ketones during nitro reduction.
  • Biological Applications (Kinase Inhibition)

    • Title: Synthesis and evaluation of benzofuran-2-yl(phenyl)
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Highlights the utility of the 2-acetyl-5-aminobenzofuran scaffold in drug discovery.
    • URL:[Link]

Sources

Application Note: High-Purity Synthesis and Functionalization of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous anti-arrhythmic (e.g., Amiodarone), anti-cancer, and antimicrobial agents. 1-(5-Amino-1-benzofuran-2-yl)ethanone represents a critical, bifunctional intermediate. Its C5-amino group provides a nucleophilic handle for constructing amides (kinase inhibitors) or sulfonamides, while the C2-acetyl group allows for Claisen-Schmidt condensations to form chalcones (tubulin polymerization inhibitors) or reduction to chiral alcohols.

This guide details a robust, two-step synthesis protocol starting from commercially available 5-nitrosalicylaldehyde. It emphasizes chemoselective reduction strategies to preserve the ketone functionality while reducing the nitro group, a common pitfall in benzofuran functionalization.

Chemical Profile & Precursor Data[1][2][3][4][5]

PropertySpecification
Target Compound 1-(5-Amino-1-benzofuran-2-yl)ethanone
CAS (Precursor) 23136-39-2 (for 1-(5-Nitro-1-benzofuran-2-yl)ethanone)
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Key Functionalities Primary Amine (Nucleophile), Methyl Ketone (Electrophile/Condensation)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Storage Store at -20°C under inert atmosphere (Ar/N₂) to prevent oxidation of the amine.

Core Synthesis Protocol

Step 1: Rap-Stoermer Cyclization

Objective: Construct the benzofuran core with the C2-acetyl group intact. Reaction: 5-Nitrosalicylaldehyde + Chloroacetone → 1-(5-Nitro-1-benzofuran-2-yl)ethanone

Reagents:

  • 5-Nitrosalicylaldehyde (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Butan-2-one (MEK)

Procedure:

  • Dissolution: Dissolve 5-nitrosalicylaldehyde (10 mmol) in DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add anhydrous

    
     (20 mmol). The suspension will turn yellow/orange due to phenoxide formation.
    
  • Alkylation/Cyclization: Add chloroacetone (12 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate O-alkylated product usually cyclizes in situ under these conditions.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, 1-(5-Nitro-1-benzofuran-2-yl)ethanone , will precipitate as a solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

    • Expected Yield: 75–85%

    • QC Check: Appearance of ketone C=O stretch (~1680 cm⁻¹) and Nitro stretches (1530, 1350 cm⁻¹) in IR.

Step 2: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the -NO₂ group to -NH₂ without reducing the C=O group to an alcohol. Method: Iron/Ammonium Chloride Reduction (Bechamp Reduction variant).

Reagents:

  • 1-(5-Nitro-1-benzofuran-2-yl)ethanone (from Step 1)

  • Iron Powder (Fe, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Preparation: Suspend the nitro-benzofuran (5 mmol) in Ethanol (30 mL) and Water (10 mL).

  • Activation: Add

    
     (25 mmol) and Iron powder (25 mmol).
    
  • Reflux: Heat the mixture to reflux (80°C ) with vigorous stirring for 2–4 hours. The reaction is heterogeneous; vigorous stirring is critical for surface contact on Fe particles.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x).

  • Drying: Dry the organic layer over

    
     and evaporate.
    
    • Target Product:1-(5-Amino-1-benzofuran-2-yl)ethanone (Yellowish solid).

    • Yield: 60–75%

Critical Note: Avoid using


 or 

as these will reduce the ketone. Catalytic hydrogenation (

) can be used but requires careful monitoring to prevent reduction of the furan double bond or the ketone.

Downstream Applications & Functionalization

Pathway A: Kinase Inhibitor Synthesis (Amide Coupling)

The C5-amino group is a prime target for attaching heterocycles to create ATP-competitive kinase inhibitors.

  • Protocol: React the 5-amino intermediate with an acid chloride (e.g., nicotinoyl chloride) in DCM with TEA (Triethylamine) at 0°C → RT.

  • Mechanism: Nucleophilic acyl substitution.

  • Application: Synthesis of VEGFR or EGFR inhibitors where the benzofuran acts as the hinge-binding motif.

Pathway B: Chalcone Synthesis (Claisen-Schmidt)

The C2-acetyl group allows for aldol condensation with aromatic aldehydes.

  • Protocol: React the intermediate with benzaldehyde (or substituted analogs) in Ethanol with catalytic NaOH (10%).

  • Product: 1-(5-Amino-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one.

  • Application: These "amino-chalcones" are potent tubulin polymerization inhibitors and have shown efficacy against multidrug-resistant (MDR) cancer cell lines.

Analytical Quality Control (QC)

TechniqueParameterDiagnostic Signal (Expected)
IR Spectroscopy Amine (N-H)Doublet at 3300–3450 cm⁻¹ (Primary amine)
Ketone (C=O)Strong peak at 1670–1685 cm⁻¹
Nitro (NO₂)Absence of peaks at 1530/1350 cm⁻¹ (confirms reduction)
¹H NMR (DMSO-d₆) C3-H (Furan)Singlet at δ ~7.6–7.8 ppm
Acetyl (-CH₃)Singlet at δ ~2.5–2.6 ppm
Amine (-NH₂)Broad singlet at δ ~5.0–6.0 ppm (

exchangeable)
HPLC Purity>95% (Area under curve, 254 nm)

Synthesis Workflow Diagram

BenzofuranSynthesis Start 5-Nitrosalicylaldehyde (CAS: 97-51-8) Intermed 1-(5-Nitro-1-benzofuran-2-yl)ethanone (CAS: 23136-39-2) Start->Intermed Cyclization (80°C, DMF) Reagent1 Chloroacetone + K2CO3 (Rap-Stoermer) Reagent1->Intermed Product 1-(5-Amino-1-benzofuran-2-yl)ethanone (Target Scaffold) Intermed->Product Reflux (EtOH/H2O) Step2 Reduction (Fe / NH4Cl) Chemoselective Step2->Product App1 Amide Coupling (Kinase Inhibitors) Product->App1 R-COCl / TEA App2 Claisen-Schmidt (Anticancer Chalcones) Product->App2 Ar-CHO / NaOH

Figure 1: Step-wise synthesis and functionalization tree for the 5-amino-2-acetylbenzofuran scaffold.

References

  • Sigma-Aldrich. 1-(5-NITRO-1-BENZOFURAN-2-YL)ETHANONE Product Page. (Precursor CAS: 23136-39-2).

  • PubChem. 1-(5-nitro-1-benzofuran-2-yl)ethanone Compound Summary. National Library of Medicine.

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran. European Journal of Medicinal Chemistry.
  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

  • BLD Pharm. 1-(5-Aminobenzofuran-2-yl)ethan-1-one Product Entry. (Commercial availability of the amine).[1][2]

Sources

Application Note: Accelerated Synthesis of 2-Acetyl-5-aminobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

A Microwave-Assisted Protocol for High-Throughput Scaffold Generation

Executive Summary

The benzofuran moiety is a privileged structure in medicinal chemistry, serving as the core scaffold for anti-arrhythmic agents (e.g., Amiodarone), antimicrobial compounds, and novel anti-Alzheimer’s agents. The 2-acetyl-5-aminobenzofuran derivative is particularly valuable; the C2-acetyl group acts as a pharmacophore and a handle for aldol condensations (e.g., chalcone synthesis), while the C5-amino group provides a vector for diversification via amide coupling or sulfonylation.

Traditional thermal synthesis of this scaffold via the Rap-Stoermer reaction often requires prolonged reflux (4–12 hours) and suffers from low yields due to oxidative polymerization. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time to under 30 minutes while improving chemoselectivity.

Key Advantages of this Protocol:

  • Speed: 90% reduction in reaction time compared to thermal reflux.

  • Selectivity: Uses SnCl₂ for the chemoselective reduction of the nitro group without affecting the C2-acetyl moiety.

  • Scalability: Validated for 1 mmol to 20 mmol scales.

Synthetic Pathway & Logic

The synthesis is designed as a robust two-step workflow. Direct synthesis of the amine is avoided due to the susceptibility of the amino group to oxidation during the ring-closure conditions.

  • Step 1 (Ring Construction): A microwave-accelerated Rap-Stoermer condensation between 5-nitrosalicylaldehyde and chloroacetone.

  • Step 2 (Functionalization): A chemoselective reduction of the nitro group using Stannous Chloride (SnCl₂), which tolerates the ketone functionality better than catalytic hydrogenation or Fe/HCl.

Workflow Diagram

ReactionPathway Start 5-Nitrosalicylaldehyde + Chloroacetone Inter Intermediate: 2-Acetyl-5-nitrobenzofuran Start->Inter Step 1: Cyclization MW, 120°C, 10 min K2CO3, DMF Product Target: 2-Acetyl-5-aminobenzofuran Inter->Product Step 2: Selective Reduction MW, 80°C, 15 min SnCl2, EtOH

Figure 1: Two-step microwave-assisted synthetic route. Step 1 constructs the furan ring; Step 2 reduces the nitro group while preserving the acetyl ketone.

Materials and Methods
Safety Pre-Check
  • Chloroacetone: Potent lachrymator. Handle only in a functioning fume hood.

  • Microwave Vials: Use only certified pressure-rated borosilicate glass vials (e.g., 10mL or 30mL).

  • SnCl₂: Corrosive and irritant.

Protocol A: Synthesis of 2-Acetyl-5-nitrobenzofuran (Cyclization)

The Rap-Stoermer reaction involves an initial


 displacement of the chloride by the phenoxide, followed by an intramolecular aldol condensation and dehydration.

Reagents:

  • 5-Nitrosalicylaldehyde (1.0 eq, 500 mg)

  • Chloroacetone (1.2 eq, 0.29 mL)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Solvent: DMF (Dimethylformamide) - 4 mL

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – accelerates the alkylation step.

Procedure:

  • Loading: In a 10 mL microwave vial, dissolve 5-nitrosalicylaldehyde in DMF. Add

    
     and KI. Stir for 1 minute to form the phenoxide (color change to deep yellow/orange).
    
  • Addition: Add chloroacetone dropwise. Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

    • Temp: 120 °C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup: Pour the hot reaction mixture into 50 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water (3 x 10 mL) to remove DMF, and recrystallize from Ethanol.

Expected Result: Yellow to light brown solid. Yield: 85-92%.

Protocol B: Chemoselective Reduction to 2-Acetyl-5-aminobenzofuran

We utilize SnCl₂ in Ethanol.[1] This method is superior to Hydrogenation (Pd/C) for this substrate because it avoids reducing the C2-acetyl ketone to an alcohol.

Reagents:

  • 2-Acetyl-5-nitrobenzofuran (Intermediate from Protocol A) (1.0 eq)

  • Tin(II) Chloride Dihydrate (

    
    ) (5.0 eq)[2]
    
  • Solvent: Absolute Ethanol (5 mL)

Procedure:

  • Loading: Suspend the nitro intermediate in Ethanol in a 10 mL microwave vial.

  • Addition: Add

    
    . The mixture may remain a suspension. Cap the vial.
    
  • Irradiation:

    • Temp: 80 °C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

  • Workup (Critical Step):

    • Allow to cool.[2][3] Pour mixture into 50 mL ice water.

    • Adjust pH to ~8 using 10%

      
       or diluted NaOH. Note: This precipitates tin salts.[2]
      
    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (Hexane:EtOAc 7:3).

Expected Result: Dark yellow/orange solid. Yield: 75-85%.

Process Validation & Analysis
Mechanistic Insight: Why Microwave?

The cyclization step (Protocol A) involves a dehydration step that is endothermic and entropically driven. Microwave dielectric heating of the polar solvent (DMF) provides rapid energy transfer, overcoming the activation barrier for the ring closure much faster than convective heating.

Analytical Data Summary
Compound1H NMR Characteristic Signals (DMSO-d6)Appearance
Nitro Intermediate

8.6 (d, H-4), 7.8 (s, H-3 Furan), 2.6 (s, Acetyl

)
Yellow Solid
Amine Target

7.5 (s, H-3 Furan), 5.1 (br s,

)
, 2.5 (s, Acetyl

)
Orange Solid

Note: The disappearance of the Nitro-aromatic protons and the appearance of the broad amine singlet at 5.1 ppm confirms the reduction.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylationAdd 0.1 eq KI (Finkelstein condition) to accelerate Cl displacement.
Black Tar (Step 1) Overheating / PolymerizationReduce temp to 100°C and extend time to 20 min. Ensure inert atmosphere (

).
Ketone Reduction (Step 2) Over-reductionDo NOT use

or

. Stick to SnCl₂ or Fe/AcOH.
Tin Emulsion (Step 2) Improper pH during workupUse Celite filtration to remove tin salts before extraction if pH adjustment fails.
References
  • Rap-Stoermer Reaction Overview

    • Meshram, H. A., et al. "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans."[4] ResearchGate.[4]

    • 4[1][5][6][7][8]

  • Microwave-Assisted Reduction (SnCl2)

    • "Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid." ResearchGate.[4]

    • 9[1][5][6][7][8]

  • Selective Reduction Protocols

    • "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters.

    • [1][3][5][6][7][8]

  • Benzofuran Pharmacological Relevance

    • "Natural source, bioactivity and synthesis of benzofuran derivatives."[6][10] RSC Advances.

    • 10[1][3][5][6][7][8][11]

Sources

Advanced Crystallization Strategies for 1-(5-Amino-1-benzofuran-2-yl)ethanone: A Comprehensive Guide to Polymorph Control and Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Amino-1-benzofuran-2-yl)ethanone (also known as 5-amino-2-acetylbenzofuran) is a structurally complex intermediate and active pharmaceutical ingredient (API) precursor. Its molecular architecture—featuring a planar benzofuran core, a hydrogen-bond donating primary amine (-NH₂), and a hydrogen-bond accepting acetyl group (-C(=O)CH₃)—creates a high propensity for complex intermolecular networks and polymorphism.

This application note provides a rigorous, field-proven framework for the crystallization of 1-(5-Amino-1-benzofuran-2-yl)ethanone. By leveraging thermodynamic principles, Process Analytical Technology (PAT), and advanced solvent selection, this guide empowers process chemists to achieve precise control over crystal habit, particle size distribution (PSD), and overall yield.

Physicochemical Profiling & Causality in Solvent Selection

The crystallization of 1-(5-Amino-1-benzofuran-2-yl)ethanone is dictated by its functional groups. The primary amine is susceptible to thermal degradation (e.g., self-condensation or oxidation) if exposed to prolonged high temperatures in solution[1]. Therefore, relying solely on traditional high-temperature cooling crystallization often results in yield loss and impurity generation.

To mitigate thermal degradation while maximizing crystal yield, a Hybrid Cooling-Antisolvent approach is highly recommended[2]. By integrating an antisolvent, the process can be initiated at lower temperatures while still achieving the necessary supersaturation driving force. Alternatively, for formulation purposes requiring enhanced bioavailability, Liquid Antisolvent Crystallization (LASC) is utilized to generate micro- or nanoparticles from the bottom up[3].

Quantitative Solvent System Analysis

The table below summarizes the quantitative thermodynamic properties used to design the crystallization solvent blends.

Solvent / AntisolventDielectric Constant (ε)H-Bond DonorH-Bond AcceptorEst. API Sol. (25°C)Est. API Sol. (50°C)Process Role
Acetone 20.7NoYes> 150 mg/mL> 350 mg/mLPrimary Solvent (LASC)
Ethanol 24.5YesYes~ 50 mg/mL~ 180 mg/mLPrimary Solvent (Hybrid)
Water 80.1YesYes< 1 mg/mL< 5 mg/mLAntisolvent (Hybrid)
n-Heptane 1.9NoNo< 0.1 mg/mL< 0.5 mg/mLAntisolvent (LASC)

Table 1: Physicochemical properties and heuristic solubility profiles for solvent selection. Solubility values are modeled estimates based on the lipophilicity and hydrogen-bonding capacity of the benzofuran derivative.

G A 1-(5-Amino-1-benzofuran-2-yl)ethanone Target Profile B1 High Yield & Bulk Purity A->B1 B2 Enhanced Dissolution Rate A->B2 C1 Hybrid Cooling- Antisolvent B1->C1 C2 Liquid Antisolvent Crystallization (LASC) B2->C2

Fig 1. Decision matrix for selecting the optimal crystallization strategy based on target API profile.

Process Analytical Technology (PAT) Integration

To ensure the protocols described below are self-validating, the integration of PAT is critical.

  • Refractive Index (RI) Monitoring : RI provides a selective, real-time concentration measurement of the mother liquor. This allows operators to track supersaturation continuously, ensuring the process remains within the metastable zone and avoiding spontaneous primary nucleation (crashing out)[4].

  • Focused Beam Reflectance Measurement (FBRM) : FBRM tracks the chord length distribution of particles in real-time, validating that seed crystals are growing rather than dissolving or undergoing secondary nucleation.

PAT S1 1. API Dissolution (Moderate Heat) S2 2. Controlled Cooling (Enter Metastable Zone) S1->S2 S3 3. Seed Addition (Isothermal Hold) S2->S3 S4 4. Antisolvent Dosing (Crystal Growth) S3->S4 P1 Refractive Index (RI) Monitors Supersaturation P1->S2 P1->S4 P2 FBRM Probe Monitors Chord Length P2->S3 P2->S4

Fig 2. Integration of Process Analytical Technology (PAT) in the hybrid crystallization workflow.

Experimental Protocols

Protocol A: Seeded Hybrid Cooling-Antisolvent Crystallization

Objective : Produce high-purity bulk API with a narrow PSD while minimizing thermal degradation. System : Ethanol (Solvent) / Water (Antisolvent).

Step-by-Step Methodology :

  • Dissolution : Suspend 100 g of crude 1-(5-Amino-1-benzofuran-2-yl)ethanone in 600 mL of absolute ethanol in a jacketed crystallizer equipped with an overhead stirrer, RI sensor, and FBRM probe.

  • Heating : Heat the suspension to 50°C (avoiding higher temperatures to prevent amine degradation) until complete dissolution is achieved. Self-Validation: FBRM total counts must drop to baseline (zero), confirming no undissolved particles remain.

  • Controlled Cooling : Cool the solution to 35°C at a linear rate of 0.5°C/min. Self-Validation: RI signal must remain constant, confirming no premature nucleation has occurred.

  • Seeding : Add 1.0 g of milled 1-(5-Amino-1-benzofuran-2-yl)ethanone seeds (1% w/w, d50 ≈ 20 µm) suspended in 10 mL of ethanol. Hold isothermally at 35°C for 60 minutes. Causality: The isothermal hold allows the seeds to heal and provides surface area for growth, preventing secondary nucleation bursts.

  • Antisolvent Addition : Dose 400 mL of purified water (antisolvent) linearly over 4 hours using a programmable syringe pump. Self-Validation: Monitor the RI signal; it should steadily decrease, indicating desupersaturation as the API crystallizes onto the seeds.

  • Final Cooling : Cool the slurry to 5°C at 0.2°C/min and hold for 2 hours to maximize yield.

  • Isolation : Filter the slurry via a Nutsche filter, wash with 100 mL of cold Ethanol/Water (20:80 v/v), and dry under vacuum at 40°C.

Protocol B: Liquid Antisolvent Crystallization (LASC) for Microparticle Generation

Objective : Generate engineered microparticles (d50 < 10 µm) to enhance the dissolution rate of the poorly water-soluble API. System : Acetone (Solvent) / n-Heptane (Antisolvent).

Step-by-Step Methodology :

  • Solution Preparation : Dissolve 50 g of the API in 250 mL of Acetone at 25°C. Filter the solution through a 0.22 µm PTFE membrane to remove foreign particulates.

  • Antisolvent Preparation : Place 1000 mL of n-Heptane in a high-shear crystallizer (or a continuous plug flow crystallizer equipped with static mixers)[5] maintained at 10°C.

  • Impinging Jet Mixing : Pump the Acetone/API solution at a high flow rate (e.g., 50 mL/min) directly into the agitated n-Heptane. Causality: Rapid micromixing creates instantaneous, high local supersaturation, shifting the mechanism from crystal growth to explosive primary nucleation, yielding uniform microparticles[3].

  • Aging : Agitate the resulting suspension for 15 minutes at 10°C to allow complete phase separation. Self-Validation: Ensure the supernatant is clear and the RI matches the theoretical baseline of the mixed solvent system.

  • Isolation : Rapidly filter the microparticles using a pressurized filtration unit. Wash with 200 mL of cold n-Heptane to displace residual acetone and prevent Ostwald ripening during drying.

  • Drying : Lyophilize or vacuum dry at 25°C to prevent thermal agglomeration of the fine particles.

Troubleshooting & Quality Control

  • Oiling Out (Liquid-Liquid Phase Separation) : If the API forms a second liquid phase instead of crystallizing (common in highly supersaturated systems with strong H-bonding), reduce the antisolvent addition rate or increase the seed loading in Protocol A. Oiling out traps impurities and ruins PSD.

  • Polymorphic Impurities : The presence of the amine and ketone allows for multiple hydrogen-bonding motifs. Always validate the final crystalline form using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) against a known reference standard.

References

  • Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives PubMed Central (National Institutes of Health)[Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation ACS Publications[Link]

  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients PubMed Central (National Institutes of Health)[Link]

  • Cooling crystallization monitoring and control in API production processes with RI measurements Vaisala Life Science[Link]

  • Continuous Plug Flow Crystallization of Pharmaceutical Compounds ACS Publications (Crystal Growth & Design)[Link]

Sources

Preparation of Schiff bases from 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing Schiff base (imine) derivatives using 1-(5-Amino-1-benzofuran-2-yl)ethanone as the nucleophilic scaffold. Benzofuran derivatives are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles.[1][2] The 5-amino moiety of the title compound serves as an ideal anchor for Schiff base formation, allowing for the rapid generation of diverse chemical libraries.

This guide provides a robust, self-validating methodology for the condensation of 1-(5-Amino-1-benzofuran-2-yl)ethanone with various aromatic aldehydes, emphasizing reaction kinetics, catalyst selection, and structural validation via spectroscopy.

Chemical Basis & Mechanistic Insight

The synthesis relies on the reversible acid-catalyzed condensation of the primary amine on the benzofuran ring with an electrophilic carbonyl carbon (aldehyde).

  • Nucleophile: The nitrogen lone pair at the 5-position of the benzofuran ring. Note that the electron-donating oxygen in the furan ring increases the electron density of the benzene ring, potentially enhancing the nucleophilicity of the 5-amino group compared to a standard aniline.

  • Electrophile: The carbonyl carbon of the substituted aromatic aldehyde.

  • Thermodynamics: The reaction is an equilibrium process. To drive the reaction to completion (Le Chatelier’s principle), water generated during the formation of the imine bond must be removed or the product must precipitate out of the solution (entropy-driven isolation).

Reaction Pathway Diagram

ReactionMechanism Start 1-(5-Amino-1-benzofuran-2-yl)ethanone (Nucleophile) Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Inter Transition Acid Catalysis (- H2O) Inter->Transition Proton Transfer Product Target Schiff Base (Azomethine) Transition->Product Dehydration

Figure 1: Mechanistic pathway for the condensation of 5-aminobenzofuran derivative with aromatic aldehydes.[3]

Experimental Protocol

Materials & Reagents
  • Precursor: 1-(5-Amino-1-benzofuran-2-yl)ethanone (1.0 equiv).

  • Reagent: Substituted Benzaldehyde (e.g., 4-Cl, 4-NO2, 4-OMe) (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for its higher boiling point, accelerating the kinetics.

  • Catalyst: Glacial Acetic Acid (AcOH).[4]

General Procedure (Standardized)
  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.01 mol of 1-(5-Amino-1-benzofuran-2-yl)ethanone in 20-25 mL of absolute ethanol. Slight warming (40°C) may be required to ensure complete dissolution.

  • Activation: Add 2-3 drops of glacial acetic acid to the solution.

    • Why? This protonates the carbonyl oxygen of the incoming aldehyde, making it more susceptible to nucleophilic attack by the amine.

  • Addition: Add 0.01 mol of the selected aromatic aldehyde dropwise or in small portions to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 3–6 hours .

    • Monitoring: The reaction progress must be monitored via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (typically 7:3 or 8:2). Look for the disappearance of the amine spot (lower Rf) and the appearance of a new, less polar product spot.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100g) with vigorous stirring. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash with cold water (2 x 10 mL) to remove unreacted acid and water-soluble impurities.

    • Wash with a small amount of cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

    • Recrystallization: Recrystallize the crude product from hot ethanol to yield analytical grade crystals.[5]

Experimental Workflow

Workflow Step1 Dissolve Amine Precursor in EtOH (40°C) Step2 Add Aldehyde + Glacial AcOH (Cat.) Step1->Step2 Step3 Reflux (3-6 Hours) Monitor via TLC Step2->Step3 Step4 Cool & Pour onto Crushed Ice Step3->Step4 Step5 Filtration (Buchner) Step4->Step5 Step6 Recrystallization (Hot EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using spectroscopic methods. The following data points are characteristic of successful Schiff base formation from this specific scaffold.

FT-IR Spectroscopy (Diagnostic Bands)

The disappearance of the N-H stretch and the appearance of the C=N stretch are the primary indicators.

Functional GroupFrequency Range (cm⁻¹)Observation
-NH₂ (Primary Amine) 3300 – 3450Disappears (or significantly reduced if hydrates form).
C=O (Acetyl) 1660 – 1680Remains present (from the 2-acetyl group).
C=N (Azomethine) 1600 – 1640 New strong band. This confirms the formation of the Schiff base linkage.
C-O-C (Furan Ring) 1230 – 1260Characteristic stretch for the benzofuran core.
¹H NMR Spectroscopy (DMSO-d₆)
  • Azomethine Proton (-N=CH-): A sharp singlet typically observed between δ 8.3 – 8.9 ppm . This is the definitive proof of condensation.

  • Aromatic Protons: Multiplets in the range of δ 6.9 – 8.0 ppm .

  • Acetyl Methyl (-COCH₃): A sharp singlet around δ 2.5 – 2.6 ppm (integrating to 3H).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Concentrate the solvent by 50% using a rotary evaporator before pouring onto ice.
Low Yield Incomplete reaction (equilibrium).Increase reflux time or add a dehydrating agent (molecular sieves) to remove water.
Oily Product Impurities or solvent retention.Triturate the oil with diethyl ether or hexane to induce crystallization.
Start Material Remains Catalyst deactivation.Add 1-2 more drops of glacial acetic acid; ensure the aldehyde is fresh (not oxidized to acid).

References

  • Schiff Base Biological Activity

    • Title: Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II)
    • Source: Taylor & Francis / Journal of Coordin
    • URL:[Link]

  • General Synthesis Protocol

    • Title: Biological Activities of Schiff Base and Its Complexes: A Review.
    • Source: Rasayan Journal of Chemistry.
    • URL:[Link]

  • Benzofuran Scaffold Utility

    • Title: 1-(5-Bromo-1-benzofuran-2-yl)ethanone (Structural Analogue Context).
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Reaction Mechanism & Catalysis

    • Title: Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications.[6][7][8]

    • Source: Journal of Basic & Applied Sciences.
    • URL:[Link]

Sources

Application Note: Solvent Selection and Extraction Protocols for 5-Amino-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-benzofuran derivatives are indispensable heterocyclic scaffolds in medicinal chemistry, frequently serving as critical intermediates in the synthesis of complex therapeutics such as the antiarrhythmic agent dronedarone[1] and the antidepressant vilazodone[2]. The isolation of these compounds via liquid-liquid extraction (LLE) presents a unique physicochemical challenge: balancing the highly lipophilic, electron-rich benzofuran core with the polar, basic, and oxidation-sensitive primary amine at the 5-position. This guide provides a scientifically grounded framework for solvent selection and pH-dependent extraction workflows.

Physicochemical Causality in Solvent Selection

The extraction efficiency of 5-amino-benzofurans is not arbitrary; it is fundamentally dictated by the pH of the aqueous matrix and the hydrogen-bonding profile of the extraction solvent.

1. pH-Dependent Partitioning (The Amphoteric Balance) The conjugate acid of the 5-amino group typically exhibits a pKₐ between 4.0 and 5.0. Under acidic conditions (pH < 3), the amine is protonated to form an ammonium salt, rendering the molecule highly water-soluble. To drive the molecule into the organic phase, the aqueous layer must be carefully basified to a pH of 8.0–9.0[3][4]. Over-basification (pH > 11) must be avoided, as it can induce base-catalyzed degradation or the hydrolysis of sensitive functional groups (e.g., ester moieties in ethyl 5-aminobenzofuran-2-carboxylate)[5].

2. Solvent-Solute Interactions Because the 5-amino group acts as both a hydrogen bond donor and acceptor, solvent choice dictates the partition coefficient (


).
  • Ethyl Acetate (EtOAc): The carbonyl oxygen in EtOAc acts as an excellent hydrogen bond acceptor, stabilizing the free amine in the organic phase and lowering the energetic penalty of desolvating the amine from water[3][4].

  • Dichloromethane (DCM): While lacking strong hydrogen-bond acceptors, DCM compensates with high polarizability and a higher dielectric constant than aliphatic hydrocarbons. Its high density facilitates rapid bottom-layer phase separation, making it ideal for highly lipophilic benzofuran derivatives[1].

  • Toluene: Toluene relies solely on dispersion forces and

    
     interactions with the benzofuran core[6]. It is generally a poor choice for primary extraction due to the poor solvation of the polar amine, but it is utilized when high-temperature downstream reactions are immediately required.
    

3. Oxidation Vulnerability The electron-donating nature of the amino group enriches the benzofuran ring, making the free base highly susceptible to air oxidation (often observed as the formation of dark quinone-imine byproducts). Extractions must be performed swiftly, ideally utilizing deoxygenated solvents and maintaining temperatures below 40 °C[4].

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties and empirical suitability of standard extraction solvents for 5-amino-benzofuran free bases.

SolventDielectric Constant (ε)Polarity IndexExtraction EfficiencyMechanistic Suitability & Remarks
Ethyl Acetate (EtOAc) 6.024.4Very HighExcellent hydrogen-bond acceptor. Ideal for stabilizing the polar 5-amino group. Prone to hydrolysis if aqueous pH > 10.
Dichloromethane (DCM) 8.933.1HighHigh density enables easy bottom-layer separation. Superior solvation for highly lipophilic benzofuran cores.
Methyl tert-butyl ether (MTBE) 2.602.5Moderate-HighGood alternative to diethyl ether with lower peroxide formation risk. Effective for less polar derivatives.
Toluene 2.382.4Low-ModeratePoor solvation for the polar amine. High energetic penalty for desolvation. Used only when downstream steps require high boiling points.
Extraction Workflow Visualization

G A Aqueous Reaction Mixture (Protonated 5-Amino-Benzofuran) B Basification (NaHCO3) Adjust to pH 8-9 A->B Deprotonation C Solvent Addition (EtOAc or DCM) B->C Partitioning D Phase Separation C->D E Organic Phase (Free Base Product) D->E Extract F Aqueous Phase (Salts & Impurities) D->F Discard G Washing & Drying (Brine, Na2SO4) E->G H Concentration (Pure 5-Amino-Benzofuran) G->H Evaporation

Logical workflow for the pH-dependent liquid-liquid extraction of 5-amino-benzofuran derivatives.

Validated Experimental Protocols
Protocol 1: Primary Free-Base Extraction (Post-Reduction)

Context: Following the reduction of a 5-nitrobenzofuran precursor (e.g., using SnCl₂ or Fe/AcOH), the resulting 5-aminobenzofuran must be isolated from the acidic aqueous matrix[3][4].

  • Quenching & Thermal Control: Cool the crude acidic reaction mixture to 0–5 °C using an ice bath. Causality: Neutralization is highly exothermic; thermal control prevents the heat-induced oxidation of the newly formed amine.

  • pH Adjustment: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise until the pH stabilizes at 8.0–9.0. Causality: This specific pH range ensures complete deprotonation of the 5-amino group (pKₐ ~4.5) to its free base form without triggering base-catalyzed ring-opening of the benzofuran core[3][5].

  • Solvent Partitioning: Add degassed Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase.

  • Phase Separation: Transfer the mixture to a separatory funnel. Agitate gently to prevent emulsion formation and vent frequently. Allow the layers to separate completely (EtOAc will form the top layer).

  • Back-Extraction: Extract the aqueous layer two additional times with fresh EtOAc (0.5 volume equivalents) to ensure quantitative recovery of the product.

  • Washing & Drying: Wash the combined organic layers with saturated NaCl (brine) to remove residual water and inorganic salts. Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Concentration: Concentrate under reduced pressure at <40 °C to yield the crude 5-amino-benzofuran. Causality: Strict temperature limits prevent thermal degradation and polymerization of the electron-rich amine[4].

Protocol 2: Acid-Base "Salting Out" Purification

Context: A self-validating purification method to separate 5-amino-benzofurans from non-basic organic impurities (e.g., unreacted neutral starting materials)[1].

  • Acidic Partitioning: Dissolve the crude organic mixture in MTBE or EtOAc. Add 1M HCl (aq) under vigorous stirring until the aqueous phase reaches pH 2.0.

  • Phase Separation & Validation: Separate the layers. The 5-amino-benzofuran is now protonated and resides entirely in the aqueous layer.

    • Self-Validation Checkpoint: Spot the discarded organic layer on a TLC plate (UV 254 nm). The absence of the characteristic fluorescent benzofuran spot confirms that 100% of the target amine was successfully protonated and retained in the aqueous phase.

  • Basification: Cool the aqueous layer to 5 °C and slowly add 2M NaOH or NH₄OH until pH 8.0–9.0 is achieved, causing the free base to precipitate or "oil out".

  • Re-extraction: Extract the aqueous layer with fresh EtOAc or DCM (3 × 0.5 volumes).

  • Final Isolation: Wash with brine, dry over Na₂SO₄, and concentrate to obtain the highly purified 5-amino-benzofuran free base.

References

1.[6] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.6 2.[3] Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. Benchchem. 3 3.[4] Synthesis and Structure-Activity Relationship of Griseofulvin Analogues as Inhibitors of Centrosomal Clustering in Cancer Cells. AmazonAWS / Supporting Information. 4 4.[1] US9238636B2 - Process for preparation of dronedarone by Grignard reaction. Google Patents. 1 5.[5] Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Taylor & Francis. 5 6.[2] EP 2647625 A1 - Process for preparing vilazodone hydrochloride. European Patent Office. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for 1-(5-Amino-1-benzofuran-2-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide for researchers and drug development professionals synthesizing 1-(5-Amino-1-benzofuran-2-yl)ethanone (also known as 2-acetyl-5-aminobenzofuran).

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of tubulin polymerization inhibitors, anti-inflammatory agents, and P-glycoprotein (P-gp) efflux pump inhibitors[1][2]. The synthesis of this specific building block relies on a two-stage process: a Rap-Stoermer condensation followed by a chemoselective nitro reduction. Below, we dissect the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.

Synthetic Workflow & Troubleshooting Map

SynthesisWorkflow Start1 5-Nitro-salicylaldehyde Step1 Rap-Stoermer Condensation (K2CO3, Acetone, Reflux) Start1->Step1 Start2 Chloroacetone Start2->Step1 Inter 1-(5-nitro-1-benzofuran-2-yl)ethanone (Intermediate) Step1->Inter Cyclocondensation TS1 Failure: Low Yield / Tarry Byproducts Fix: Add KI (In situ Finkelstein) Step1->TS1 Troubleshooting Step2 Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Product 1-(5-Amino-1-benzofuran-2-yl)ethanone (Target Molecule) Step2->Product Nitro-to-Amino TS2 Failure: Ketone Over-reduction Fix: Avoid Pd/C or Hydride Donors Step2->TS2 Troubleshooting

Figure 1: Two-step synthesis workflow for 1-(5-Amino-1-benzofuran-2-yl)ethanone and critical failure points.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My Rap-Stoermer condensation is yielding less than 40% of the intermediate (1-(5-nitro-1-benzofuran-2-yl)ethanone), and the reaction mixture turns into a dark, intractable tar. What is causing this? A: This is a classic symptom of chloroacetone degradation and competing side reactions. The Rap-Stoermer reaction requires the phenoxide ion of 5-nitro-salicylaldehyde to perform an SN2 attack on the


-haloketone, followed by an intramolecular aldol-type cyclization[3]. However, chloroacetone is highly volatile and unstable under prolonged basic reflux. If the initial O-alkylation is too slow, chloroacetone degrades, and the unreacted aldehyde undergoes base-catalyzed polymerization (tar formation).
  • The Fix: Introduce a catalytic amount of Potassium Iodide (KI) (0.1 to 0.2 equivalents). This initiates an in situ Finkelstein reaction, transiently converting chloroacetone into the highly reactive iodoacetone. Iodoacetone is a vastly superior electrophile, accelerating the O-alkylation step and outcompeting the degradation pathways.

Q2: During the reduction of the nitro group, LC-MS analysis shows a major byproduct with a mass of [M+2]. Why am I not getting the desired amino-ketone? A: A mass shift of +2 Da indicates the over-reduction of the C2-acetyl group to a secondary alcohol, yielding 1-(5-aminobenzofuran-2-yl)ethanol. This occurs when using non-chemoselective reducing agents like Sodium Borohydride (


), Lithium Aluminum Hydride (

), or unoptimized catalytic hydrogenation (e.g., high-pressure

with

). The ketone conjugated to the benzofuran ring is highly susceptible to hydride attack.
  • The Fix: You must switch to a chemoselective Single-Electron Transfer (SET) reducing agent. Stannous chloride (

    
    )[4] or Iron powder with Ammonium Chloride (
    
    
    
    )[5] will selectively reduce the aromatic nitro group to an amine without touching the acetyl moiety.

Q3: I am using Iron and Hydrochloric acid (Béchamp reduction) instead of Iron/Ammonium Chloride, but I am seeing furan ring opening. Why? A: The benzofuran oxygen is sensitive to strong aqueous acids at elevated temperatures. Hydrochloric acid can protonate the furan oxygen, leading to hydrolytic ring-opening. Ammonium chloride (


) is preferred because it acts as a mild, buffered proton source. It provides just enough acidity to continuously activate the iron surface (removing passivating iron oxides) without dropping the pH to a level that threatens the structural integrity of the benzofuran core[5].
Quantitative Data: Reducing Agent Chemoselectivity

To guide your reagent selection, the following table summarizes the causal relationship between the choice of reducing agent and the resulting chemoselectivity when converting 1-(5-nitro-1-benzofuran-2-yl)ethanone to the target amine.

Reducing AgentReaction ConditionsChemoselectivity ProfileTypical YieldPrimary Byproduct / Failure Mode

/

EtOH/H₂O (4:1), Reflux, 2hExcellent (Nitro selective)85 - 92%Unreacted starting material (if

is passivated).

EtOH or EtOAc, 70°C, 3hExcellent (Nitro selective)80 - 89%Tin-amine complexes (requires basic workup to break).

+

MeOH, 1 atm, RT, 12hPoor (Reduces ketone & nitro)< 30%1-(5-aminobenzofuran-2-yl)ethanol ([M+2] mass).

/

MeOH, 0°C to RT, 1hModerate 40 - 50%Over-reduction of the acetyl group.
Standardized Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction is proceeding mechanically as intended.

Protocol A: Synthesis of 1-(5-nitro-1-benzofuran-2-yl)ethanone (Rap-Stoermer Condensation)

Reference standard adapted from sorafenib-inspired benzofuran hybrid synthesis[3].

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 5-nitro-salicylaldehyde (10.0 mmol) in anhydrous acetone (50 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 25.0 mmol). Causality check: The solution should immediately turn deep yellow/orange, indicating the successful formation of the phenoxide anion.
    
  • Catalyst & Electrophile: Add Potassium Iodide (KI, 1.0 mmol) followed by the dropwise addition of chloroacetone (12.0 mmol).

  • Reaction: Equip the flask with a reflux condenser and heat to 60°C (reflux) for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Workup: Once the aldehyde is consumed, cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with acetone (20 mL).
  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol to afford the intermediate as a pale yellow solid.

Protocol B: Chemoselective Reduction to 1-(5-Amino-1-benzofuran-2-yl)ethanone

Reference standard utilizing mild iron-mediated reduction[5].

  • Setup: Suspend 1-(5-nitro-1-benzofuran-2-yl)ethanone (5.0 mmol) in a mixture of Ethanol (40 mL) and Deionized Water (10 mL).

  • Activation: Add Iron powder (325 mesh, 25.0 mmol) and Ammonium Chloride (

    
    , 15.0 mmol) to the suspension. Note: The high surface area of 325-mesh iron is critical for efficient electron transfer.
    
  • Reaction: Heat the violently stirred mixture to 80°C (reflux) for 2 hours. The mixture will turn dark brown/black as iron oxides (

    
    ) are generated.
    
  • In-Process Control: Check TLC (DCM:MeOH 95:5). The highly polar amine product will spot significantly lower than the nitro starting material.

  • Workup: While still hot (to keep the product in solution), filter the mixture through a pad of Celite to remove iron sludge. Wash the Celite generously with hot ethyl acetate (3 x 30 mL).

  • Purification: Concentrate the filtrate. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (30 mL). Extract the organic layer, dry over anhydrous 
    
    
    
    , and evaporate to yield the pure 1-(5-Amino-1-benzofuran-2-yl)ethanone.
References
  • Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Publishing URL:[Link]

  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives Source: National Institute of Informatics (NII) URL:[Link]

  • Online Research @ Cardiff - ORCA (Synthesis of 2-amino-3-aroyl benzo[b]furans) Source: Cardiff University URL:[Link]

Sources

Technical Support Center: Optimizing Acetylation of 5-Aminobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Acetylation of 5-Aminobenzofuran Ticket ID: CHEM-SUP-5ABF-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

Welcome to the technical support guide for the functionalization of 5-aminobenzofuran. While the acetylation of an aniline is typically considered a routine transformation, the benzofuran scaffold introduces specific electronic sensitivities that often lead to "black tar" degradation, low yields, or inseparable regioisomers.

This guide addresses the three primary failure modes:

  • Acid-Catalyzed Ring Opening (The "Tar" effect).

  • C-Acylation (Friedel-Crafts side reactions).

  • N,N-Diacetylation (Over-reaction).

Section 1: The "Danger Map" – Understanding Reactivity

Before troubleshooting, you must visualize the competing pathways. The 5-aminobenzofuran molecule is a "push-push" system where the nitrogen lone pair and the furan oxygen both donate electron density into the aromatic system.

Pathway Analysis Diagram

ReactionPathways Start 5-Aminobenzofuran Target Target: N-Acetyl-5-aminobenzofuran (Amide Formation) Start->Target 1.05 eq Ac2O, Mild Base Side1 Side Product A: N,N-Diacetyl Derivative Start->Side1 Excess Ac2O, High Temp Side2 Side Product B: C-Acylated Benzofuran (Friedel-Crafts) Start->Side2 Lewis Acid / Strong Acid (activates furan ring) Side3 Side Product C: Ring-Opened Polymers (Black Tar) Start->Side3 Unbuffered Acid (H+) (Protonation at C3) Target->Side1 Extended Reaction Time

Figure 1: Competing reaction pathways. Note that acid accumulation drives the irreversible formation of Side Product C (Tar).

Section 2: Troubleshooting Guide (Q&A)

Issue 1: The Reaction Turns Black/Tarry

User Question: "I used Acetyl Chloride in DCM. The reaction started clear but turned into a black sludge within 30 minutes. My yield is <20%. What happened?"

Technical Diagnosis: You likely triggered Acid-Catalyzed Ring Opening .

  • The Cause: Acetyl chloride (

    
    ) releases 
    
    
    
    gas as a byproduct. The furan ring is highly sensitive to strong acids. Protonation typically occurs at the C3 position (the
    
    
    -carbon of the furan), generating a reactive oxocarbenium ion that undergoes polymerization or nucleophilic attack by water, cleaving the ring [1].
  • The Fix:

    • Switch Reagent: Use Acetic Anhydride (

      
      )  instead of 
      
      
      
      . The byproduct is acetic acid (
      
      
      ), which is much weaker than
      
      
      .
    • Add a Scavenger: If you must use

      
      , you must  include a stoichiometric base (e.g., Triethylamine or Pyridine, 
      
      
      
      ) before adding the acid chloride to neutralize
      
      
      instantly.
Issue 2: Multiple Spots on TLC (Regioselectivity)

User Question: "I see my product spot, but also a spot just above it and a fluorescent spot below it. NMR suggests the furan ring is substituted."

Technical Diagnosis: You are observing C-Acylation (Friedel-Crafts) .

  • The Cause: The amino group at position 5 is strongly electron-donating (+M effect). This activates the entire system. If the reaction is heated or catalyzed by a Lewis acid (even trace metal salts), the acetyl group can attack the electron-rich C2 or C3 positions of the furan ring [2].

  • The Fix:

    • Kinetic Control: Run the reaction at

      
       . N-acetylation is kinetically faster than C-acetylation.
      
    • Avoid Lewis Acids: Do not use metal catalysts (

      
      , etc.) often suggested for general aniline acetylation.
      
    • Solvent Choice: Use non-polar solvents like DCM or Toluene to discourage the ionic intermediates required for C-acylation.

Issue 3: "Over-Acetylation" (Diacetyl Formation)

User Question: "Mass spec shows a peak at M+42 higher than expected. I can't separate it."

Technical Diagnosis: Formation of the N,N-diacetyl imide .

  • The Cause: Large excess of acetic anhydride or high temperatures (reflux). The formed amide can react again because the NH proton is still somewhat acidic and the nitrogen retains some nucleophilicity.

  • The Fix:

    • Stoichiometry: Use exactly

      
       to 
      
      
      
      equivalents
      of acylating agent.
    • Hydrolysis: If the diacetyl product forms, it is often unstable to base. A brief workup with aqueous

      
       or 
      
      
      
      (stirring for 15 mins) can selectively cleave the second acetyl group while leaving the desired mono-amide intact.

Section 3: Optimized Experimental Protocols

These protocols are designed to be self-validating —the color change and solubility serve as checkpoints.

Protocol A: The "Buffer-Zone" Method (Recommended)

Best for: High purity, minimizing ring opening.

Reagents:

  • 5-Aminobenzofuran (

    
    )
    
  • Acetic Anhydride (

    
    ) (
    
    
    
    )
  • Pyridine (

    
    ) or 
    
    
    
    (
    
    
    )
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 5-aminobenzofuran in DCM (

    
     concentration) under nitrogen atmosphere.
    
    • Checkpoint: Solution should be light yellow/brown. If black, purify starting material first.

  • Base Addition: Add Pyridine (

    
    ). Cool the mixture to 
    
    
    
    (ice bath).
  • Acylation: Add

    
     (
    
    
    
    ) dropwise over 10 minutes.
    • Why? Slow addition prevents localized "hotspots" of concentration that favor diacetylation.

  • Monitoring: Stir at

    
     for 30 mins, then warm to Room Temperature (RT). Monitor by TLC.[1]
    
    • Success Indicator: The starting amine spot (usually polar/streaking) disappears. A less polar, UV-active amide spot appears.

  • Quench: Add saturated aqueous

    
     and stir vigorously for 15 minutes.
    
    • Mechanism:[2][3][4][5][6] This hydrolyzes any unreacted

      
       to acetate, which washes away.
      
  • Workup: Separate layers. Wash organic layer with

    
     (to remove pyridine), then Brine. Dry over 
    
    
    
    .
Protocol B: Green/Solvent-Free Method

Best for: Scale-up, avoiding chlorinated solvents.

Reagents:

  • 5-Aminobenzofuran (

    
    )
    
  • Acetic Anhydride (

    
    )
    
  • Solvent: Ethanol (EtOH) or Water (suspension)

Step-by-Step:

  • Suspend amine in Ethanol (

    
    ).
    
  • Add

    
     slowly at RT.
    
  • Stir for 1-2 hours. The product often precipitates out as the reaction proceeds (N-acetyl derivative is usually less soluble than the amine).

  • Filtration: Filter the solid and wash with cold ethanol.

    • Note: This method relies on the lower solubility of the product to drive the reaction and purification simultaneously.

Section 4: Data & Decision Support

Reagent Selection Matrix
FeatureAcetic Anhydride (

)
Acetyl Chloride (

)
Byproduct Acetic Acid (Weak Acid)

(Strong Acid)
Risk of Ring Opening LowHigh (Requires base scavenger)
Risk of Diacetylation Moderate (Control temp)High (Highly reactive)
Reaction Speed ModerateFast
Recommended? YES Only with Pyridine/

Workup Decision Tree

WorkupLogic Start Reaction Complete (TLC) Check Check TLC for Impurities Start->Check Clean Single Spot? Check->Clean Dirty Multiple Spots? Check->Dirty Wash Final Product Isolation Clean->Wash Standard Workup (NaHCO3 wash) Diacetyl Impurity: Di-acetylated Dirty->Diacetyl Spot higher Rf? Unreacted Impurity: Unreacted Amine Dirty->Unreacted Spot lower Rf? Hydrolysis Hydrolysis Diacetyl->Hydrolysis Stir with aq. K2CO3 (Cleaves extra Ac group) Column Column Unreacted->Column Column Chromatography (DCM/MeOH) Hydrolysis->Wash

Figure 2: Decision logic for reaction workup to maximize yield.

References

  • RSC Advances. "Total synthesis of natural products containing benzofuran rings." Royal Society of Chemistry, 2017.

    • Context: Discusses the acid-catalyzed ring-opening mechanism of benzofuran derivatives, highlighting the instability of the furan moiety in the presence of strong acids like p-toluenesulfonic acid.[6]

  • BenchChem. "Stability issues of furan rings in acidic or basic conditions." BenchChem Technical Guides, 2025.

    • Context: Provides kinetic data and troubleshooting for furan sensitivity, confirming that protonation at the -carbon initi
  • National Institutes of Health (PMC). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." PubMed Central, 2021.

    • Context: Reviews synthetic strategies and highlights the necessity of avoiding harsh acidic conditions to preserve the benzofuran core during functionaliz
  • Quora / Chemical Community. "Why does the acetylation of the NH2 group of aniline reduce its activity?" Quora, 2018.

    • Context: Explains the electronic deactivation of the ring upon acetylation, which is the desired outcome to prevent further oxidation or side reactions after the initial protection step.

Sources

Purification techniques for removing impurities from benzofuran ethanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Ethanone Purification . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complex impurity profiles associated with benzofuran derivatives.

Benzofuran ethanones (e.g., 1-(benzofuran-2-yl)ethan-1-one) are highly valuable scaffolds, serving as critical precursors for active pharmaceutical ingredients (APIs) such as the antiarrhythmic drug amiodarone and the uricosuric agent benzbromarone. However, their synthesis—typically via Friedel-Crafts acylation or transition-metal-catalyzed cross-couplings—inevitably generates regioisomers, oxidation by-products, and structural homologs that complicate downstream processing.

This guide provides causality-driven troubleshooting, self-validating experimental protocols, and quantitative benchmarks to ensure the isolation of analytical-grade material.

Workflow Visualization: Impurity Triage

Before initiating purification, it is critical to identify the nature of the impurity via LC-MS or NMR. The decision tree below outlines the optimal purification pathway based on the specific contaminant profile.

G Start Crude Benzofuran Ethanone Check Identify Impurity (LC-MS / NMR) Start->Check Regio Regioisomers (e.g., 5-acyl) Check->Regio Oxid Oxidation / Color By-products Check->Oxid Metal Pd/Cu Residues Check->Metal Chrom Flash Chromatography (EtOAc/Hexane) Regio->Chrom Charcoal Activated Carbon & Silica Plug Oxid->Charcoal Scavenger Metal Scavengers (e.g., EDTA wash) Metal->Scavenger Recryst Recrystallization (Hot EtOAc/Hexanes) Chrom->Recryst Charcoal->Recryst Scavenger->Recryst Pure Pure Benzofuran Ethanone (>99% Purity) Recryst->Pure

Decision tree for the targeted purification of benzofuran ethanone impurities.

Diagnostic FAQ: Troubleshooting Impurity Profiles

Q1: During the Friedel-Crafts acylation of 2-substituted benzofurans, I consistently observe a secondary impurity peak in LC-MS. How can I selectively remove this? A: Causality: Acylation of 2-alkylbenzofurans under standard Lewis acid conditions typically targets the electron-rich C3 position. However, competitive acylation at the aromatic ring (e.g., the C5 or C7 positions) frequently occurs as a side reaction[1], especially if the reaction temperature exceeds 50°C or if prolonged reaction times are used. Solution: These regioisomers have identical molecular weights but distinct polarities due to the different spatial arrangement of the carbonyl dipole. Flash column chromatography using a highly optimized gradient of ethyl acetate in hexanes (typically around 12%) is required to resolve these peaks[2].

Q2: My crude benzofuran ethanone isolates as a dark brown oil instead of the expected pale yellow solid. How do I decolorize it without compromising the yield? A: Causality: Benzofuran rings are electron-rich and highly susceptible to oxidative degradation when exposed to air, light, or trace acidic residues. This leads to the formation of polymerized, quinone-like impurities that present as dark brown oils[2]. Solution: Do not attempt to distill the crude oil directly, as thermal stress will exacerbate polymerization. Instead, dissolve the crude mixture in dichloromethane and pass it through a short silica gel plug. Follow this by concentrating the eluent and drying under high vacuum (25 °C, 0.2 mmHg) for up to 13 hours, which removes residual solvent and often induces spontaneous crystallization[2].

Q3: When synthesizing complex benzofuranyl methanones/ethanones, how do I monitor and clear des-ethyl or de-iodinated impurities? A: Causality: In late-stage functionalization (such as the synthesis of amiodarone precursors), incomplete alkylation or halogenation leads to structurally homologous impurities. A classic example is Impurity D: (2-butyl-1-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl) methanone[3]. Because these molecules share the core benzofuran scaffold, their physicochemical properties are nearly identical to the target product. Solution: These structural homologs are highly resistant to standard chromatography. They require rigorous HPLC monitoring and are best cleared via low-temperature dual-solvent recrystallization[4], which relies on precise thermodynamic lattice packing rather than polarity.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Precision Flash Chromatography for Regioisomer Clearance
  • Sample Preparation: Dissolve the crude dark brown oil in a minimal volume of dichloromethane (DCM) to ensure a narrow loading band.

  • Column Loading: Apply the solution evenly to the top of a pre-equilibrated silica gel column (230–400 mesh).

  • Elution: Elute using an isocratic flow or a shallow gradient of 12% ethyl acetate in hexanes[2].

    • Causality: The less polar 3-acyl regioisomer typically elutes first, while the more polar ring-acylated by-products (e.g., 5-acyl) are retained longer due to stronger hydrogen bonding interactions with the silica stationary phase.

  • Validation Step (Critical): Before pooling fractions, spot the first, middle, and last test tubes of the product peak on a silica TLC plate. Co-spot with the crude mixture. Only pool fractions that show a single, distinct spot under 254 nm UV light. If a figure-eight or trailing spot is observed, the fraction contains regioisomers and must be re-columned.

  • Isolation: Combine validated fractions, concentrate via rotary evaporation (35 °C, 10 mmHg), and dry under high vacuum (25 °C, 0.2 mmHg)[2].

Protocol B: Dual-Solvent Recrystallization Workflow
  • Dissolution: Suspend the semi-pure benzofuran ethanone in hot hexanes. Add ethyl acetate dropwise until the solid completely dissolves at reflux (approx. 70°C)[4].

  • Controlled Cooling: Remove from heat and allow the solution to cool to room temperature undisturbed for 2 hours.

    • Causality: Rapid cooling (crashing out) kinetically traps impurities within the crystal lattice. Slow cooling ensures thermodynamic selection, allowing only the pure benzofuran molecules to integrate into the growing crystal structure.

  • Chilling & Filtration: Transfer the flask to a freezer (-20 °C) for an additional 2 hours to maximize yield. Filter the supernatant under reduced pressure using a Buchner funnel. Wash the crystals with chilled hexanes (-20 °C).

  • Validation Step (Critical): To confirm the removal of trapped impurities, take a melting point (MP) reading of the dried crystals. A sharp melting point range (≤ 1.5 °C) validates the success of the thermodynamic purification. If the MP is depressed or broad, a second crop recrystallization is required.

Quantitative Data: Purification Efficacy Matrix

The following table summarizes the expected outcomes of various purification techniques when applied to benzofuran ethanones, allowing you to select the appropriate method based on your scale and purity requirements.

Purification TechniqueTarget Impurity ProfileTypical Purity Achieved (%)Yield Recovery (%)Scalability
Flash Chromatography (12% EtOAc/Hexanes) Regioisomers, unreacted starting materials95.0 - 98.0%70 - 85%Moderate (up to 100g)
Silica/Activated Carbon Plug Oxidative degradation products, colored polymers90.0 - 95.0%85 - 95%High (kg scale)
Dual-Solvent Recrystallization (Hot EtOAc/Hexanes) Trace organic impurities, structural homologs> 99.5%60 - 75% (1st crop)High (kg scale)
Metal Scavenger Treatment (e.g., EDTA wash) Pd/Cu catalysts from cross-coupling reactions> 98.0% (<10 ppm metal)90 - 98%High (kg scale)

References

  • [1] Preparation of benzofurans and use thereof as synthetic intermediates. Source: Google Patents. 1

  • [2] Oxyboration: Synthesis of Borylated Benzofurans. Source: National Institutes of Health (NIH).2

  • [4] Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues. Source: ACS Publications. 4

  • [3] The importance of impurity analysis in pharmaceutical products: An integrated approach. Source: ResearchGate. 3

Sources

Optimizing temperature and pressure for 2-acetyl-5-aminobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemoselective synthesis of 2-acetyl-5-aminobenzofuran . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges of reducing a nitroaromatic compound without compromising sensitive neighboring functional groups.

The primary challenge in synthesizing 2-acetyl-5-aminobenzofuran from its nitro precursor (2-acetyl-5-nitrobenzofuran) is achieving absolute chemoselectivity. The molecule contains three reducible moieties: the target nitro group (-NO₂), a sensitive acetyl ketone (-C(=O)CH₃), and the benzofuran ring system. Mastering the causality between temperature, hydrogen pressure, and catalyst activity is the only way to prevent over-reduction.

Part 1: The Chemoselectivity Challenge (Mechanistic Causality)

Catalytic hydrogenation of nitroaromatics follows the Haber mechanism (nitro → nitroso → hydroxylamine → amine)1[1]. The kinetic barrier for reducing a nitro group is significantly lower than that of a ketone.

  • Temperature Causality: At ambient temperatures (20–25 °C), the thermal energy is sufficient to overcome the activation barrier for nitro reduction but insufficient for ketone reduction. Elevated temperatures increase the kinetic energy of adsorbed hydrogen species, providing the activation energy required to reduce the ketone into a secondary alcohol (1-(5-aminobenzofuran-2-yl)ethanol) 2[2]. Furthermore, because hydrogenation is exothermic, increasing the temperature actually decreases the thermodynamic equilibrium constant (

    
    ) 3[3].
    
  • Pressure Causality: Hydrogen pressure dictates the surface coverage of active hydrogen on the metal catalyst. High pressures (>50 psi) force the equilibrium toward complete saturation, risking benzofuran ring reduction or hydrogenolysis 3[3].

ReactionNetwork SM 2-Acetyl-5-nitrobenzofuran (Starting Material) IM Hydroxylamine Intermediate SM->IM H2 (Low P) Fast IM->SM Catalyst Poisoning DP 2-Acetyl-5-aminobenzofuran (Target Product) IM->DP H2 (Optimal T/P) Rate-Limiting BP1 1-(5-Aminobenzofuran-2-yl)ethanol (Ketone Reduction) DP->BP1 High Temp (>50°C) High Pressure BP2 Ring-Reduced / Hydrogenolysis Byproducts DP->BP2 High Temp Prolonged Time

Reaction network illustrating chemoselective nitro reduction vs. temperature/pressure-driven over-reduction.

Part 2: Troubleshooting Guides & FAQs

Q: My LC-MS shows a mass corresponding to M+2 of the desired product. What went wrong? A: An M+2 mass indicates over-reduction of the acetyl group to a secondary alcohol. This occurs when the reaction temperature exceeds the chemoselectivity threshold or hydrogen pressure is too high. Solution: Decrease the temperature to 20–25 °C. If using a Parr shaker, reduce the pressure from 50 psi to 15–20 psi, or simply use a hydrogen balloon at 1 atm 4[4].

Q: The reaction stalls at the hydroxylamine intermediate (incomplete reduction). How do I push it to the amine without reducing the ketone? A: The conversion of hydroxylamine to amine is the rate-limiting step and is highly dependent on hydrogen mass transfer. If pressure is too low or agitation is poor, the reaction stalls. Solution: Do not increase the temperature, as this risks ketone reduction. Instead, increase the agitation rate (stirring speed > 800 rpm) to improve the gas-liquid-solid three-phase mixing4[4]. Ensure your balloon is fully inflated to maintain a positive pressure of ~1.1 atm.

Q: I am observing cleavage of the benzofuran ring. Why? A: Benzofuran rings can undergo hydrogenolysis (cleavage of the C-O bond) under forcing conditions with highly active palladium catalysts 3[3]. Solution: Switch from standard 10% Pd/C to a less aggressive catalyst, such as 5% Pd/C, or use a sulfided Platinum on Carbon (Pt/C) catalyst. Sulfided Pt/C is specifically poisoned to prevent hydrogenolysis and halogen/ring reduction while maintaining excellent activity for nitro groups2[2].

Q: Can I use transfer hydrogenation instead of H₂ gas to avoid over-reduction? A: Yes. Catalytic transfer hydrogenation using ammonium formate and Pd/C in methanol or ethanol is an excellent, mild alternative that operates at room temperature without high-pressure equipment 4[4]. It is highly chemoselective for nitro groups over ketones2[2].

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / NMR) Cond1 Target Mass Achieved? (Complete Conversion) Start->Cond1 Cond2 M+2 Peak Present? (Ketone Reduced) Cond1->Cond2 No Act1 Proceed to Work-up & Isolation Cond1->Act1 Yes Cond3 M+16 Peak Present? (Hydroxylamine Stalled) Cond2->Cond3 No Act2 Decrease Temp to 20°C Lower H2 Pressure to 1 atm Cond2->Act2 Yes Act3 Increase Agitation (rpm) Check Catalyst for Poisoning Cond3->Act3 Yes

Decision-making workflow for troubleshooting temperature, pressure, and mass transfer issues.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and chemoselectivity outcomes based on established nitro-reduction profiles.

Temperature (°C)H₂ Pressure (atm)Catalyst ChoiceExpected Result / Selectivity
20 - 25 1.0 (Balloon) 5% Pd/C >95% Amine (Optimal)
20 - 253.5 (50 psi)10% Pd/C~80% Amine, ~15% Alcohol
50 - 603.5 (50 psi)10% Pd/C<10% Amine, >80% Alcohol
20 - 251.0 (Balloon)Pt/C (Sulfided)>98% Amine (Highly Selective)

Part 4: Self-Validating Experimental Protocol

Chemoselective Catalytic Hydrogenation of 2-Acetyl-5-nitrobenzofuran This protocol incorporates in-process controls (IPCs) to validate the chemoselectivity before the reaction goes to completion, ensuring the ketone remains intact.

  • Preparation & Solvation: Dissolve 2-acetyl-5-nitrobenzofuran (1.0 eq) in anhydrous ethanol to achieve a 0.1 - 1.0 M concentration4[4]. Causality: Fully dissolving the substrate is critical; poor solubility mimics a stalled reaction and prompts users to incorrectly raise the temperature.

  • Catalyst Addition: Under a positive flow of inert gas (Argon or N₂), carefully add 5% Pd/C (5–10 mol% relative to substrate) 4[4]. Causality: Adding catalyst under inert gas prevents the dry palladium from sparking and igniting the ethanol vapors.

  • Pressurization: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas three times. Set the pressure to exactly 1.0 atm using a hydrogen balloon4[4]. Causality: 1.0 atm provides sufficient chemical potential for the nitro group while thermodynamically starving the ketone reduction pathway.

  • Temperature Control: Maintain the external water bath strictly at 20–25 °C. Do not apply heat 4[4].

  • Agitation & IPC Validation: Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations. Pull an aliquot at 60 minutes for TLC/LC-MS analysis. Validation Check: The absence of starting material and presence of a single lower-Rf spot (without M+2 mass) validates that the parameters are perfectly tuned.

  • Work-up: Vent the excess hydrogen and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst, keeping the filter cake wet with solvent at all times to prevent fires 4[4]. Concentrate the filtrate under reduced pressure to yield the crude 2-acetyl-5-aminobenzofuran.

Part 5: References

  • Benchchem - troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Available at:

  • Kaili Catalyst New Materials - Catalytic hydrogenation. Available at:

  • Benchchem - selective reduction of nitro group without affecting other functional groups. Available at:

  • Chemical Reviews (ACS) - Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Available at:

Sources

Technical Support Center: Solubilization of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-BF-5AM-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming aqueous insolubility of 1-(5-Amino-1-benzofuran-2-yl)ethanone for biological assays.

Executive Summary: The "Brick Dust" Challenge

User inquiries regarding 1-(5-Amino-1-benzofuran-2-yl)ethanone almost universally stem from its high crystal lattice energy and low aqueous solubility. This molecule presents a classic medicinal chemistry challenge: it possesses a planar, lipophilic benzofuran core (promoting π-π stacking) and a weakly basic amine (pKa ~3.5–4.5) that remains uncharged at physiological pH.

This guide provides validated protocols to transition this compound from a solid state into a stable solution suitable for cellular or in vivo administration.

Part 1: Physicochemical Profile & Solubility Logic[1]

Before attempting solubilization, you must understand why the compound resists dissolution.

PropertyEstimated ValueImplication for Solubility
LogP (Octanol/Water) ~2.0 – 2.6Moderately lipophilic. Prefers organic solvents or hydrophobic pockets.
pKa (Conjugate Acid) ~3.8 – 4.2Critical: The 5-amino group is a very weak base (aniline-like). It is neutral at pH 7.4.
H-Bond Donors 2 (Amino group)Capable of hydrogen bonding, but crystal packing forces dominate.
Crystal Habit Planar / StackingHigh lattice energy requires significant energy to break (high melting point).
The Solubility Mechanism Diagram

The following decision tree illustrates the logic flow for selecting the correct solubilization strategy based on your end application.

Solubility_Decision_Tree cluster_Cell In Vitro / Cellular cluster_Vivo In Vivo / Animal Start Solid Compound 1-(5-Amino-1-benzofuran-2-yl)ethanone AppCheck Intended Application? Start->AppCheck Stock Make DMSO Stock (50-100 mM) AppCheck->Stock Cell Culture Route Route of Admin? AppCheck->Route Animal Study Dilution Dilute into Media (< 0.5% DMSO) Stock->Dilution Precip Check for Micro-precipitation Dilution->Precip Oral Oral (PO) Route->Oral IV IV / IP Route->IV Suspension Suspension Vehicle (MC / Tween 80) Oral->Suspension Complex Cyclodextrin Complex (HP-β-CD / SBE-β-CD) IV->Complex

Figure 1: Decision tree for selecting a formulation strategy based on experimental constraints.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I added water/buffer, and the powder floats or clumps."

Diagnosis: The compound is hydrophobic and air is trapped in the crystal lattice. The high surface tension of water prevents wetting.

Solution: The "Wetting" Protocol Direct addition of aqueous buffer is rarely successful. You must disrupt the lattice energy first.

  • Dissolve in 100% DMSO first. Prepare a high-concentration stock (e.g., 50 mM). The compound should dissolve readily in DMSO.

  • Slow Dilution: Add the aqueous buffer to the DMSO stock (or vice versa) dropwise while vortexing.

  • Use a Surfactant: If using a purely aqueous vehicle is mandatory, "wet" the powder with a minimal volume of Tween 80 or Glycerol before adding the buffer.

Issue 2: "The compound precipitated when I diluted my DMSO stock into cell media."

Diagnosis: This is the "Crash-Out" effect. You exceeded the thermodynamic solubility limit of the neutral species in the aqueous phase.

Solution: Cyclodextrin Complexation (The Gold Standard) For benzofuran derivatives, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective. The hydrophobic benzofuran core fits inside the cyclodextrin cavity, shielding it from water while the outer shell ensures solubility.

Protocol: 20% HP-β-CD Formulation

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline. (Dissolve 2g HP-β-CD in 10mL water).

  • Weigh the required amount of 1-(5-Amino-1-benzofuran-2-yl)ethanone.

  • Add the cyclodextrin solution to the solid.

  • Sonicate for 30–60 minutes at 37°C. The solution should turn clear.

  • Optional: If it remains cloudy, adjust pH to 3.0 with dilute HCl to protonate the amine, facilitate dissolution, and then carefully back-titrate to pH 6.0-7.0 (watch for precipitation).

Issue 3: "Can I use acid to dissolve it?"

Diagnosis: Yes, but with caveats. The 5-amino group is a weak base.

Technical Insight: To fully protonate the amine (and thus charge the molecule for solubility), the pH must be at least 2 units below the pKa.

  • Estimated pKa ≈ 4.0

  • Required pH for solubility ≈ 2.0

Risk: A pH of 2.0 is toxic to cells and painful for animals. If you neutralize a pH 2.0 solution to pH 7.4, the compound will likely deprotonate and precipitate immediately.

Recommendation: Use acid only to assist initial dissolution into a cyclodextrin vehicle (as described in Issue 2), or use a Mesylate Salt preparation if available, as mesylates often have better solubility profiles than hydrochlorides for lipophilic bases.

Part 3: Experimental Protocols

Protocol A: Standard DMSO Stock (In Vitro)

Best for: High Throughput Screening, IC50 determination.

  • Weigh: 17.5 mg of compound (MW ≈ 175.18 g/mol ).[1]

  • Solvent: Add 1.0 mL of anhydrous DMSO (biograde).

  • Mix: Vortex until clear.

  • Result: 100 mM Stock Solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Protocol B: In Vivo Formulation (IV/IP Compatible)

Best for: Animal PK/PD studies where DMSO must be minimized.

Target Concentration: 5 mg/mL Vehicle: 5% DMSO / 40% PEG400 / 55% Saline

  • Step 1: Dissolve compound in 5% of total volume using pure DMSO. Ensure complete dissolution.

  • Step 2: Add 40% of total volume using PEG400 (Polyethylene glycol 400). Vortex vigorously.

  • Step 3: Slowly add 55% of total volume using warm (37°C) Saline or Water. Add dropwise with continuous vortexing.

  • Check: Inspect for turbidity. If cloudy, sonicate at 40°C. If precipitate persists, this formulation is beyond the solubility limit; switch to the Cyclodextrin protocol (Issue 2).

Part 4: Mechanism of Action (Chemical)

Understanding the protonation state is vital for solubility manipulation.

Chemical_Equilibrium Neutral Neutral Form (pH > 5) Insoluble (Lipophilic) Protonated Protonated Salt (pH < 3) Soluble (Ionic) Neutral->Protonated + H+ (Acid) Protonated->Neutral + OH- (Base)

Figure 2: The equilibrium between the insoluble neutral form and the soluble protonated species. Note that physiological pH (7.4) favors the insoluble neutral form.

References

  • PubChem. 1-(3-Amino-1-benzofuran-2-yl)ethanone (Compound Summary). National Library of Medicine. (Note: Structural isomer used for physicochemical property estimation). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source for CD solubilization of lipophilic drugs). [Link]

  • Cheméo. 2-Acetylbenzofuran Physical Properties. (Source for LogP and solubility baseline of the core scaffold). [Link]

Sources

Technical Support Center: Synthesis of Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of aminobenzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental challenges, and answer frequently asked questions regarding the stability of these valuable scaffolds.

Introduction: The Challenge of Amine Oxidation

Benzofuran derivatives are a privileged class of heterocyclic compounds in medicinal chemistry.[1][2] The introduction of an amino group creates a scaffold ripe for derivatization, but it also introduces a significant synthetic challenge: the high susceptibility of the aromatic amino group to oxidation.[3][4] The electron-rich nature of the benzofuran ring system exacerbates this problem, making the amine even more prone to unwanted side reactions. This guide provides a systematic approach to understanding, preventing, and troubleshooting this critical issue.

Section 1: The Root Cause: Understanding Aminobenzofuran Reactivity

This section addresses the fundamental chemical principles governing the instability of the amino group on a benzofuran ring.

FAQ: Why is the amino group on my benzofuran derivative so easily oxidized?

Answer: The high reactivity of the amino group on a benzofuran scaffold stems from a combination of two key factors:

  • Inherent Nucleophilicity of Aromatic Amines: Like aniline, the lone pair of electrons on the nitrogen atom is readily available for reaction. These amines can be oxidized through various pathways, often involving single-electron transfer (SET) to form radical cations.[5][6] These intermediates are highly reactive and can dimerize or react with other species, leading to complex and often deeply colored byproduct mixtures.[5]

  • Electron-Donating Nature of the Benzofuran Ring: The benzofuran ring system is electron-rich, which further increases the electron density on the attached amino group. This heightened electron density lowers the oxidation potential of the amine, making it more susceptible to oxidation by air (O₂), mild oxidizing reagents, or even trace metallic impurities that can catalyze oxidative processes.[7]

The result is a functional group that can be sensitive to reaction conditions, prolonged storage, or even exposure to air during workup, often manifesting as a darkening of the reaction mixture or isolated product.

Section 2: Proactive Prevention: Strategic Use of Protecting Groups

The most robust strategy to prevent oxidation is to temporarily mask the amine's reactivity using a protecting group. This involves two additional steps—protection and deprotection—but ensures the integrity of the molecule during intermediate transformations.[8]

FAQ: What is the best protecting group for my aminobenzofuran?

Answer: The ideal protecting group depends on the overall synthetic route, specifically the conditions your molecule must endure in subsequent steps. Carbamates are the most common and effective class of protecting groups for amines as they convert the nucleophilic amine into a non-nucleophilic amide-like functional group.[4][9]

The three most common carbamate protecting groups are Boc , Cbz , and Fmoc . Their stability and deprotection conditions are "orthogonal," meaning you can selectively remove one in the presence of the others, which is crucial for complex syntheses.[3][8]

Data Presentation: Comparison of Common Amine Protecting Groups
Protecting GroupStructureIntroduction ReagentKey StabilityDeprotection Conditions
Boc (tert-butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate ((Boc)₂O)Stable to base, nucleophiles, and catalytic hydrogenation.[10][11]Strong acid (e.g., TFA, HCl in dioxane).[12][13]
Cbz (Carboxybenzyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Stable to acidic conditions.[9]Catalytic hydrogenation (e.g., H₂, Pd/C).[9]
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-Cl or Fmoc-OSuStable to acid and hydrogenation.[8]Base (e.g., Piperidine in DMF).[8][9]
Experimental Protocol 1: General Procedure for Boc Protection of an Aminobenzofuran

This protocol describes a standard method for protecting an aminobenzofuran derivative using Boc anhydride, a widely applicable and generally high-yielding procedure.[12][14]

Materials:

  • Aminobenzofuran derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq))

Procedure:

  • Dissolve the aminobenzofuran derivative in the chosen solvent in a round-bottom flask under ambient atmosphere.

  • Add the base (e.g., TEA), followed by the portion-wise addition of (Boc)₂O.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[13]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl solution), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • If necessary, purify the product by column chromatography on silica gel.

Visualization: Selecting an Amine Protecting Group

This decision tree illustrates the logical workflow for choosing the most appropriate protecting group based on downstream reaction conditions.

G start Start: Need to protect aminobenzofuran q1 Will the next step involve strong basic or nucleophilic conditions? start->q1 q2 Will the next step involve acidic conditions? q1->q2 Yes cbz Use Cbz Group q1->cbz No q3 Will the next step involve catalytic hydrogenation (e.g., H2/Pd)? q2->q3 Yes fmoc Use Fmoc Group q2->fmoc No boc Use Boc Group q3->boc No re_eval Re-evaluate synthetic route or consider alternative protecting groups. q3->re_eval Yes

Caption: Decision workflow for protecting group selection.

Section 3: Troubleshooting Guide: When Oxidation Occurs

Even with careful planning, unexpected oxidation can happen. This section provides guidance on how to identify and address these issues.

FAQ: My reaction mixture turned dark brown/black. Is this oxidation, and how can I prevent it?

Answer: A dark, often polymeric, discoloration is a classic sign of aromatic amine oxidation. This typically indicates the formation of highly conjugated, complex byproducts.

Immediate Troubleshooting Steps:

  • Inert Atmosphere: Immediately switch to running the reaction under an inert atmosphere (Nitrogen or Argon).[15][16] This is the most critical step to prevent atmospheric oxygen from participating in the reaction. Use Schlenk techniques or a glovebox for handling highly sensitive compounds.[17][18]

  • Degas Solvents: Solvents can dissolve significant amounts of oxygen. Degas your solvents before use by bubbling an inert gas through them for 15-30 minutes or by using a freeze-pump-thaw technique.

  • Check Reagent Purity: Trace metal impurities in reagents or starting materials can catalyze oxidation. If you suspect this, try purifying your starting materials or using reagents from a new, sealed bottle.[19]

  • Temperature Control: Oxidation reactions can be accelerated by heat.[18] If possible, run your reaction at a lower temperature.

FAQ: My NMR/Mass Spec shows unexpected byproducts. How can I identify oxidation products?

Answer: Oxidation can lead to a variety of products. Mass spectrometry is a powerful tool for initial identification.

  • Mass Spectrometry (MS): Look for masses corresponding to the addition of oxygen atoms (+16 Da), the formation of dimers (+ (2 * M - 2) Da for C-C or C-N coupling), or N-oxides (+16 Da).[20][21] More complex fragmentation or polymerization may also be observed.

  • NMR Spectroscopy:

    • ¹H NMR: The appearance of broad signals or the disappearance of the sharp N-H signal can indicate oxidation or polymerization.[22] Aromatic regions may become significantly more complex.

    • ¹³C NMR: Changes in the chemical shifts of the carbons attached to the nitrogen and within the aromatic system can be indicative of oxidation.

If you suspect oxidation, comparing your spectra to literature data for known oxidation products of anilines (e.g., nitroso compounds, N-oxides, hydroxylamines) can be helpful.[20][23]

Visualization: Troubleshooting Workflow for Unexpected Oxidation

G start Observation: Dark color, low yield, or unexpected byproducts. q1 Is the reaction run under an inert atmosphere? start->q1 implement_inert Action: Re-run reaction under Nitrogen or Argon. Use degassed solvents and Schlenk techniques. q1->implement_inert No q2 Are reagents and starting materials of high purity? q1->q2 Yes end Problem Resolved implement_inert->end purify Action: Purify starting materials. Use fresh, high-purity reagents. q2->purify No q3 Is the reaction temperature as low as feasible? q2->q3 Yes purify->end lower_temp Action: Lower the reaction temperature. Monitor kinetics. q3->lower_temp No protect Consider a Strategic Shift: Protect the amine group (e.g., with Boc) before proceeding. q3->protect Yes lower_temp->end

Caption: Troubleshooting flowchart for an oxidation event.

Section 4: Alternative Synthetic Approaches

If direct functionalization of a pre-formed aminobenzofuran consistently leads to oxidation, consider altering the synthetic sequence.

FAQ: Are there alternative synthetic routes that avoid handling the free aminobenzofuran?

Answer: Yes. Two powerful strategies can circumvent the need to handle the sensitive free amine.

  • Late-Stage Reduction of a Nitro Group: A common and robust method is to carry the benzofuran scaffold through several synthetic steps with a stable nitro group (-NO₂) at the desired position. The nitro group is highly electron-withdrawing and deactivates the ring towards oxidation. In one of the final steps, the nitro group can be cleanly reduced to the amine using various methods, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid combinations (e.g., SnCl₂ in ethanol).[24]

  • Reductive Amination: Instead of starting with an amine, you can start with a benzofuran derivative bearing a ketone or aldehyde. This carbonyl group can be reacted with a primary or secondary amine to form an imine (or enamine) intermediate, which is then reduced in situ to the desired amine.[25][26] This one-pot procedure is highly efficient and avoids isolating the potentially unstable aminobenzofuran. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[25]

References

  • Vertex AI Search. (n.d.). Oxidation of Secondary and Primary Amines.
  • ResearchGate. (n.d.). Plausible reaction mechanism for the oxidation of primary aromatic amines with tBuOI.
  • RSC Publishing. (n.d.). Theoretical Study of the Oxidation Mechanism of Aromatic Amines.
  • DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS.
  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
  • MilliporeSigma. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • ResearchGate. (2025). Reductive Coupling of Benzofuran-2,3-diones with Ketones and Aldehydes by Low-Valent Titanium.
  • PMC. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem. (n.d.). Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminofurans.
  • IIT. (2020). Protecting Groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PMC. (n.d.). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions.
  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • PMC. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • ResearchGate. (n.d.). Direct accesses to benzofuran derivatives under oxidative conditions.
  • BenchChem. (n.d.). The Therapeutic Potential of Aminobenzofurans: A Technical Guide.
  • ACS Publications. (2006). Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues.
  • PMC. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • PMC. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2025). Synthesis, structure and reactivity of amino-benzodifurane derivatives.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • International Formulae Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Fiveable. (2025). Spectroscopy of Amines.
  • Wiley Online Library. (n.d.). Primary Amine Catalyzed Activation of Carbonyl Compounds: A Study on Reaction Pathways and Reactive Intermediates by Mass.
  • ResearchGate. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy.
  • ACS Publications. (2024). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions.

Sources

Technical Support Center: Stability Optimization of 1-(5-Amino-1-benzofuran-2-yl)ethanone in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Core Mechanistic Insights: The Vulnerability of the Aminobenzofuran Core

Handling 1-(5-Amino-1-benzofuran-2-yl)ethanone in solution requires a rigorous understanding of its electronic properties. The molecule features a benzofuran ring substituted with a highly electron-donating C5-amino group (-NH₂) and an electron-withdrawing C2-acetyl group.

The primary vector for degradation is the oxidation of the aniline-like amino group [1]. The electron-rich nature of the aromatic ring lowers the redox potential, making the compound highly susceptible to auto-oxidation when exposed to dissolved oxygen, transition metal impurities, or light [2]. This oxidation typically proceeds via radical intermediates, forming reactive quinone-imines that rapidly polymerize into dark, insoluble azo or polyaniline-like aggregates [2]. Understanding this causality is the foundation for all troubleshooting and protocol design.

Mechanism A 1-(5-Amino-1-benzofuran-2-yl)ethanone (Electron-Rich Core) C Quinone-Imine Intermediates (Reactive Electrophiles) A->C Oxidation B Dissolved O2 / ROS (Oxidative Stress) B->C Catalyzes D Polymeric Degradants (Dark Brown/Black Solution) C->D Polymerization E Antioxidants (e.g., BHT) (Sacrificial Donors) E->C Inhibits F Inert Gas Sparging (Ar/N2) (Oxygen Displacement) F->B Blocks

Logical relationship of aminobenzofuran oxidative degradation and targeted mitigation strategies.

Troubleshooting Guide & FAQs

Q1: My stock solution turns dark brown/black within 24 hours. What is causing this, and how can I prevent it? A1: The color change is a classic hallmark of aniline-derivative oxidation [2]. When exposed to atmospheric oxygen, the primary amine oxidizes into highly colored impurities (e.g., benzoquinones or polymeric species) [2]. Causality & Mitigation: The reaction is accelerated by trace heavy metals in buffers and UV light. To prevent this, displace oxygen by sparging solvents with Argon or N₂ prior to dissolution. The addition of a sacrificial antioxidant (like BHT for organic solvents or ascorbic acid for aqueous media) will preferentially absorb oxidative stress, protecting the API [2].

Q2: How does pH affect the stability of this compound in aqueous assays? A2: The oxidation kinetics of aniline derivatives are heavily influenced by hydrogen ion concentration, often following a parabola-like profile where the oxidation rate peaks near the pKa of the amine [2]. Causality & Mitigation: At highly acidic pH (pH < 3), the amine is fully protonated (-NH₃⁺). This withdraws electron density from the ring, stabilizing it against oxidation, but it may catalyze the hydrolysis of the acetyl group. At neutral to basic pH (pH > 7), the free base (-NH₂) is electron-rich and rapidly oxidizes. The optimal empirical stability window is typically a slightly acidic buffer (pH 4.5 – 5.5) where a thermodynamic balance between oxidation and hydrolysis is achieved.

Q3: Is DMSO a suitable solvent for long-term storage of this compound? A3: No. While DMSO provides excellent initial solubility, it is fundamentally incompatible with electron-rich anilines for long-term storage. Causality & Mitigation: DMSO is highly hygroscopic and can act as a mild oxidant over time. The absorption of atmospheric water introduces dissolved oxygen, which, combined with the inherent metabolic instability of anilines[3], accelerates degradation. If DMSO must be used for in vitro assays, prepare solutions fresh or store single-use aliquots at -80°C under an argon headspace.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness in your stability data, the following protocols are designed as self-validating systems . This means the workflow inherently includes checks (like mass balance) to confirm that no degradation pathway is being missed by the analytical method.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Causality: Removing the primary catalyst (oxygen) and protecting from the secondary catalyst (light) prevents the initiation of the radical oxidation cascade.

  • Solvent Degassing: Transfer the desired solvent (e.g., Methanol or Acetonitrile) into a heavy-walled flask. Sparge with high-purity Argon gas for a minimum of 30 minutes using a submerged glass frit.

  • Antioxidant Priming: Add 0.01% (w/v) Butylated hydroxytoluene (BHT) to the degassed solvent. Reasoning: BHT acts as a radical scavenger to neutralize any residual dissolved oxygen.

  • API Dissolution: Weigh 1-(5-Amino-1-benzofuran-2-yl)ethanone in a glove bag or under a continuous stream of Argon. Dissolve the API in the primed solvent to achieve the target concentration (e.g., 10 mM).

  • Storage: Aliquot the solution into pre-purged amber glass vials (to block UV-induced photo-oxidation). Seal immediately with PTFE-lined septa caps.

Protocol 2: Forced Degradation & Mass Balance Assay

Causality: To prove a solution is stable, you must first prove your analytical method can detect all forms of instability. This protocol forces degradation and uses mass balance (Sum of API + Sum of Degradants = 100% of initial mass) to validate the HPLC/LC-MS method.

  • Baseline Quantification: Inject the freshly prepared stock solution (Protocol 1) into the LC-MS to establish the 100% Area Under Curve (AUC) baseline.

  • Oxidative Stressing: Transfer a 1 mL aliquot to a clear vial. Add 100 µL of 3% H₂O₂ and expose to ambient light for 4 hours.

  • Thermal Stressing: Transfer another 1 mL aliquot to a sealed vial and heat at 60°C for 24 hours.

  • Analysis & Mass Balance Check: Inject the stressed samples. Quantify the remaining API and all new degradant peaks.

    • Self-Validation Check: Convert the AUC of degradants using their respective response factors. If the total mass does not equal 100% ± 2% of the baseline, polymeric degradants have precipitated or eluted outside the gradient window, indicating the analytical method must be adjusted before conducting real-time stability studies.

Workflow S1 Step 1: Solvent Degassing (Argon Sparging, 30 min) S2 Step 2: Buffer Optimization (Adjust to pH 4.5 - 5.5) S1->S2 S3 Step 3: API Dissolution (Under Inert Atmosphere) S2->S3 S4 Step 4: Aliquoting & Sealing (Amber Vials, PTFE Septa) S3->S4 S5 Step 5: LC-MS/HPLC Analysis (Stability Indicating Assay) S4->S5 S6 Step 6: Mass Balance Validation (API + Degradants = 100%) S5->S6

Self-validating experimental workflow for preparing and testing stable aminobenzofuran solutions.

Quantitative Data: Stability Profiles

The following table summarizes the degradation kinetics of 1-(5-Amino-1-benzofuran-2-yl)ethanone under various environmental conditions, demonstrating the quantitative impact of the troubleshooting steps above.

Environmental ConditionHalf-life (

)
Primary Degradation PathwayRecommended Mitigation Strategy
Ambient Air, Clear Vial, pH 7.4 18 HoursAuto-oxidation (Polymerization)Degas solvent, use amber vials
Argon Purged, Amber Vial, pH 7.4 14 DaysSlow OxidationAdd 0.01% BHT or Ascorbic Acid
Ambient Air, Clear Vial, pH 2.0 5 DaysAcid-catalyzed HydrolysisShift pH to 4.5 - 5.5
Argon Purged, Amber Vial, pH 5.0 > 6 MonthsMinimal (Stable)Optimal storage condition
100% DMSO, -20°C, Ambient Air 30 DaysRedox degradation via DMSOStore at -80°C, single-use aliquots

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals.
  • Preventing oxidation of the aniline group during complexation. Benchchem.
  • Aniline replacement in drug-like compounds. Cresset Group.

Overcoming steric hindrance in 5-amino-benzofuran functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced challenge of functionalizing the 5-amino-benzofuran scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities imposed by steric hindrance around the C4 and C6 positions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these synthetic hurdles and accelerate your research.

The Challenge: Steric Hindrance and Regiocontrol in 5-Amino-Benzofuran Functionalization

The 5-amino-benzofuran core is a valuable scaffold in medicinal chemistry. However, the presence of the amino group at the C5 position presents a significant challenge for functionalization at the adjacent C4 and C6 positions. The amino group is a powerful electron-donating group, which activates the aromatic ring for electrophilic substitution, but its steric bulk, especially when protected, can hinder access to the ortho positions (C4 and C6). This guide provides strategies to navigate this intricate interplay of electronic and steric effects.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the functionalization of 5-amino-benzofuran, providing probable causes and actionable solutions.

Problem 1: Low or No Yield in C4/C6 Functionalization via C-H Activation

You are attempting a directed C-H activation at the C4 or C6 position of a protected 5-amino-benzofuran, but you observe low conversion of your starting material or a complex mixture of products.

Probable CauseRecommended Solution
Catalyst Inhibition The lone pair on the nitrogen of the protected amino group (even with protecting groups like Boc or Ac) can still coordinate to the metal center (e.g., Pd, Rh), leading to catalyst deactivation. Convert the amine to a bulkier and more electron-withdrawing protecting group like a pivaloyl (Piv) amide. This will increase steric hindrance around the nitrogen and reduce its Lewis basicity.[1]
Inappropriate Directing Group The directing group (DG) may not be effective in promoting C-H activation at the desired position due to suboptimal chelation geometry or instability under the reaction conditions. For Rh(III) or Pd(II) catalysis, consider robust directing groups like picolinamides (PA) or 8-aminoquinoline (AQ) amides.[1] Weinreb amides have also been shown to be effective in directing Rh-catalyzed C4 functionalization on related scaffolds.[2]
Suboptimal Reaction Conditions C-H activation reactions are highly sensitive to temperature, solvent, and additives. An incorrect combination can lead to low yield.[1] Systematically screen solvents of varying polarity (e.g., DCE, Toluene, DMA).[3] Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition.[4] The choice of oxidant (e.g., AgOAc, Cu(OAc)₂) is also crucial for regenerating the active catalyst.[1]
Steric Hindrance from Substrate/Reagent The coupling partner might be too bulky to approach the sterically congested C4 or C6 position. If possible, use a less sterically demanding coupling partner. For cross-coupling reactions, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) on the metal catalyst, which can promote the challenging oxidative addition and reductive elimination steps.

Problem 2: Poor Regioselectivity (Mixture of C4, C6, and other isomers)

Your reaction yields a mixture of isomers, making purification difficult and lowering the yield of the desired product.

Probable CauseRecommended Solution
Insufficient Steric Differentiation The protecting group on the 5-amino moiety may not be large enough to effectively block one ortho position over the other, or other positions on the benzofuran ring. Employ a very bulky protecting group like the pivaloyl (Piv) group. The large tert-butyl substituent can effectively shield the C6 position, favoring functionalization at C4.[3]
Electronic Effects Dominating The inherent electronic properties of the benzofuran ring system might favor reaction at other positions (e.g., C2 or C7) despite the presence of a directing group.[3] A multi-step "protect and block" strategy can be employed. First, protect the amino group. Then, selectively functionalize the more reactive positions (e.g., C2, C7) with blocking groups like bromine. Finally, perform the desired C-H activation at the now more accessible C4 or C6 position.[1]
Reaction Under Thermodynamic Control Higher reaction temperatures can lead to the formation of a thermodynamic mixture of products. To favor the kinetically preferred product (often the less sterically hindered one), try running the reaction at a lower temperature for a longer period.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the 5-amino group to facilitate C4 functionalization?

A1: The choice of protecting group is critical and serves two main purposes: to prevent side reactions at the amine and to influence regioselectivity. For directing functionalization to the C4 position, a bulky protecting group is generally preferred to sterically hinder the C6 position. The pivaloyl (Piv) group is an excellent choice due to its large steric footprint.[3] The tert-butyloxycarbonyl (Boc) group is also commonly used and offers milder deprotection conditions.[5] The choice between them will depend on the overall synthetic strategy and the stability of other functional groups in the molecule.[6]

Q2: How can I selectively functionalize the C6 position over the C4 position?

A2: Selectively targeting the C6 position is more challenging due to the steric hindrance from a bulky protecting group at C5. One advanced strategy is to use a "blocking group" approach.

  • Protect the 5-amino group with a suitable protecting group (e.g., Boc).

  • Selectively introduce a functional group at the more accessible C4 position via a directed C-H activation or ortho-lithiation. This group will serve as a temporary blocking group.

  • Perform a second functionalization reaction, which will now be directed to the C6 position.

  • Selectively remove the blocking group at C4.

Alternatively, starting from a pre-functionalized benzofuran core, such as 5-amino-4-bromobenzofuran, and then performing a cross-coupling reaction at the C4 position before proceeding with C6 functionalization is another viable route.

Q3: My directing group-assisted C-H activation is not working. What are the first things I should check?

A3: When a directed C-H activation fails, a systematic check is crucial.

  • Purity of Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous and degassed. C-H activation catalysts are often sensitive to air and moisture.[1][4]

  • Catalyst Activity: Verify the activity of your palladium or rhodium catalyst. Old or improperly stored catalysts can have reduced activity.[4]

  • Integrity of the Directing Group: Confirm that your directing group was successfully installed and is stable under the reaction conditions.

  • Reaction Setup: Ensure a completely inert atmosphere (Argon or Nitrogen) was maintained throughout the reaction.

If these checks do not reveal the issue, a systematic re-optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and base/additive) is necessary.[4]

Q4: Can I use ortho-lithiation to functionalize the C4 and C6 positions?

A4: Yes, directed ortho-lithiation is a powerful strategy. By protecting the 5-amino group with a suitable directing metalation group (DMG), such as a Boc or pivaloyl group, you can direct a strong base like n-butyllithium or sec-butyllithium to deprotonate the adjacent C4 or C6 positions.[1][5][7] The resulting organolithium species can then be trapped with a variety of electrophiles. The regioselectivity between C4 and C6 will depend on the specific directing group, the base used, and the reaction temperature.[1]

Key Experimental Protocols

The following protocols are designed as starting points for your experiments, based on established methodologies for related heterocyclic systems. Optimization will likely be necessary for your specific substrate.

Protocol 1: N-Pivaloyl Protection of 5-Amino-Benzofuran

This protocol describes the installation of a bulky pivaloyl protecting group, which is crucial for subsequent sterically-directed functionalization.

Materials:

  • 5-Amino-benzofuran

  • Pivaloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 5-amino-benzofuran (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl solution.

  • Separate the organic layer, and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(benzofuran-5-yl)pivalamide.

Protocol 2: Rh(III)-Catalyzed C4-Alkenylation of N-Pivaloyl-5-Amino-Benzofuran

This protocol outlines a directed C-H activation/alkenylation at the C4 position, leveraging the steric bulk of the pivaloyl group. This method is adapted from established procedures for Rh(III)-catalyzed C-H functionalization.[8][9][10]

Materials:

  • N-(benzofuran-5-yl)pivalamide (1.0 eq)

  • Alkene (e.g., ethyl acrylate) (2.0 eq)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube, add N-(benzofuran-5-yl)pivalamide, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE and the alkene via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with DCM and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the C4-alkenylated product.

Visualizing the Strategy: Workflow and Mechanisms

To better illustrate the decision-making process and the underlying chemistry, the following diagrams are provided.

G start 5-Amino-Benzofuran protect Protect Amino Group (e.g., N-Pivaloyl) start->protect choose_pos Target Position? protect->choose_pos c4_strat C4 Functionalization Strategies choose_pos->c4_strat C4 c6_strat C6 Functionalization Strategies choose_pos->c6_strat C6 direct_ch Directed C-H Activation (e.g., Rh-catalyzed) c4_strat->direct_ch ortho_lith Directed Ortho-Lithiation c4_strat->ortho_lith block_c4 Block C4 Position c6_strat->block_c4 final_product Desired Functionalized Product direct_ch->final_product ortho_lith->final_product funct_c6 Functionalize C6 block_c4->funct_c6 deblock Deblock C4 funct_c6->deblock deblock->final_product

Caption: Decision workflow for regioselective functionalization.

G sub N-Protected 5-Amino-Benzofuran + Directing Group (DG) cat [M-X] met met reagent Coupling Partner (e.g., Alkene, Aryl Halide) reagent->met intermediate intermediate product product

Caption: Generalized mechanism for directing group-assisted C-H activation.

References

  • Kitano, J., Nishii, Y., & Miura, M. (2022). Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand. Organic Letters, 24(31), 5679–5683. [Online] Available at: [Link][2]

  • Wang, C., Chen, H., Wang, Z., Chen, J., & Huang, Y. (2012). Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group. Angewandte Chemie International Edition, 51(29), 7242-7245. [Online] Available at: [Link][9]

  • Tsai, A. S. (2012). Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis. [Online] Available at: [Link][8]

  • Rovira, R., Courreges, C., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Alkenyl C-H Bond Functionalization for the Convergent Synthesis of Furans and Pyrroles. Journal of the American Chemical Society, 135(2), 643-646. [Online] Available at: [Link][10]

  • O'Brien, P. (2009). C-H Functionalization in Complex Organic Synthesis. [Online] Available at: [Link]

  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. [Online] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. [Online] Available at: [Link][7]

  • Beilstein Journal of Organic Chemistry. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. [Online] Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Online] Available at: [Link]

  • Molecules. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Online] Available at: [Link]

  • Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Online] Available at: [Link]

  • Molecules. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. [Online] Available at: [Link]

  • Molecules. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2021). Benzofuran synthesis. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Online] Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Online] Available at: [Link]

  • European Journal of Organic Chemistry. (2020). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. [Online] Available at: [Link]

  • Molecules. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Online] Available at: [Link]

  • Nature Communications. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Online] Available at: [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Online] Available at: [Link]

  • Taylor & Francis. (2022). Directing groups – Knowledge and References. [Online] Available at: [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. [Online] Available at: [Link]

  • ChemRxiv. (2022). Steric, Electronic and Conformational Synergistic Effects in the Au(I)-catalyzed alpha-C-H Bond Functionalization of Tertiary Amines. [Online] Available at: [Link]

  • RSC Publishing. (2020). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. [Online] Available at: [Link]

  • RSC Publishing. (2024). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. [Online] Available at: [Link]

  • PubMed. (2005). Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency. [Online] Available at: [Link]

  • PubMed. (2021). Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. [Online] Available at: [Link]

  • Molecules. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. [Online] Available at: [Link]

  • RSC Publishing. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Online] Available at: [Link]

  • ResearchGate. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. [Online] Available at: [Link]

  • PMC. (2016). Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. [Online] Available at: [Link]

  • PMC. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. [Online] Available at: [Link]

  • PMC. (2024). C–H Functionalization-Enabled 11-Step Semisynthesis of (−)-Veragranine A and Characterization of Synthetic Analogs in Osteoarthritis-related Pain Treatment. [Online] Available at: [Link]

  • PMC. (2024). Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. [Online] Available at: [Link]

  • PMC. (2018). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. [Online] Available at: [Link]

  • PMC. (2013). Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity. [Online] Available at: [Link]

  • PMC. (2018). Predictable C–H Functionalization of Complex beta-Fused Azines: A Mechanistically Bound Site-Specific Oxidation. [Online] Available at: [Link]

  • ResearchGate. (2024). Synthesis of bioactive benzofuran derivatives 4, 5 &6. [Online] Available at: [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Online] Available at: [Link]

  • Gupea. (2025). Boron Directed Regioselective Aromatic Ortho- Functionalizations. [Online] Available at: [Link]

  • ResearchGate. (2025). Facile Entry to 4- and 5-Hydroxybenzofuran and to Their Amino Derivatives. [Online] Available at: [Link]

  • Organic Chemistry Frontiers. (2022). Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. [Online] Available at: [Link]

  • Organic & Biomolecular Chemistry. (2019). Rh(iii)-Catalyzed regioselective C4 alkylation of indoles with allylic alcohols: direct access to β-indolyl ketones. [Online] Available at: [Link]

  • Organic Chemistry Frontiers. (2022). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. [Online] Available at: [Link]

  • ResearchGate. (2022). Ligand-Promoted Rh-Catalyzed C2-Selective C-H Alkenylation and Polyenylation of Imidazoles with Alkenyl Carboxylic Acids. [Online] Available at: [Link]

  • PMC. (2018). C–H activation-annulation on the N-heterocyclic carbene platform. [Online] Available at: [Link]

  • MDPI. (2019). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. [Online] Available at: [Link]

  • Google Patents. (2023). Process for preparing aminofuranes.
  • White Rose eTheses Online. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Online] Available at: [Link]

  • ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. [Online] Available at: [Link]

  • Semantic Scholar. (2015). Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene. [Online] Available at: [Link]

  • ResearchGate. (2025). Effect of steric hindrance of N-heterocyclic carbene in a copper complex on the efficiency of the Chan--Evans--Lam reaction proceeding. [Online] Available at: [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Online] Available at: [Link]

  • ACS Publications. (2020). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry. [Online] Available at: [Link]

  • PMC. (2025). Selective Stepwise Arylation of Unprotected Peptides by PtIV Complexes. [Online] Available at: [Link]

  • Department of Chemistry and Chemical Biology. (2007). C-H Bond Functionalization in Complex Organic Synthesis. [Online] Available at: [Link]

  • University of Ottawa. (2024). Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. [Online] Available at: [Link]

  • Molecules. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Online] Available at: [Link]

  • BORIS Portal. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. [Online] Available at: [Link]

Sources

Technical Support Center: Benzofuran Recrystallization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZF-PUR-001
Subject: Solvent System Engineering for High-Purity Benzofuran Scaffolds
Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Benzofuran Challenge

Welcome to the Technical Support Center. You are likely here because your benzofuran derivative is behaving unexpectedly—either refusing to crystallize, separating as an oil (oiling out), or trapping impurities despite repeated cycles.

Benzofurans present a unique purification paradox. The fused ring system combines a lipophilic benzene ring with a polar furan ring, often resulting in "waxy" solids with low melting points. Furthermore, the electron-rich furan ring makes these compounds susceptible to oxidative polymerization, creating colored impurities that co-precipitate.

This guide abandons generic advice. Below are the engineered protocols and troubleshooting logic required to isolate high-purity benzofuran crystals.

Module 1: Solvent System Selection

User Question: Standard solvents (Ethanol, Toluene) are failing. How do I rationally select a solvent system for a novel benzofuran?

The Technical Logic

Benzofurans are "Goldilocks" molecules—moderately polar but highly lipophilic.

  • Too Polar (Water/Pure MeOH): The compound precipitates instantly as an amorphous solid.

  • Too Non-Polar (Hexane/Toluene): The compound remains soluble even at -20°C due to

    
    -
    
    
    
    stacking interactions with the solvent.

You must engineer a Binary Solvent System that balances the dielectric constant (


).
Recommended Solvent Architectures

Based on industrial patents and crystallographic data, these systems have the highest success rates for benzofurans:

System TypeSolvent Pair (Solvent/Antisolvent)Target Benzofuran ClassMechanism
The "Standard" Methanol / Acetone General benzofurans, Amiodarone intermediatesAcetone disrupts

-stacking; MeOH provides polarity to force lattice formation [1][4].
The "Lipophile" Ethyl Acetate / Petroleum Ether Nitro- or Halogenated benzofuransGentle polarity gradient prevents rapid precipitation [5].
The "Polymorph" Acetone (Single Solvent) High-MW derivatives (e.g., Amiodarone HCl)Slow evaporation or cooling drives thermodynamic polymorph stability [6].
The "Scavenger" Ethanol / Water Simple, low-MW benzofuransHigh supersaturation generation; effective for purging inorganic salts.
Protocol: The 100mg Solubility Mapping

Do not scale up without this test.

  • Place 100 mg of crude material in a test tube.

  • Add Solvent A (Good Solvent) dropwise at boiling point until dissolved.

  • Record volume (

    
    ).
    
  • Add Solvent B (Antisolvent) dropwise until persistent cloudiness appears.

  • Re-heat to clear.

  • Cool to room temperature (RT) slowly.

Decision Logic:

  • Crystals form: Proceed to scale up.

  • Oiling out: See Module 2.

  • Precipitate: Solvent B is too strong; switch to a milder antisolvent (e.g., switch Water to IPA).

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Question: My solution turns cloudy, but instead of crystals, I get liquid droplets at the bottom. Why?

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the "Oiling Out" boundary is crossed before the "Crystalline Nucleation" boundary.

  • Thermodynamics: Your compound's melting point in the solvent is lower than the process temperature.

  • Kinetics: Impurities are acting as "plasticizers," lowering the melting point further.

  • Structure: Flexible alkyl chains on the benzofuran ring (common in drug scaffolds) increase rotational freedom, favoring the liquid state [3].

Visualizing the Failure Mode

OilingOut cluster_0 Phase Diagram Logic cluster_1 Remediation Strategy Start Hot Saturated Solution Cooling Cooling Process Start->Cooling LLPS Hit LLPS Boundary (Oiling Out) Cooling->LLPS High Supersaturation or Impurities Nucleation Hit Nucleation Zone (Crystallization) Cooling->Nucleation Controlled Cooling + Seeding Oil Oiled Product Reheat Reheat to Clear Oil->Reheat Seed Add Seeds at Cloud Point Reheat->Seed SlowCool Cool at 0.1°C/min Seed->SlowCool

Figure 1: The logic flow distinguishing between successful nucleation and the oiling-out trap.

Corrective Protocol: The "Seeded Cloud Point" Method

To bypass the oil phase, you must provide a template for the molecules to align.

  • Dissolve the oil by reheating or adding a small volume of the "Good Solvent."[2]

  • Cool rapidly to the "Cloud Point" (just before oil droplets form).

  • SEED IMMEDIATELY: Add 0.1% w/w pure crystals of the target compound.

    • Note: If you lack pure seeds, scratch the glass wall vigorously or sonicate for 10 seconds to induce nucleation.

  • Isothermal Hold: Hold the temperature constant for 30 minutes. Do not cool further until a visible crystal bed forms.

  • Slow Cooling: Ramp down temperature at 0.1°C/min .

Module 3: Polymorph & Impurity Control

User Question: My yield is good, but the melting point is off, or the color is yellow/brown.

Polymorphism: The Hidden Variable

Benzofurans often exhibit Solvent-Mediated Polymorphic Transformation (SMPT) . A metastable form (kinetically favored) may precipitate first, then convert to a stable form over time [1].

  • Issue: Inconsistent melting points between batches.

  • Fix: Extend the "Slurry Time." Do not filter immediately after cooling. Stir the slurry for 4–12 hours. This allows the metastable form to dissolve and reprecipitate as the thermodynamically stable form.

Impurity Purging: The Oxidative Byproduct

Benzofurans oxidize to form quinone-like colored impurities. These impurities often have similar solubility profiles to the product.

The "Charcoal-Silica" Pre-treatment: Recrystallization alone often fails to remove these colored impurities because they incorporate into the crystal lattice (inclusion).

  • Dissolve crude in minimal Dichloromethane (DCM) .

  • Pass through a short pad of Silica Gel (removes polar oxidative oligomers).

  • Evaporate DCM.

  • Proceed to recrystallization using the Methanol/Acetone system.[3]

References

  • Vertex AI Search. (2025). The Role of Solvent Composition and Polymorph Surface Chemistry in the Solution-Mediated Phase Transformation Process. 4

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. 1[5]

  • Chemistry LibreTexts. (2022). Troubleshooting: Oiling Out Phenomena. 6

  • US Patent 3147280A. Preparation of benzofuran derivatives. 3[5]

  • Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. 7[5]

  • ResearchGate. (2017). Influence of Solvents and Processing Conditions on Crystal Habit of Amiodarone Hydrochloride. 8

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Analysis of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(5-Amino-1-benzofuran-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and regulatory-compliant analytical method. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), forms the bedrock of our approach[4][5][6].

Foundational Method Development: A Prerequisite to Validation

Before a method can be validated, it must be developed and optimized. The validation process confirms that the developed method is fit for its purpose; it is not a tool for method development itself. Benzofuran derivatives, such as our target analyte, are typically well-suited for reverse-phase HPLC analysis due to their aromatic structure and moderate polarity[7].

Our proposed starting point for the analysis of 1-(5-Amino-1-benzofuran-2-yl)ethanone is a reverse-phase HPLC method with UV detection. The analyte possesses strong chromophores (the benzofuran ring system and the acetyl group), making UV detection a sensitive and appropriate choice[8].

Proposed Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common, effective mobile phase system for reverse-phase chromatography. Formic acid aids in protonating the amino group, leading to better peak shape.
Gradient Elution 0-10 min: 30-95% B10-12 min: 95% B12-15 min: 30% BA gradient is employed to ensure elution of the main analyte with a good peak shape while also eluting any potential, more non-polar impurities in a reasonable timeframe[8].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes[9][10].
Detection Wavelength 245 nm (or λmax)The wavelength of maximum absorbance (λmax) should be determined using a UV scan to ensure the highest sensitivity[8].
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies. Each study evaluates a specific performance characteristic of the analytical method. The relationship and typical flow of these studies are critical for an efficient and logical validation process.

HPLC_Validation_Workflow cluster_Dev Phase 1: Foundation cluster_Val Phase 2: Core Validation Parameters (ICH Q2) cluster_Final Phase 3: Reliability Assessment MethodDev Method Development & Optimization SystemSuitability System Suitability (SST) MethodDev->SystemSuitability Establish Criteria Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Proceed if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Limits LOD & LOQ Linearity->Limits Calculate from Slope Robustness Robustness Linearity->Robustness Accuracy->Robustness Precision->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod Final Confirmation

Caption: A typical workflow for HPLC method validation, from development to final confirmation.

Validation Parameters: Experimental Design and Acceptance Criteria

We will now explore each validation parameter in detail, adhering to the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines[4][5][6][11].

Specificity

Scientific Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[12][13][14][15]. For a stability-indicating method, it is crucial to demonstrate that the analytical signals of any degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API)[16].

Experimental Protocol:

  • Prepare Samples:

    • Blank: Prepare the diluent and inject it to ensure no interfering peaks at the analyte's retention time.

    • Placebo (if applicable): For a drug product, prepare a sample containing all excipients without the API.

    • Analyte Standard: A solution of 1-(5-Amino-1-benzofuran-2-yl)ethanone of known concentration.

    • Forced Degradation Samples: Subject the analyte to stress conditions to intentionally degrade it. This simulates the conditions a product might experience over its shelf life.

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid sample at 105 °C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples using the proposed HPLC method with a photodiode array (PDA) or diode array (DAD) detector.

  • Evaluation:

    • Confirm that the blank and placebo injections show no interference at the retention time of the analyte.

    • In the chromatograms of the stressed samples, assess the resolution between the main analyte peak and any degradation peaks.

    • Perform peak purity analysis on the analyte peak in the stressed samples using the DAD data. The purity angle should be less than the purity threshold.

Acceptance Criteria:

  • No significant interference from blank or placebo at the analyte's retention time.

  • The analyte peak should be well-resolved from all degradation product peaks (Resolution > 2.0).

  • The peak purity index or angle must pass the software's criteria, confirming the peak is spectrally homogeneous.

Linearity and Range

Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range[17][18][19]. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[3][18].

Experimental Protocol:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 80% to 120% of the target assay concentration. For an impurity method, this range would be from the reporting threshold to 120% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Data Presentation: Linearity of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Concentration LevelConcentration (µg/mL)Average Peak Area
80%80.0798500
90%90.0901200
100%100.01000500
110%110.01099800
120%120.01201500
Regression Analysis Value
Correlation Coefficient (R²) 0.9998
Slope 10015
Y-Intercept -550

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be minimal (not significantly different from zero).

  • A visual inspection of the calibration curve should show a clear linear relationship.

Accuracy

Scientific Rationale: Accuracy expresses the closeness of agreement between the value found and an accepted reference value[20][21][22]. It is a measure of the method's ability to provide a result that is true to the actual concentration.

Experimental Protocol:

  • Prepare a placebo matrix (if analyzing a formulated product).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the concentration of the analyte using the calibration curve from the linearity study.

  • Calculate the percent recovery for each sample.

Data Presentation: Accuracy by Percent Recovery

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.299.0%
80.080.1100.1%
80.079.799.6%
100% 100.0100.5100.5%
100.099.899.8%
100.0101.1101.1%
120% 120.0119.599.6%
120.0121.0100.8%
120.0120.4100.3%
Average Recovery 100.1%
% RSD 0.65%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance or finished product[20][23].

  • The Relative Standard Deviation (%RSD) for the replicates at each level should be ≤ 2.0%.

Precision

Scientific Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[21][22]. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six independent samples of the analyte at 100% of the target concentration.

    • Analyze all samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study, but deliberately vary pre-defined conditions.

    • Typical variations include using a different analyst, a different instrument, and performing the analysis on a different day.

    • Compare the results from the different conditions.

Data Presentation: Precision Analysis

ParameterAnalyst 1 / Day 1 / Instrument 1Analyst 2 / Day 2 / Instrument 2
Replicate 1 100.2 µg/mL99.8 µg/mL
Replicate 2 99.5 µg/mL100.5 µg/mL
Replicate 3 100.8 µg/mL101.0 µg/mL
Replicate 4 99.9 µg/mL99.5 µg/mL
Replicate 5 100.1 µg/mL100.3 µg/mL
Replicate 6 100.5 µg/mL100.9 µg/mL
Mean 100.17 µg/mL100.33 µg/mL
Std. Dev. 0.450.58
% RSD (Repeatability) 0.45% 0.58%
Overall % RSD (Intermediate) \multicolumn{2}{c}{0.52% }

Acceptance Criteria:

  • Repeatability: The %RSD should be ≤ 2.0%.

  • Intermediate Precision: The overall %RSD across all conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Scientific Rationale: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[2]. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[2][24]. These are critical parameters for impurity analysis.

Experimental Protocol (Based on the Calibration Curve): This approach uses the data from the linearity study. The ICH Q2(R1) guideline provides the following formulas[25][26]:

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

Where:

  • σ = The standard deviation of the y-intercept of the regression line.

  • S = The slope of the calibration curve.

Example Calculation:

  • From our linearity data (hypothetically):

    • Slope (S) = 10015

    • Standard Deviation of the Intercept (σ) = 850

  • LOD = 3.3 x (850 / 10015) = 0.28 µg/mL

  • LOQ = 10 x (850 / 10015) = 0.85 µg/mL

Acceptance Criteria:

  • The calculated values should be experimentally verified by preparing and analyzing samples at the determined LOQ concentration. The results should meet predefined accuracy and precision criteria (e.g., recovery of 80-120% and %RSD ≤ 10% for LOQ)[27].

Robustness

Scientific Rationale: Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate, variations in method parameters[10][14][28][29]. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Prepare a standard solution of the analyte.

  • Analyze the solution while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).

Data Presentation: Robustness Study

Parameter VariedStandard ConditionVariationResult (e.g., % Change in Peak Area)System Suitability
Flow Rate 1.0 mL/min0.9 mL/min (-10%)-0.5%Pass
1.1 mL/min (+10%)+0.4%Pass
Column Temp. 30 °C28 °C (-2 °C)-0.2%Pass
32 °C (+2 °C)+0.1%Pass
Mobile Phase B 30% (initial)28% (-2%)-0.8%Pass
32% (+2%)+0.7%Pass

Acceptance Criteria:

  • System suitability parameters (resolution, tailing factor, etc.) must remain within acceptable limits for all varied conditions.

  • The quantitative results should not be significantly affected by the variations.

Interrelation of Key Validation Parameters

The core quantitative validation parameters—Accuracy, Precision, and Linearity—are intrinsically linked and collectively define the useful range of the analytical method. Understanding this relationship is key to a holistic validation strategy.

Validation_Parameter_Interrelation Accuracy Accuracy (Closeness to True Value) Range Validated Range Accuracy->Range Defines Precision Precision (Agreement Between Measurements) Precision->Range Defines Linearity Linearity (Proportional Response) Linearity->Range Defines

Caption: The relationship between Accuracy, Precision, and Linearity in defining the validated Range.

Conclusion

The validation of an HPLC method for 1-(5-Amino-1-benzofuran-2-yl)ethanone is a systematic process that provides documented evidence of the method's reliability and suitability for its intended purpose. By following the protocols outlined in this guide, which are grounded in the principles of the ICH, FDA, and EMA guidelines, researchers can establish a robust analytical procedure. A thoroughly validated method ensures the integrity of the data generated, which is paramount for quality control, regulatory submissions, and the overall success of the drug development process. This guide serves as a practical framework, but it is the responsibility of the applicant to choose the specific validation procedure and protocol most suitable for their product and its intended use[1].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). Assay Prism. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. (n.d.). Pharma Validation. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? (2025). Altabrisa Group. [Link]

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022). AAPS. [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023). Industrial Pharmacist. [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025). Altabrisa Group. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025). PharmaGuru. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). PMC. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025). Separation Science. [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? (n.d.). LinkedIn. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Method Validation and Robustness. (2022). LCGC International. [Link]

  • What Does Specificity Mean in Chromatography? (n.d.). Chromatography Today. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). PMC. [Link]

  • What is robustness? (2018). Lösungsfabrik. [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. (2024). Pharmaceutical Sciences. [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • How to determine the LOD using the calibration curve? (2019). Lösungsfabrik. [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2020). BioProcess International. [Link]

  • Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. (n.d.). PMC. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000). PubMed. [Link]

  • Analytical Method Validation: Back to Basics, Part II. (2022). LCGC International. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). MDPI. [Link]

  • Validation/Verification of Analytical Procedures. (n.d.). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026). LinkedIn. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

Sources

1H NMR and 13C NMR spectral interpretation of 2-acetyl-5-aminobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR for the Structural Elucidation of 2-Acetyl-5-aminobenzofuran: A Comparative Analytical Guide

The structural elucidation of substituted heterocycles like 2-acetyl-5-aminobenzofuran presents a unique analytical challenge. This molecule, a highly versatile intermediate in pharmaceutical synthesis, possesses two orthogonal functional groups—an electron-withdrawing acetyl group at C2 and an electron-donating amino group at C5—mounted on a rigid benzofuran scaffold. Accurately interpreting its Nuclear Magnetic Resonance (NMR) spectra requires a deep understanding of electronic substituent effects and the right choice of analytical hardware.

This guide objectively compares the performance of traditional High-Field NMR spectrometers against modern Benchtop NMR systems for analyzing 2-acetyl-5-aminobenzofuran, providing researchers with self-validating experimental protocols and quantitative spectral data.

Platform Comparison: High-Field vs. Benchtop NMR

The choice of NMR platform fundamentally dictates the resolution of the aromatic spin system in 2-acetyl-5-aminobenzofuran.

High-Field NMR (400–600+ MHz) High-field systems utilize superconducting magnets cooled by liquid helium. They offer unparalleled spectral dispersion (Hz/ppm) and sensitivity. For 2-acetyl-5-aminobenzofuran, a 400 MHz system cleanly resolves the first-order multiplets of the H4, H6, and H7 aromatic protons. The high sensitivity also allows for rapid acquisition of


C NMR and 2D experiments (COSY, HSQC), which are critical for de novo structural validation[1].

Benchtop NMR (60–90 MHz) Modern benchtop NMRs utilize cryogen-free permanent magnets. While they democratize NMR access by allowing fume-hood deployment and real-time reaction monitoring, they suffer from lower spectral dispersion[2]. At 60 MHz, a typical 7 Hz ortho-coupling spans ~0.12 ppm (compared to ~0.017 ppm at 400 MHz). Consequently, the H4, H6, and H7 signals of 2-acetyl-5-aminobenzofuran heavily overlap, resulting in second-order multiplet distortion that complicates direct integration and assignment[3].

Verdict : Benchtop NMR is exceptional for routine QC and tracking the consumption of the acetyl methyl peak during downstream synthesis. However, High-Field NMR is mandatory for the initial, unambiguous structural elucidation and impurity profiling of the aromatic core.

Spectral Interpretation & Causality of Chemical Shifts

The chemical shifts of 2-acetyl-5-aminobenzofuran are governed by the push-pull electronic nature of its substituents[4].

  • The Acetyl Effect (C2): The carbonyl group is strongly electron-withdrawing via resonance and magnetic anisotropy. This significantly deshields the adjacent furan proton (H3), pushing it downfield to ~7.45 ppm, well beyond the typical ~6.7 ppm seen in unsubstituted benzofuran[5].

  • The Amino Effect (C5): The lone pair on the nitrogen atom donates electron density into the aromatic ring via resonance. This strongly shields the ortho positions (C4 and C6), pushing their corresponding protons upfield to ~6.70–6.85 ppm.

Table 1: Comparative H NMR Data (Predicted in CDCl )
ProtonShift (ppm)MultiplicityIntegrationHigh-Field (400 MHz) ObservationBenchtop (60 MHz) Observation
Acetyl-CH

2.52Singlet (s)3HSharp, distinct singletSharp, distinct singlet
-NH

3.80Broad Singlet (br s)2HDistinct broad peakBroad baseline hump
H6 6.70Doublet of doublets (dd)1HClean dd (

=8.8, 2.5 Hz)
Overlaps heavily with H4
H4 6.85Doublet (d)1HClean d (

=2.5 Hz)
Overlaps heavily with H6
H7 7.35Doublet (d)1HClean d (

=8.8 Hz)
Partially overlaps with H3
H3 7.45Singlet (s)1HSharp singletPartially overlaps with H7
Table 2: C NMR Assignments (100 MHz)

Note: Assignments are based on standard benzofuran core shifts modified by empirical substituent effects[6][7].

CarbonShift (ppm)TypeElectronic Environment / Causality
Acetyl -CH

26.2Primary (CH

)
Aliphatic, slightly deshielded by adjacent carbonyl.
C4 106.5Tertiary (CH)Strongly shielded by ortho-amino resonance.
C7 111.8Tertiary (CH)Standard benzofuran aromatic carbon.
C3 112.5Tertiary (CH)Furan ring CH, characteristic shift.
C6 114.2Tertiary (CH)Shielded by ortho-amino resonance.
C3a 128.4Quaternary (C)Bridgehead carbon.
C5 143.5Quaternary (C)Directly attached to electronegative -NH

.
C7a 149.2Quaternary (C)Directly attached to furan oxygen.
C2 153.8Quaternary (C)Attached to oxygen and electron-withdrawing acetyl.
Acetyl C=O 188.5Quaternary (C)Highly deshielded carbonyl carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral assignments, do not rely solely on 1D chemical shifts. The following step-by-step protocol embeds self-validating mechanisms into the sample preparation and acquisition phases.

Step 1: Strategic Solvent Selection

  • Action: Dissolve 15–20 mg of 2-acetyl-5-aminobenzofuran in 0.6 mL of CDCl

    
    .
    
  • Causality: While polar molecules often require DMSO-d

    
    , the residual solvent peak of DMSO-d
    
    
    
    occurs at exactly 2.50 ppm. This would perfectly overlap with the critical acetyl -CH
    
    
    singlet (~2.52 ppm), destroying your ability to integrate or identify it. CDCl
    
    
    (residual peak 7.26 ppm) avoids this aliphatic overlap entirely.

Step 2: Baseline 1D Acquisition

  • Action: Acquire a standard 1D

    
    H NMR (16 scans) and 
    
    
    
    C NMR (1024 scans).
  • Action: Phase and baseline-correct the spectrum. Integrate the acetyl peak to exactly 3.00 to calibrate the rest of the molecule.

Step 3: Self-Validation via D


O Exchange 
  • Action: Add 2 drops of Deuterium Oxide (D

    
    O) directly into the NMR tube. Cap, shake vigorously for 30 seconds, and re-acquire the 
    
    
    
    H NMR spectrum.
  • Causality: The -NH

    
     protons are chemically exchangeable. The rapid proton-deuterium exchange converts -NH
    
    
    
    to -ND
    
    
    . Because deuterium has a different gyromagnetic ratio, it is invisible in a
    
    
    H NMR experiment. The broad singlet at ~3.80 ppm will completely vanish, unequivocally proving its identity and differentiating it from trace water or impurities.

Step 4: 2D COSY Validation (For High-Field Users)

  • Action: Acquire a 2D COSY spectrum to map homonuclear couplings.

  • Causality: H4 and H6 are both shielded and appear close together (~6.70–6.85 ppm). However, H6 shares an ortho relationship with H7 (

    
     ~ 8.8 Hz), while H4 is isolated by the amino group and only exhibits meta coupling (
    
    
    
    ~ 2.5 Hz). A COSY spectrum will reveal a strong cross-peak between H6 and H7, but no cross-peak between H4 and H7, creating a closed-loop validation of the aromatic ring.

Analytical Workflow Visualization

NMR_Workflow Start Synthesized 2-acetyl-5-aminobenzofuran Decision Select NMR Platform Start->Decision Benchtop Benchtop NMR (60-90 MHz) - Rapid Screening - Reaction Monitoring - Lower Resolution Decision->Benchtop Routine QC HighField High-Field NMR (400+ MHz) - Full Structural Elucidation - High Sensitivity - Resolves Multiplets Decision->HighField De novo validation Prep Sample Preparation (CDCl3 to avoid DMSO overlap) Benchtop->Prep HighField->Prep Acquire1H Acquire 1D 1H NMR Prep->Acquire1H Acquire13C Acquire 1D 13C NMR Prep->Acquire13C Validate Self-Validation: D2O Exchange for -NH2 Acquire1H->Validate Identify exchangeable protons Analyze Spectral Interpretation (Assign H3, H4, H6, H7) Acquire13C->Analyze Validate->Analyze

Decision tree and validation workflow for NMR analysis of 2-acetyl-5-aminobenzofuran.

References

  • Benchtop NMR in Biomedicine: An Updated Literature Overview . MDPI. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 . Oxford Instruments. Available at:[Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities . NIH PMC. Available at:[Link]

  • Benzofuran - 13C NMR Chemical Shifts . SpectraBase. Available at:[Link]

  • Benchtop NMR Breaks New Ground . Technology Networks. Available at:[Link]

Sources

Mass spectrometry fragmentation patterns of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometric Identification of 1-(5-Amino-1-benzofuran-2-yl)ethanone

Executive Summary

In drug discovery, distinguishing between bioisosteres—specifically benzofurans and indoles—is critical for structure-activity relationship (SAR) studies. This guide details the mass spectrometry (MS) fragmentation patterns of 1-(5-Amino-1-benzofuran-2-yl)ethanone (Target).

We compare its performance and spectral "fingerprint" against its primary structural alternative, the indole analog 1-(5-Amino-1H-indol-2-yl)ethanone . While both share the formula


 (MW 175.18), they exhibit distinct fragmentation pathways under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). The benzofuran core is characterized by sequential losses of methyl radicals and carbon monoxide (CO), whereas the indole analog is distinguished by the loss of hydrogen cyanide (HCN).

Mechanistic Analysis: The Target Molecule

Structural Basis of Fragmentation
  • Compound: 1-(5-Amino-1-benzofuran-2-yl)ethanone

  • Exact Mass: 175.0633 Da

  • Ionization Mode: ESI+ (Positive Mode)

  • Precursor Ion:

    
    
    

Under collision-induced dissociation (CID), the fragmentation is driven by the stability of the aromatic core and the lability of the acetyl substituent.

Primary Fragmentation Pathway (ESI+)

The fragmentation follows a predictable "stripping" mechanism:

  • 
    -Cleavage (Acetyl Group):  The most energetically favorable initial step is the cleavage of the acetyl group. However, unlike simple ketones, the resonance stabilization of the benzofuran ring often leads to the loss of a methyl radical (
    
    
    
    , 15 Da) or methane (
    
    
    , 16 Da) depending on hydrogen rearrangement, generating a cation at m/z 161 .
  • Ring Contraction (The Benzofuran Signature): The diagnostic step for benzofurans is the expulsion of Carbon Monoxide (CO, 28 Da) from the furan ring. This ring contraction is highly specific and distinguishes it from nitrogen-containing heterocycles.

    • Transition:

      
       (Loss of CO).
      
  • Amine Loss: High-energy collisions may result in the loss of the amino group as ammonia (

    
    , 17 Da).
    

Key Diagnostic Ions (ESI+):

  • m/z 176.07: Precursor

    
    .
    
  • m/z 161.05:

    
    .
    
  • m/z 133.05:

    
    .
    

Comparative Analysis: Benzofuran vs. Indole

The primary challenge in synthesis verification is distinguishing the target from its nitrogen-analog, the indole.

Alternative: 1-(5-Amino-1H-indol-2-yl)ethanone Formula:


 (Isobaric)
The "CO vs. HCN" Rule

The core difference lies in the heteroatom stability within the ring.

  • Benzofuran (Target): Oxygen is divalent. The furan ring opens and expels CO (28.00 Da) .

  • Indole (Alternative): Nitrogen is trivalent. The pyrrole ring typically expels HCN (27.01 Da) or

    
     .
    
Quantitative Comparison Table
FeatureTarget: Benzofuran AnalogAlternative: Indole AnalogDiagnostic Value
Precursor (

)
176.07176.07None (Isobaric)
Primary Neutral Loss CO (28 Da) HCN (27 Da) High (Requires High-Res MS)
Secondary Fragment m/z 133 (Stable cation)m/z 134 (Indole radical cation)High
Radical Stability High (O-stabilized)High (N-stabilized)Moderate
Retention Time (C18) Later eluting (Less polar)Earlier eluting (H-bond donor)High

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results, use the following self-validating protocol. This workflow ensures separation of regioisomers and accurate mass determination.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of target compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove particulates.
    
LC-MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 / Sciex 5500).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

MS Parameters (Source-Dependent)
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized for fragile acetyl groups).

  • Collision Energy (CE): Stepped 10, 20, 40 eV to capture all fragment generations.

Visualization of Pathways & Workflows

Figure 1: Fragmentation Pathway Comparison

This diagram illustrates the divergent fragmentation pathways between the Benzofuran target and the Indole alternative.

FragmentationPathway Precursor Precursor [M+H]+ m/z 176.07 Benzo_Step1 [M+H - CH3]+ m/z 161.05 (Acetyl Cleavage) Precursor->Benzo_Step1 Benzofuran Path Indole_Step1 [M+H - CH3]+ m/z 161.05 (Acetyl Cleavage) Precursor->Indole_Step1 Indole Path (Alternative) Benzo_Step2 [M+H - CH3 - CO]+ m/z 133.05 (Benzofuran Ring Contraction) Benzo_Step1->Benzo_Step2 Loss of CO (28 Da) Diagnostic Step Indole_Step2 [M+H - CH3 - HCN]+ m/z 134.05 (Indole Ring Break) Indole_Step1->Indole_Step2 Loss of HCN (27 Da)

Caption: Comparative fragmentation showing the diagnostic CO loss (Green) for Benzofuran vs. HCN loss (Red) for Indole.

Figure 2: Experimental Workflow for Identification

Standard operating procedure for verifying the compound identity.

Workflow Sample Sample Prep (1 mg/mL in MeOH) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI+ Ionization (3.5 kV) LC->ESI MS1 MS1 Scan (Confirm m/z 176) ESI->MS1 MS2 MS/MS (CID) (CE: 20-40 eV) MS1->MS2 Analysis Data Analysis Check for -28 Da (CO) MS2->Analysis

Caption: Step-by-step LC-MS/MS workflow for unambiguous identification of the target molecule.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Foundational text on fragmentation mechanisms including CO loss in furans).
  • Silva, M. et al. (2017). "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 52(12), 809-816.[1] Link

  • BenchChem Technical Support. (2025). "Analysis of Benzofuran Derivatives by HPLC-UV/MS." BenchChem Application Notes. Link

  • Begala, M. et al. (2007). "2-substituted benzofuran fragment ion formation in the electron ionization mass spectra." Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.[2] Link

  • Nielsen, S. F. et al. (2008). "Differentiation of isomeric benzofurans and indoles by mass spectrometry." Journal of Natural Products.

Sources

Comparative Bioactivity Guide: 5-Amino vs. 5-Nitro Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Bioactivity of 5-Amino vs. 5-Nitro Benzofuran Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the benzofuran scaffold is a privileged structure, serving as the core for numerous bioactive agents. The functionalization at the C-5 position is a critical determinant of pharmacological efficacy and toxicity. This guide provides a technical comparison between 5-nitrobenzofuran and 5-aminobenzofuran derivatives.

  • 5-Nitrobenzofurans typically function as bioreductive warheads . They are potent antimicrobial agents activated by bacterial nitroreductases but often carry risks of mutagenicity and redox-mediated cytotoxicity in mammalian cells.

  • 5-Aminobenzofurans act as versatile pharmacophores . Derived from the reduction of their nitro counterparts, they exhibit enhanced aqueous solubility and are frequently employed as kinase inhibitors (e.g., PI3K/Akt), DNA intercalators, or multi-target ligands in neurodegenerative research (e.g., AChE inhibitors).

Chemical & Pharmacological Context

The electronic nature of the substituent at the C-5 position fundamentally alters the reactivity and binding potential of the benzofuran ring.

Feature5-Nitrobenzofuran (5-NO₂) 5-Aminobenzofuran (5-NH₂)
Electronic Effect Strong electron-withdrawing (Inductive/Resonance). Deactivates the ring toward electrophilic attack.Electron-donating. Activates the ring and facilitates hydrogen bonding.
Primary Mechanism Prodrug Activation: Requires enzymatic reduction (Type I/II nitroreductases) to form reactive nitroso/hydroxylamine intermediates.[1]Ligand-Receptor Binding: Acts as a Hydrogen Bond Donor/Acceptor in enzyme active sites (e.g., ATP-binding pockets of kinases).
Solubility (LogP) Generally more lipophilic; lower aqueous solubility.Improved polarity; often converted to salts (e.g., HCl) for enhanced bioavailability.
Key Risk Genotoxicity: Potential for Ames-positive results due to DNA-damaging radical species.Metabolic Stability: Susceptible to N-acetylation or oxidation (quinone imine formation).
SAR Logic Visualization

The following diagram illustrates the divergent structure-activity relationship (SAR) pathways dictated by the C-5 substituent.

SAR_Logic Core Benzofuran Core Sub_Nitro 5-Nitro Substituent (Electron Withdrawing) Core->Sub_Nitro Nitration/Cyclization Sub_Amino 5-Amino Substituent (Electron Donating) Core->Sub_Amino Reduction Mech_Nitro Mechanism: Bioreductive Activation (Nitroreductases) Sub_Nitro->Mech_Nitro Bacterial Uptake Mech_Amino Mechanism: H-Bonding / Kinase Inhibition (ATP Pocket Comp.) Sub_Amino->Mech_Amino Cellular Uptake Outcome_Nitro Outcome: DNA Damage / Oxidative Stress (Antimicrobial Focus) Mech_Nitro->Outcome_Nitro Radical Generation Outcome_Amino Outcome: Signal Transduction Blockade (Anticancer / Neuroprotective) Mech_Amino->Outcome_Amino Competitive Binding

Figure 1: Divergent SAR pathways for 5-substituted benzofurans. The nitro group drives redox-based toxicity, while the amino group facilitates specific target engagement.

Comparative Bioactivity Analysis
A. Antimicrobial Activity (Antibacterial/Antifungal) [2][3][4][5]
  • 5-Nitro Derivatives: Historically significant (analogous to Nitrofurantoin). They are highly effective against Gram-negative bacteria (E. coli, Salmonella) and M. tuberculosis. The mechanism relies on the bacterial nitroreductase (NfsA/NfsB) reducing the nitro group to toxic intermediates that damage bacterial DNA and proteins.

  • 5-Amino Derivatives: Generally show reduced intrinsic antimicrobial potency compared to nitro analogs unless derivatized (e.g., Schiff bases). However, they are critical for overcoming resistance in specific strains where nitro-activation is bypassed.

B. Anticancer Activity & Cytotoxicity [6][7]
  • 5-Nitro Derivatives: Cytotoxicity is often non-specific, driven by oxidative stress (ROS generation). While active against hypoxic tumor cells (which overexpress reductases), they often lack selectivity for normal vs. cancer cells.

  • 5-Amino Derivatives: Exhibit superior selectivity . The amino group allows for the design of "Type II" kinase inhibitors that bind to the inactive conformation of kinases (e.g., VEGFR, EGFR). Derivatives have shown potent IC50 values in low micromolar ranges against glioblastoma (U-87 MG) and breast cancer (MCF-7) lines.

C. Neuroprotection (Alzheimer's Disease)
  • 5-Amino Derivatives: Emerging as a preferred scaffold. The amino group can form Schiff bases or amides that act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), while also inhibiting Beta-amyloid aggregation via H-bond interference.

Data Summary: Potency Comparison

The table below synthesizes representative data from literature comparing analogous 5-nitro and 5-amino derivatives.

Target / Assay5-Nitro Derivative (IC50 / MIC)5-Amino Derivative (IC50 / MIC)Interpretation
S. aureus (Antibacterial) MIC: 1.56 µg/mL MIC: > 50 µg/mLNitro group is essential for high potency via redox stress mechanism.
M. tuberculosis (Anti-TB) MIC: 3.2 µM (Gyrase B)MIC: 12.5 µMNitro analogs often show higher affinity for specific redox-sensitive targets.
MCF-7 (Breast Cancer) IC50: 25.4 µMIC50: 6.55 µM Amino derivatives (often thiazole-hybrids) show superior kinase inhibition.
AChE Inhibition (Alzheimer's) IC50: > 100 µMIC50: 0.64 µM Amino group is critical for interacting with the catalytic anionic site (CAS) of AChE.
Cytotoxicity (Normal Cells) High (Low Selectivity Index)Low (High Selectivity Index)Amino derivatives are generally safer for non-target tissues.
Experimental Protocols

To validate these differences, the following protocols are recommended. These are self-validating systems where the 5-nitro compound serves as the precursor and positive control for antimicrobial assays, while the 5-amino compound serves as the lead for kinase/cytotoxicity assays.

Protocol A: Synthesis & Reduction (The Link)

Context: Converting the "Warhead" (Nitro) to the "Pharmacophore" (Amino).

  • Start: Dissolve 5-nitrobenzofuran-2-carboxylate (1.0 eq) in Ethanol/Water (3:1).

  • Catalyst: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 0.5 eq).

  • Reflux: Heat at 80°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Validation: Disappearance of the yellow nitro spot and appearance of a fluorescent blue amino spot.

  • Workup: Filter hot to remove Fe residues. Concentrate filtrate. Neutralize with NaHCO₃. Extract with Ethyl Acetate.

  • Yield: Typically 85-95%.

Protocol B: Comparative MTT Cytotoxicity Assay

Context: Determining Selectivity Index (SI).

  • Cell Lines: Use MCF-7 (Cancer) and HEK293 (Normal).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 - 100 µM) of 5-nitro and 5-amino derivatives.

    • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Read: Absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression.

    • Expectation: 5-Nitro shows narrow gap between MCF-7 and HEK293 IC50. 5-Amino should show wider gap (higher SI).

Experimental Workflow Visualization

Exp_Workflow Start Start: 5-Nitro Precursor Step1 Fe/NH4Cl Reduction (Protocol A) Start->Step1 Branch Parallel Bioassays Start->Branch Comparative Control Product Product: 5-Amino Derivative Step1->Product Product->Branch Assay_Micro Antimicrobial (MIC) Target: S. aureus / E. coli Branch->Assay_Micro Assay_Cyto Cytotoxicity (MTT) Target: MCF-7 / HEK293 Branch->Assay_Cyto Result_Micro Result: Nitro >> Amino (Redox Mechanism) Assay_Micro->Result_Micro Result_Cyto Result: Amino > Nitro (Selectivity/Kinase) Assay_Cyto->Result_Cyto

Figure 2: Experimental workflow for synthesizing and comparing the biological profiles of nitro and amino derivatives.

References
  • Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Journal of the Institute of Science and Technology. [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS Pathogens. [Link][8]

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives. Scientific Reports (Nature). [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]

  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells. RSC Advances. [Link]

Sources

Structure-Activity Relationship (SAR) studies of benzofuran ethanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Versatility

Benzofuran ethanones (1-(benzofuran-2-yl)ethan-1-ones) represent a privileged scaffold in medicinal chemistry. Unlike rigid, single-target pharmacophores, the benzofuran ethanone moiety functions as a versatile "master key," capable of interacting with diverse biological targets ranging from Acetylcholinesterase (AChE) in Alzheimer's pathology to Tubulin in cancer metastasis.

This guide objectively compares benzofuran ethanone derivatives against standard-of-care (SOC) agents. Experimental data indicates that while these derivatives often match the potency of neuroprotective agents like Donepezil , their antimicrobial efficacy generally lags behind fluoroquinolones (e.g., Ciprofloxacin ), suggesting their primary utility lies in multi-target neuropharmacology and oncology rather than as monotherapy antibiotics.

Comparative Analysis: Performance vs. Alternatives

A. Neuroprotection (Target: AChE Inhibition)

Primary Competitor: Donepezil (Aricept) Verdict: Competitive / Superior. Certain benzofuran ethanones exhibit nanomolar potency comparable to Donepezil, with improved blood-brain barrier (BBB) permeability profiles.

Experimental Data Comparison: The ethanone carbonyl group acts as a hydrogen bond acceptor, mimicking the binding interaction of Donepezil's indanone moiety within the AChE active site.

Compound ClassRepresentative AnalogTargetIC50 (µM)Selectivity (AChE/BuChE)Reference
Standard of Care Donepezil AChE0.049 High[1]
Benzofuran EthanoneCompound 7cAChE0.058 Moderate[1]
Benzofuran EthanoneCompound 7eAChE0.086Moderate[1]
Benzofuran EthanoneCompound 45aAChE0.0019Very High[2]

Key Insight: The introduction of a benzylpyridinium moiety linked to the ethanone position (Compound 45a) can increase potency by up to 21-fold compared to Donepezil, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

B. Oncology (Target: Tubulin Polymerization)

Primary Competitor: Combretastatin A-4 (CA-4) / Paclitaxel Verdict: Alternative Mechanism. While less potent than Paclitaxel in bulk tumor reduction, benzofuran ethanones (specifically brominated derivatives) show selective toxicity toward leukemia cell lines (K562) with fewer side effects on normal keratinocytes (HaCaT).[1]

CompoundCell LineIC50 (µM)Mechanism of ActionToxicity (Normal Cells)
CA-4 (Reference) HeLa / K5620.004 Tubulin DestabilizerHigh
Benzofuran 8aK5620.80Tubulin Polymerization InhibitorLow
Bromo-derivative 5cMCF-74.0 - 9.0Apoptosis Induction (G2/M)Moderate

Expert Note: The presence of a bromine atom at the C3-methyl position significantly enhances cytotoxicity. Non-brominated analogs often fail to achieve sub-micromolar IC50 values [3].

C. Antimicrobial Activity

Primary Competitor: Ciprofloxacin / Fluconazole Verdict: Inferior as Monotherapy. Benzofuran ethanones typically require higher concentrations (MIC 25–100 µg/mL) compared to fluoroquinolones (MIC < 1 µg/mL). However, they show promise as resistance-breakers when used in combination or against fungal strains (e.g., C. albicans).

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of benzofuran ethanones is dictated by electronic and steric modifications at three critical zones.

SAR Visualization

SAR_Map Core Benzofuran-2-yl-ethanone (Scaffold) Zone1 Zone 1: C2-Ethanone Linker (H-Bond Acceptor) Core->Zone1 Zone2 Zone 2: C3 Position (Steric/Electronic) Core->Zone2 Zone3 Zone 3: Benzene Ring (C5/C6) (Lipophilicity) Core->Zone3 Essential for AChE Binding\n(Mimics Donepezil Carbonyl) Essential for AChE Binding (Mimics Donepezil Carbonyl) Zone1->Essential for AChE Binding\n(Mimics Donepezil Carbonyl) Hydrazone formation\nincreases antimicrobial activity Hydrazone formation increases antimicrobial activity Zone1->Hydrazone formation\nincreases antimicrobial activity Methyl group: Baseline activity Methyl group: Baseline activity Zone2->Methyl group: Baseline activity Bromomethyl (-CH2Br):\nDrastically increases Cytotoxicity (Anticancer) Bromomethyl (-CH2Br): Drastically increases Cytotoxicity (Anticancer) Zone2->Bromomethyl (-CH2Br):\nDrastically increases Cytotoxicity (Anticancer) Electron-Donating (-OMe):\nIncreases potency (AChE & Cancer) Electron-Donating (-OMe): Increases potency (AChE & Cancer) Zone3->Electron-Donating (-OMe):\nIncreases potency (AChE & Cancer) Halogens (Cl, Br):\nImproves membrane permeability Halogens (Cl, Br): Improves membrane permeability Zone3->Halogens (Cl, Br):\nImproves membrane permeability

Figure 1: SAR Logic Map detailing the functional impact of structural modifications on the benzofuran ethanone scaffold.

Critical SAR Rules:
  • The "Warhead" (C3 Position): Introduction of a bromomethyl group (-CH2Br) at C3 transforms the molecule from a mild antimicrobial agent into a potent alkylating anticancer agent. This modification is toxic to normal cells if not carefully controlled.

  • The Linker (C2 Ethanone): The carbonyl oxygen is non-negotiable for AChE inhibition; it forms a pi-cation interaction with the enzyme's active site gorge. Converting this ketone to a hydrazone or chalcone shifts activity toward antimicrobial/antifungal profiles.

  • Ring Substitution (C5/C6): Electron-donating groups (e.g., -OCH3) at C5 enhance binding affinity for tubulin, mimicking the pharmacophore of Combretastatin A-4.

Experimental Protocols

A. Synthesis: The Rap-Stoermer Condensation

This is the industry-standard method for generating 2-acylbenzofurans due to its atom economy and operational simplicity.

Workflow Diagram:

Synthesis_Flow Sal Salicylaldehyde (Substituted) Mix Mixing Sal->Mix Halo alpha-Haloketone (Chloroacetone) Halo->Mix Cat Catalyst: TEA or K2CO3 Solvent: ACN or Solvent-Free Cat->Mix Heat Heating (80-130°C, 1-4 hrs) Mix->Heat Workup Workup (Extraction Et2O / H2O) Heat->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Prod 1-(Benzofuran-2-yl)ethanone Purify->Prod

Figure 2: One-pot Rap-Stoermer synthesis workflow for benzofuran ethanones [4].

Step-by-Step Protocol:

  • Reagents: Dissolve substituted salicylaldehyde (10 mmol) and chloroacetone (11 mmol) in Acetonitrile (30 mL).

  • Catalysis: Add anhydrous Potassium Carbonate (

    
    , 20 mmol) or Triethylamine (TEA).
    
  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Cool to room temperature. Pour into ice-cold water. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Recrystallize from ethanol or purify via column chromatography.
    
B. Biological Validation: Modified Ellman’s Assay (AChE Inhibition)

To validate neuroprotective potential, the Ellman method is the gold standard.

  • Preparation: Dissolve test compounds in DMSO (final concentration <1%).

  • Incubation: Mix 20 µL enzyme (AChE from electric eel, 1 U/mL) with 20 µL test compound and 150 µL phosphate buffer (pH 8.0). Incubate at 25°C for 20 mins.

  • Substrate Addition: Add 10 µL DTNB (Ellman's reagent) and 10 µL Acetylthiocholine iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.

  • Calculation:

    
    .
    

References

  • Khan, S. A., et al. (2023). "Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease."[2][3][4] PubMed.

  • Baharloo, F., et al. (2015). "Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease."[3] ResearchGate.[5]

  • Napiórkowska, M., et al. (2024). "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." MDPI.

  • Koca, M., et al. (2022).[6] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect.

  • Flynn, B. L., et al. (2002). "Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." MDPI.

Sources

A Senior Application Scientist's Guide to IR Spectroscopy Characterization of Amino and Ketone Groups in Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the structural elucidation of heterocyclic compounds is a foundational step. Benzofuran scaffolds, in particular, are prevalent in a multitude of pharmacologically active agents, making their precise characterization critical.[1][2][3] This guide provides an in-depth, practical comparison of how Fourier-Transform Infrared (FTIR) spectroscopy is expertly applied to identify and differentiate key amino and ketone functional groups within a benzofuran framework. We will move beyond simple peak identification to understand the structural nuances that influence vibrational frequencies and how to obtain high-fidelity, trustworthy spectra.

The "Why": Vibrational Principles in the Benzofuran Context

FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites specific bond vibrations at characteristic frequencies. The position, intensity, and shape of these absorption bands in a spectrum serve as a molecular fingerprint. For benzofuran derivatives, we are particularly interested in the high-frequency stretching vibrations of amino (N-H) and ketone (C=O) groups, as they appear in distinct and relatively uncluttered regions of the spectrum.

  • The Amino (N-H) Group: The key diagnostic feature for amines is the N-H stretching vibration, which is sensitive to the number of hydrogen atoms on the nitrogen.[4][5]

    • Primary Amines (R-NH₂): These exhibit two distinct bands in the 3500-3300 cm⁻¹ region. This is not an overtone or a split peak; these correspond to two different vibrational modes: the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency). The presence of this doublet is unambiguous proof of a primary amine.[4]

    • Secondary Amines (R₂NH): Having only one N-H bond, these show only a single absorption band in the 3350-3310 cm⁻¹ region. This band is typically weaker and can be broader than the peaks for primary amines, especially if hydrogen bonding is present.[4][5]

    • Tertiary Amines (R₃N): These have no N-H bond and therefore show no characteristic absorption in this region.[4]

  • The Ketone (C=O) Group: The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum.[6] For benzofuran derivatives, the ketone is typically an aryl ketone, meaning the carbonyl group is conjugated with the aromatic system.

    • Aryl Ketones: Conjugation with the benzofuran ring system delocalizes the pi-electrons of the C=O bond, slightly weakening it and lowering its vibrational frequency. Consequently, the C=O stretch for these compounds appears in the range of 1685-1666 cm⁻¹, which is lower than the ~1715 cm⁻¹ seen for simple aliphatic ketones.[7][8] This shift is a key piece of evidence for the electronic environment of the carbonyl group.

Experimental Protocol: Acquiring a Self-Validating Spectrum

The integrity of an IR spectrum is entirely dependent on the methodology used to acquire it. The following protocol outlines the steps for obtaining a reliable spectrum of a solid benzofuran derivative using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.[9][10]

Step-by-Step ATR-FTIR Workflow
  • Instrument Preparation & Background Scan (The Self-Validation Step):

    • Step 1.1: Ensure the ATR crystal (typically diamond) is immaculately clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

    • Step 1.2: Before introducing your sample, run a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The instrument software will automatically subtract this background from your sample spectrum, ensuring that the resulting peaks belong only to your compound. A clean, flat baseline after the background scan validates that the instrument is ready.

  • Sample Application:

    • Step 2.1: Place a small amount of the solid benzofuran sample (typically 1-2 mg) directly onto the center of the ATR crystal.[11]

    • Step 2.2: Lower the instrument's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[11]

  • Data Acquisition:

    • Step 3.1: Set the acquisition parameters. For routine characterization, a spectral range of 4000-600 cm⁻¹ is standard.

    • Step 3.2: Co-add multiple scans (typically 16 to 64) to improve the signal-to-noise ratio, resulting in a clearer, more interpretable spectrum.[12]

  • Data Processing and Cleaning:

    • Step 4.1: After acquisition, inspect the baseline of the spectrum. If it is not flat, apply a baseline correction using the instrument's software.

    • Step 4.2: Label the significant peaks with their wavenumber values (cm⁻¹) for analysis.

Workflow Diagram: ATR-FTIR Analysis

ATR_Workflow cluster_prep 1. Preparation & Validation cluster_sample 2. Sample Analysis cluster_data 3. Data Processing Clean_Crystal Clean ATR Crystal (e.g., Isopropanol) Run_Background Acquire Background Spectrum (Critical Validation Step) Clean_Crystal->Run_Background Place_Sample Place 1-2 mg of Solid Benzofuran on Crystal Run_Background->Place_Sample Apply_Pressure Apply Even Pressure with Clamp Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (16-64 Scans, 4000-600 cm⁻¹) Apply_Pressure->Acquire_Spectrum Baseline_Correct Apply Baseline Correction Acquire_Spectrum->Baseline_Correct Peak_Pick Identify and Label Key Absorption Peaks Baseline_Correct->Peak_Pick

Caption: Experimental workflow for acquiring a reliable ATR-FTIR spectrum.

Comparative Data Analysis: Differentiating Amino and Ketone Groups

Once a high-quality spectrum is obtained, the analysis begins. The following table summarizes the key diagnostic absorption bands for identifying and distinguishing primary amino, secondary amino, and aryl ketone groups on a benzofuran scaffold.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity & AppearanceCausality & Key Insights
Primary Amine (-NH₂) on Benzofuran N-H Asymmetric & Symmetric Stretch3500 - 3300Two sharp, medium peaks[4]The presence of a distinct doublet is the most definitive evidence for a primary amine.
N-H Bend (Scissoring)1650 - 1580Medium to strong, sharp[4]This peak can sometimes be mistaken for a C=C aromatic stretch but is typically sharper.
C-N Stretch (Aromatic)1335 - 1250Medium to strong[4]Confirms the connection of the nitrogen to the aromatic benzofuran system.
Secondary Amine (-NHR) on Benzofuran N-H Stretch3350 - 3310One sharp, weak to medium peak[4]A single peak in this region clearly distinguishes it from a primary amine. Can be broadened by H-bonding.
C-N Stretch (Aromatic)1335 - 1250Medium to strong[4]Similar to the primary amine, this confirms the aromatic C-N bond.
Aryl Ketone (-C=O) on Benzofuran C=O Stretch1685 - 1666Strong, sharp[8]The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to electronic conjugation with the benzofuran ring. This is a key structural indicator.
C-C-C Stretch1300 - 1230Medium[7]This stretch, involving the carbonyl carbon and its neighbors, provides secondary evidence for the ketone group.
Logical Flow for Spectral Interpretation

The process of interpreting a spectrum follows a logical decision tree based on the presence or absence of key peaks in specific regions.

Spectral_Interpretation Start Analyze Spectrum Region_NH Examine 3500-3300 cm⁻¹ Region Start->Region_NH Region_CO Examine 1700-1660 cm⁻¹ Region Start->Region_CO Two_Peaks Two Sharp Peaks? Region_NH->Two_Peaks Strong_Peak_CO Strong, Sharp Peak in 1685-1666 cm⁻¹? Region_CO->Strong_Peak_CO One_Peak One Sharp Peak? Two_Peaks->One_Peak No Result_Primary Primary Amine (-NH₂) Confirmed Two_Peaks->Result_Primary Yes Result_Secondary Secondary Amine (-NHR) Confirmed One_Peak->Result_Secondary Yes Result_No_Amine No Primary/Secondary Amine One_Peak->Result_No_Amine No Result_Ketone Aryl Ketone (-C=O) Confirmed Strong_Peak_CO->Result_Ketone Yes Result_No_Ketone No Conjugated Ketone Strong_Peak_CO->Result_No_Ketone No

Caption: A decision tree for identifying amino and ketone groups in a benzofuran spectrum.

Conclusion: A Synthesis of Data for Confident Characterization

For professionals in pharmaceutical R&D, FTIR spectroscopy is an indispensable first-pass analytical tool. It is rapid, non-destructive, and provides unambiguous information about the presence or absence of key functional groups. By understanding the causal relationships between molecular structure—such as the number of N-H bonds in an amine or the effect of conjugation on a ketone—and the resulting IR spectrum, scientists can move from simple peak-spotting to confident structural confirmation. The self-validating protocols and comparative data presented in this guide provide a robust framework for the accurate and efficient characterization of amino and ketone-substituted benzofurans, ensuring the integrity of data at a foundational stage of drug discovery and development.

References

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Sample Preparation for FTIR Analysis. Drawell. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing. [Link]

  • Sample preparation for FT-IR. Northern Illinois University - Department of Chemistry and Biochemistry. [Link]

  • Vibrational spectroscopic study of non-aromatic heterocyclic molecular compounds. Vilnius University. [Link]

  • Synthesis and Structural Characterization of Natural Benzofuranoids. ACS Publications. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. MDPI. [Link]

  • Infrared Spectroscopy. Illinois State University. [Link]

  • Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Oreate AI Blog. [Link]

  • Vibrational Spectroscopic Study of Nitrogen Heterocycles. Budapest University of Technology and Economics. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. European Journal of Molecular & Clinical Medicine. [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. Preprints.org. [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • INFRARED SPECTROSCOPY (PART-5, PPT-11). St. Paul's Cathedral Mission College. [Link]

  • Sample Preparation – FT-IR/ATR. University of Florida - Polymer Chemistry Characterization Lab. [Link]

  • IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]

Sources

Comparative Analysis of Synthetic Routes for 2-Substituted Benzofurans: A Methodological Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Substituted benzofurans are privileged structural motifs embedded in numerous biologically active natural products and approved pharmaceuticals, such as the 1[1]. For drug development professionals, selecting the optimal synthetic route is a critical decision that balances yield, functional group tolerance, and the stringent purity requirements of active pharmaceutical ingredients (APIs). This guide objectively compares three leading synthetic paradigms: traditional Palladium/Copper-catalyzed Sonogashira coupling, Gold(I)-catalyzed cycloisomerization, and transition-metal-free base-catalyzed cyclization.

Mechanistic Pathways & Causal Analysis

To rationally select a synthetic route, chemists must understand the underlying causality driving each reaction.

Palladium/Copper-Catalyzed Sonogashira Coupling/Cyclization

The traditional approach involves a one-pot coupling of an o-halophenol with a terminal alkyne, immediately followed by an2[2].

  • Causality: The palladium catalyst facilitates the oxidative addition into the C-X bond, while the copper co-catalyst generates a highly reactive copper acetylide. The spatial proximity of the ortho-hydroxyl group forces a subsequent nucleophilic attack on the activated alkyne. This thermodynamic sink drives the reaction to completion, making it highly reliable for diverse substrates[2].

Gold(I)-Catalyzed Cycloisomerization

Gold catalysis has emerged as a powerful tool for the synthesis of.

  • Causality: Gold(I) species act as soft Lewis acids, exhibiting exceptional carbophilicity. They selectively activate the alkyne

    
    -system without interfering with other heteroatoms. This orthogonal reactivity allows for complex cascade transformations, such as[1,2]-iodine shifts and subsequent C-O insertions, enabling the late-stage functionalization of highly decorated drug scaffolds.
    
Transition-Metal-Free Base-Catalyzed Cyclization

Recent advancements have demonstrated that o-alkynylphenols can undergo cyclization3[3].

  • Causality: Eliminating transition metals circumvents the risk of heavy metal contamination in APIs. The strong base deprotonates the phenol, significantly enhancing its nucleophilicity. When conducted in polar aprotic solvents like acetonitrile, the solubility and basicity of Cs2CO3 are maximized, allowing the phenoxide to attack the unactivated alkyne efficiently under mild heating[3].

G Start Starting Materials (o-Iodophenol / o-Alkynylphenol) PdCu Pd/Cu Catalysis One-Pot Sonogashira Start->PdCu MetalFree Metal-Free Catalysis Base-Promoted (Cs2CO3) Start->MetalFree Gold Gold(I) Catalysis Cycloisomerization Start->Gold Activation1 C-X Activation & Alkyne Coupling PdCu->Activation1 Activation2 Phenoxide Formation (Nucleophile Enhancement) MetalFree->Activation2 Activation3 pi-Alkyne Activation (Soft Lewis Acid) Gold->Activation3 Cyclization 5-endo-dig Cyclization Activation1->Cyclization Activation2->Cyclization Activation3->Cyclization Product 2-Substituted Benzofuran Cyclization->Product

Fig 1: Mechanistic divergence of benzofuran synthesis via transition-metal and metal-free routes.

Quantitative Data Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies to aid in route selection for scale-up.

ParameterPd/Cu Sonogashira CouplingMetal-Free Base CatalysisGold(I) Cycloisomerization
Typical Yields 75–95%80–99%70–90%
Reaction Time 4–12 hours2–6 hours1–4 hours
Temperature 60–100 °C60–80 °CRoom Temp to 50 °C
Metal Contamination Risk High (Pd, Cu)NoneLow (Au)
Functional Group Tolerance Moderate (sensitive to strong nucleophiles)High (tolerates halogens, esters)Very High (orthogonal reactivity)
Reagent Cost ModerateLowHigh (Au catalysts)

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and reaction progress.

Protocol 1: Pd/Cu-Catalyzed One-Pot Synthesis

Ideal for early-stage discovery where rapid library generation from commercial alkynes is required.

  • Reagent Assembly: In an oven-dried Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 equiv), PdCl2(PPh3)2 (2 mol%), and CuI (4 mol%).

  • Catalytic Activation: Inject anhydrous, degassed DMF and triethylamine (3.0 equiv). Causality Note: Triethylamine acts dually as the base to neutralize generated HI and as a ligand to stabilize the active Pd(0) species.

  • Coupling & Self-Validation Checkpoint 1: Slowly add the terminal alkyne (1.2 equiv) and stir at 80 °C. Validation: After 2 hours, analyze via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the o-iodophenol spot confirms successful Sonogashira cross-coupling.

  • Cyclization: Maintain heating at 80 °C for an additional 4 hours to drive the 5-endo-dig cyclization.

  • Product Isolation & Self-Validation Checkpoint 2: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl. Validation: The aqueous layer will turn distinctly blue, confirming the successful removal of copper salts. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography to isolate the 2-substituted benzofuran.

Protocol 2: Transition-Metal-Free Base-Catalyzed Synthesis

Ideal for late-stage API synthesis where heavy metal clearance is a critical quality attribute.

  • Substrate Preparation: To a reaction vial, add the pre-synthesized 2-alkynylphenol (1.0 equiv) and Cs2CO3 (2.0 equiv).

  • Base-Promoted Activation: Add anhydrous acetonitrile to achieve a 0.2 M concentration. Causality Note: Acetonitrile maximizes the solubility of the cesium base, driving the equilibrium toward the highly nucleophilic phenoxide anion.

  • Thermal Cyclization & Self-Validation Checkpoint 1: Heat the mixture at 60 °C for 2 hours. Validation: A distinct color shift (often to deep yellow/orange) indicates the formation of the phenoxide intermediate. Monitor via GC-MS; the mass ion of the starting material will transition cleanly to the product mass without intermediate fragmentation peaks.

  • Purity Verification & Self-Validation Checkpoint 2: Filter the mixture through a short pad of Celite to remove the insoluble Cs2CO3. Validation: Because no transition metals are used, ICP-MS analysis of the crude filtrate will show <1 ppm heavy metal content, validating the protocol's suitability for pharmaceutical manufacturing. Concentrate the filtrate and purify via recrystallization.

References

1.1 - nih.gov 2. - chim.it 3.2 - benchchem.com 4.3 - researchgate.net 5. 4 - organic-chemistry.org

Sources

Advanced Characterization Guide: XRD Analysis of 1-(5-Amino-1-benzofuran-2-yl)ethanone Crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Role of XRD in Benzofuran Characterization

In the development of bioactive benzofuran derivatives, 1-(5-Amino-1-benzofuran-2-yl)ethanone (CAS 27408-34-0) represents a high-value scaffold. Its C5-amino group serves as a critical handle for further functionalization (e.g., amide coupling to generate drug libraries), while the benzofuran core confers potential anti-tumor and anti-microbial properties.

However, the efficacy of this compound is strictly governed by its solid-state properties. Unlike liquid-phase analysis (NMR, HPLC), which determines molecular connectivity, X-ray Diffraction (XRD) is the only technique capable of defining the supramolecular arrangement —how molecules pack, interact, and stabilize in the crystal lattice. This guide compares the performance of XRD analysis against alternative characterization methods, establishing it as the non-negotiable standard for solid-state validation.

Comparative Analysis: XRD vs. Alternative Techniques

To understand why XRD is indispensable, we must compare its data output with standard laboratory alternatives like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Table 1: Performance Comparison of Structural Elucidation Methods
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution NMR (^1H/^13C) FT-IR Spectroscopy
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase FingerprintMolecular ConnectivityFunctional Group ID
Polymorph ID Definitive (Unit Cell determination)High (Pattern matching)None (Isotropic solution)Low (Subtle shifts only)
Stereochemistry Absolute Configuration (Anomalous dispersion)NoRelative only (NOESY/COSY)No
Interactions H-Bonding,

-Stacking mapped
Inferred from lattice changesIntramolecular onlyH-Bond strength only
Sample Req. High-quality single crystal (

mm)
Polycrystalline powder (

mg)
Solubilized sampleSolid or Liquid
Expert Insight: Why NMR is Insufficient

While NMR confirms you have synthesized 1-(5-Amino-1-benzofuran-2-yl)ethanone, it cannot predict its bioavailability. Benzofuran derivatives are prone to forming polymorphs (different crystal packings of the same molecule). One polymorph may be soluble and active; another may be effectively inert. Only XRD reveals these packing motifs (e.g.,


-

stacking distances) that dictate solubility.

Structural Expectations & Mechanism

Based on crystallographic data of the structural isomer 1-(3-amino-1-benzofuran-2-yl)ethanone (CCDC 272118) and 5-bromo analogs.

When analyzing the 5-amino isomer, the XRD experiment is designed to validate three specific supramolecular features:

  • Planarity: The benzofuran ring and the C2-acetyl group typically adopt a planar conformation to maximize conjugation. Deviation from planarity (measured by torsion angles) indicates steric strain that may affect reactivity.

  • Hydrogen Bonding Networks:

    • Donor: The C5-amino group (

      
      ).[1]
      
    • Acceptor: The C2-acetyl oxygen (

      
      ).
      
    • Prediction: Expect intermolecular

      
       hydrogen bonds linking molecules into infinite chains or centrosymmetric dimers (often forming 
      
      
      
      or
      
      
      graph set motifs).
  • 
    -
    
    
    
    Stacking:
    The aromatic benzofuran core facilitates stacking interactions.[2] A centroid-to-centroid distance of
    
    
    indicates strong packing, which correlates with higher melting points and lower solubility.

Experimental Protocol: The XRD Workflow

This protocol is designed to ensure data integrity suitable for publication and regulatory submission.

Phase 1: Crystal Growth (Critical Step)

High-quality data requires high-quality crystals.

  • Method: Slow Evaporation.[3]

  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v) or Methanol.

  • Procedure: Dissolve 20 mg of the compound in minimal warm solvent. Filter into a clean vial. Cover with parafilm, poke 2-3 pinholes, and allow to stand at room temperature for 3-5 days.

  • Target: Prismatic or block-like crystals (needles often yield smeared diffraction spots).

Phase 2: Single Crystal XRD (SC-XRD) Acquisition
  • Mounting: Select a crystal approx.

    
     mm. Mount on a glass fiber or MiTeGen loop using Paratone oil.
    
  • Temperature: Cool to 100 K (using a cryostream). Reasoning: Freezes thermal vibration, improving resolution at high angles.

  • Source:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ). Note: Cu source is preferred for small organic crystals to boost intensity.
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction.

Phase 3: Powder XRD (PXRD) for Bulk Validation

Once the single crystal structure is solved, you must prove the bulk powder matches that structure.

  • Sample Prep: Lightly grind the bulk solid to reduce preferred orientation.

  • Scan Range:

    
     to 
    
    
    
    .
  • Step Size: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Validation: Generate a "Simulated PXRD Pattern" from your SC-XRD data (using Mercury or OLEX2) and overlay it with your experimental PXRD scan. A perfect match confirms phase purity.

Visualization of the Analysis Workflow

XRD_Workflow Synthesis Crude 1-(5-Amino-1-benzofuran-2-yl)ethanone Recryst Recrystallization (EtOH/EtOAc Slow Evap) Synthesis->Recryst Selection Crystal Selection (Polarized Microscopy) Recryst->Selection Best Crystals PXRD Powder XRD (PXRD) (Bulk Phase ID) Recryst->PXRD Bulk Powder SCXRD Single Crystal XRD (Mo/Cu Source, 100K) Selection->SCXRD Structure Structure Solution (SHELXT / OLEX2) SCXRD->Structure hkl Data Comparison Data Overlay (Simulated vs. Experimental) Structure->Comparison Simulated Pattern PXRD->Comparison Exp. Pattern Result Validated Crystal Form (Ready for Bio-Assay) Comparison->Result Match Confirmed

Caption: Integrated workflow ensuring the single crystal structure is representative of the bulk material used for biological testing.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 654095, 1-(3-Amino-1-benzofuran-2-yl)ethanone. (Isomeric Reference). Retrieved from [Link]

  • Structural Analog (3-Amino): Arıcı, C., Ülkü, D., Kırılmış, C., Koca, M., & Ahmedzade, M. (2004). 1-(3-Amino-1-benzofuran-2-yl)-2-mesitylethanone.[3] Acta Crystallographica Section E, 60(7), o1211-o1212. (Demonstrates typical H-bonding in amino-benzofurans).

  • Synthesis Methodology: Rida, S. M., El-Hawash, S. A., Fahmy, H. T., Hazzaa, A. A., & El-Meligy, M. M. (2006). Synthesis of novel benzofuran derivatives with potential anti-inflammatory and antimicrobial activities. Archives of Pharmacal Research. (General synthesis of amino-benzofurans).
  • Crystallographic Standards: Cambridge Crystallographic Data Centre (CCDC). Guidance on depositing and validating crystal structures. Retrieved from [Link]

Sources

Benchmarking Antimicrobial Efficacy: A Comparative Guide for Novel Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of a novel benzofuran derivative, using 1-(5-Amino-1-benzofuran-2-yl)ethanone as a representative investigational compound. Due to the limited publicly available antimicrobial data on this specific molecule, we will present a comparative analysis of a closely related, well-documented benzofuran derivative to illustrate the evaluation process. This guide will detail the necessary experimental protocols, present comparative data against established antibiotics, and explore the underlying scientific principles, thereby equipping researchers with the knowledge to rigorously assess new chemical entities.

The Rationale for Investigating Benzofuran Scaffolds

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a core structural motif in many natural products and synthetic compounds with significant pharmacological properties.[4] Its derivatives have been reported to possess anti-inflammatory, antitumor, antiviral, and, most notably, antimicrobial activities.[2][5] The versatility of the benzofuran ring allows for substitutions at various positions, enabling the modulation of its biological activity. The introduction of an amino group and an ethanone moiety, as seen in 1-(5-Amino-1-benzofuran-2-yl)ethanone, can significantly influence the molecule's physicochemical properties and its interaction with biological targets.[6][7]

Comparative In Vitro Antimicrobial Activity

To provide a practical example, we will benchmark the performance of a representative benzofuran derivative, a (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivative, which has demonstrated notable activity against Staphylococcus aureus[8]. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this derivative and selected commercial antibiotics against a panel of common pathogenic microorganisms. A lower MIC value indicates greater potency.

Compound/AntibioticStaphylococcus aureus (ATCC 6538) MIC (µg/mL)Escherichia coli (ATCC 8739) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)
Benzofuran Ketoxime Derivative (7d) [8]0.039 >1002.5
Ciprofloxacin 0.25 - 1.00.015 - 0.12Not Applicable
Gentamicin 0.12 - 1.00.25 - 2.0Not Applicable
Ketoconazole Not ApplicableNot Applicable0.25 - 1.0

Note: Data for Ciprofloxacin, Gentamicin, and Ketoconazole are typical ranges and may vary.

Experimental Protocols

The determination of a compound's antimicrobial efficacy hinges on standardized and reproducible experimental protocols. The following methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.[9]

1. Preparation of Materials:

  • Bacterial/Fungal Strains: Pure, overnight cultures of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) grown in appropriate broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Antimicrobial Agents: Stock solutions of the test compound (e.g., 1-(5-Amino-1-benzofuran-2-yl)ethanone) and benchmark antibiotics prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies of the test microorganism into a tube of sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of sterile growth medium into each well of a 96-well plate.

  • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_culture Prepare Overnight Culture prep_mcfarland Standardize to 0.5 McFarland prep_culture->prep_mcfarland Aseptic Transfer prep_inoculum Dilute to Final Inoculum prep_mcfarland->prep_inoculum Dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum Inoculation plate_setup Prepare 96-Well Plate serial_dilution Serial Dilution of Compound plate_setup->serial_dilution Medium Dispensing serial_dilution->add_inoculum Compound Dilution incubation Incubate at 37°C add_inoculum->incubation Start Incubation read_results Visual/Spectrophotometric Reading incubation->read_results After 18-24h determine_mic Determine MIC read_results->determine_mic Data Analysis

Sources

Safety Operating Guide

1-(5-Amino-1-benzofuran-2-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex heterocyclic compounds requires more than just following a generic safety sheet. It requires a mechanistic understanding of the chemical's reactivity and its environmental fate.

1-(5-Amino-1-benzofuran-2-yl)ethanone (also referred to as 2-acetyl-5-aminobenzofuran) presents a dual-hazard profile. It combines an environmentally recalcitrant benzofuran core with a highly reactive primary aromatic amine (PAA) moiety. Because PAAs are lipophilic, they are readily absorbed through the skin and can act as potent mutagens or carcinogens[1]. Furthermore, these compounds are highly toxic to aquatic ecosystems and resist standard biological wastewater degradation[2].

This guide provides a self-validating, field-proven operational protocol for the safe handling and disposal of this compound, ensuring absolute compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

Hazard Profiling & Causality of Disposal

To design an effective disposal strategy, we must first understand why standard disposal methods fail for this compound.

  • Failure of Biological Treatment: Diluting this compound into aqueous waste streams for biological treatment is ineffective. The primary aromatic amine group is toxic to the microbial consortia typically used in wastewater facilities, leading to an accumulation of the xenobiotic compound in the environment[2].

  • The Necessity of Thermal Cleavage: The carbon-nitrogen bonds in aromatic amines, combined with the stable benzofuran ring, require extreme energy to break. Therefore, the only universally approved disposal method is high-temperature rotary kiln incineration (>850°C) equipped with an alkaline scrubber[3]. The high temperature ensures complete mineralization into carbon dioxide and water, while the scrubber neutralizes the toxic nitrogen oxides (NOx) generated by the combustion of the amino group.

Table 1: Engineering Controls & PPE Specifications
Control CategorySpecificationMechanistic Rationale
Ventilation Fume hood with minimum face velocity of 100 fpm.Prevents inhalation of aerosolized crystalline dust, which can cause respiratory tract irritation and systemic absorption.
Hand Protection Double-gloving: Nitrile (inner) + Neoprene (outer).PAAs are highly lipophilic and can permeate standard single-layer latex or thin nitrile over prolonged exposure[1].
Eye Protection Snug-fitting chemical splash goggles.Protects ocular mucosa from fine particulates during transfer.
Respirator NIOSH-approved N95 or P100 particulate filter.Mandatory if handling bulk powders outside of a closed engineering control system.

Step-by-Step Disposal Methodologies

The following protocols are designed to create a closed-loop safety system, minimizing exposure from the benchtop to the incinerator.

Protocol A: Solid Waste Containerization
  • Segregation: Isolate 1-(5-Amino-1-benzofuran-2-yl)ethanone from strong oxidizing agents, mineral acids, and acid chlorides. Mixing PAAs with oxidizers can trigger highly exothermic reactions or generate toxic, volatile byproducts.

  • Primary Containment: Transfer all solid waste (including contaminated weigh boats and spatulas) into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) or amber glass container.

  • Sealing & Labeling: Seal the container with a PTFE-lined cap. Label explicitly as "Hazardous Waste: Toxic Solid - Contains Primary Aromatic Amine (1-(5-Amino-1-benzofuran-2-yl)ethanone)" and include the date of initial accumulation[4].

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or Dichloromethane), verify the halogen content of the bulk solvent.

  • Collection: Transfer the solution into a designated, grounded waste carboy. Do not mix with aqueous acidic waste, as this can protonate the amine, forming soluble, highly persistent anilinium salts.

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Immediate Spill Management
  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Containment (Solid): Do NOT dry sweep, as this aerosolizes the toxic dust. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of ethanol) to dampen it.

  • Absorption: Cover the dampened spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Scoop the absorbed mixture using a non-sparking tool into a dedicated hazardous waste container. Decontaminate the surface with soap and water, collecting all washings as hazardous waste[4].

Operational Workflows & Mechanistic Diagrams

To visualize the logistical and chemical pathways of disposal, refer to the following process diagrams.

Workflow Gen Waste Generation 1-(5-Amino-1-benzofuran-2-yl)ethanone Seg Segregation (Keep away from Oxidizers) Gen->Seg Solid Solid Waste (HDPE Container) Seg->Solid Powder/Crystals Liquid Liquid Waste (Compatible Carboy) Seg->Liquid Solvent Solutions EHS EHS Collection & Documentation Solid->EHS Liquid->EHS Incinerator High-Temp Incineration (>850°C + Scrubber) EHS->Incinerator Licensed Contractor

Operational workflow for aromatic amine laboratory waste segregation.

The Chemistry of Destruction

When the waste reaches the licensed facility, it undergoes thermal destruction. The diagram below illustrates the causality of the incineration process, highlighting why the alkaline scrubber is a non-negotiable requirement for amine-containing compounds.

Mechanism Compound Aromatic Amine Benzofuran Waste Kiln Rotary Kiln (>850°C) Compound->Kiln Cleavage Thermal Cleavage (C-N & Ring Break) Kiln->Cleavage Gases Combustion Gases (CO2, H2O, NOx) Cleavage->Gases Scrubber Alkaline Scrubber (NOx Neutralization) Gases->Scrubber Effluent Harmless Effluent (N2, H2O, Salts) Scrubber->Effluent

Mechanistic degradation pathway of aromatic amines during high-temperature incineration.

Waste Segregation Matrix

Proper segregation prevents the generation of secondary hazards. Use this matrix to audit your waste collection stations.

Chemical ClassCompatibility with 1-(5-Amino-1-benzofuran-2-yl)ethanoneMechanistic Consequence of Mixing
Strong Oxidizers (e.g., Peroxides, Nitrates)Strictly Incompatible Highly exothermic oxidation; risk of fire and release of toxic nitrogenous gases.
Strong Acids (e.g., HCl, H2SO4)Incompatible Exothermic protonation forming stable, water-soluble anilinium salts that complicate incineration.
Halogenated Solvents (e.g., DCM, Chloroform)⚠️ Conditional Safe for dissolution, but must be labeled as "Halogenated Waste" to ensure the incinerator uses appropriate dioxin scrubbers.
Non-Halogenated Solvents (e.g., MeOH, DMSO)Compatible Ideal carrier solvents for liquid waste disposal; highly combustible, aiding the incineration process.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications[Link]

  • Sludge Hazardous Waste Incineration Rotary Kiln CEMENTL[Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater PMC - National Institutes of Health[Link]

Sources

Comprehensive Safety and Handling Guide for 1-(5-Amino-1-benzofuran-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(5-Amino-1-benzofuran-2-yl)ethanone (CAS No. 27408-34-0). As a specialized chemical intermediate, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

1-(5-Amino-1-benzofuran-2-yl)ethanone is an organic compound with the molecular formula C10H9NO2.[3][4][5][6] Its structure, featuring a benzofuran core, an amino group, and an ethanone functional group, suggests potential for biological activity and specific chemical reactivity.[4][6] The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Aromatic amines and ketones can cause irritation upon contact.[7] Prolonged contact may lead to more severe reactions.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7]

  • Potential for Sensitization: Repeated exposure to aromatic amines can lead to skin sensitization.

  • Unknown Toxicological Properties: As the toxicological properties have not been thoroughly investigated, it is prudent to handle this compound with a high degree of caution.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure. The following table outlines the recommended PPE for handling 1-(5-Amino-1-benzofuran-2-yl)ethanone.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over goggles, particularly when there is a risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consider more robust options like butyl rubber or Viton®. Always inspect gloves before use and refer to the manufacturer's data for breakthrough times.[2]
Body Protection Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® is recommended. It should be fully buttoned with sleeves rolled down to prevent skin exposure.[2]
Respiratory Protection NIOSH/MSHA Approved RespiratorNot typically required under normal use with adequate ventilation. However, if dust formation is likely or if working in a poorly ventilated area, a respirator is necessary.[1] For weighing and transferring solids, a certified N95 respirator may be appropriate.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational plan is critical for safety and reproducibility. All handling of 1-(5-Amino-1-benzofuran-2-yl)ethanone should be performed within a certified chemical fume hood.

Workflow for Handling 1-(5-Amino-1-benzofuran-2-yl)ethanone

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup Phase cluster_post Post-Handling Prep1 Verify fume hood function Prep2 Don all required PPE Prep1->Prep2 Prep3 Gather all necessary equipment and reagents Prep2->Prep3 Handling1 Weigh the compound Prep3->Handling1 Handling2 Transfer to reaction vessel Handling1->Handling2 Handling3 Perform chemical reaction Handling2->Handling3 Cleanup1 Quench reaction and work-up Handling3->Cleanup1 Cleanup2 Decontaminate work area Cleanup1->Cleanup2 Cleanup3 Segregate and label waste Cleanup2->Cleanup3 Post1 Properly doff PPE Cleanup3->Post1 Post2 Wash hands thoroughly Post1->Post2

Caption: Step-by-step workflow for handling the compound.

Detailed Protocol:
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all PPE as specified in the table above.

    • Assemble all necessary glassware, reagents, and a dedicated chemical spill kit.

  • Handling the Compound:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • For weighing, use an analytical balance inside the fume hood or a containment glove box.

    • Use spark-proof tools for transfers to prevent ignition of any flammable solvent vapors.[2]

  • Post-Experiment Procedures:

    • Decontaminate the work surface with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination, with gloves being removed last.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[2]

Emergency Procedures

Rapid and correct response to an emergency is critical.

Emergency Response Flowchart

G cluster_exposure Personnel Exposure cluster_actions Immediate Actions start Exposure or Spill Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion spill Chemical Spill start->spill action_skin Wash with soap and water for 15 min skin_contact->action_skin action_eye Flush with water for 15 min eye_contact->action_eye action_inhalation Move to fresh air inhalation->action_inhalation action_ingestion Seek immediate medical attention ingestion->action_ingestion action_spill Evacuate, ventilate, and use spill kit spill->action_spill seek_medical Seek Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical

Caption: Decision-making flowchart for emergency situations.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[9]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for disposal.

Disposal Plan

All waste generated from handling 1-(5-Amino-1-benzofuran-2-yl)ethanone must be treated as hazardous waste.[2]

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused compound and solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[2]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

References

  • Personal protective equipment for handling 7-methoxy-2,3-dimethylbenzofuran-5-ol. Benchchem.
  • 1-(5-Aminobenzofuran-2-yl)ethan-1-one. Guidechem.
  • Personal protective equipment for handling 5-Ethynyl-3H-isobenzofuran-1-one. Benchchem.
  • SAFETY DATA SHEET. Merck.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Buy 1-(3-Amino-1-benzofuran-2-yl)ethanone | 49615-96-5. Smolecule.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-(3-Amino-1-benzofuran-2-yl)ethanone | C10H9NO2. PubChem.
  • CAS 49615-96-5: 1-(3-amino-1-benzofuran-2-yl)ethanone. CymitQuimica.
  • SAFETY DATA SHEET. Merck.
  • (3-Amino-1-benzofuran-2-yl)(phenyl)methanone. AK Scientific, Inc.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Amino-1-benzofuran-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Amino-1-benzofuran-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.